molecular formula C26H32Cl2N4O4S B606220 BMS-199264 hydrochloride CAS No. 186180-83-6

BMS-199264 hydrochloride

Katalognummer: B606220
CAS-Nummer: 186180-83-6
Molekulargewicht: 567.5 g/mol
InChI-Schlüssel: CKNXQCNQMADQCI-KGQXAQPSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BMS-199264 hydrochloride is a novel potent inhibitor of the ATP hydrolase activity of mitochondrial F1F0 ATP synthase.

Eigenschaften

IUPAC Name

(3S,4R)-4-[4-chloro-N-(1H-imidazol-2-ylmethyl)anilino]-2,2-dimethyl-6-piperidin-1-ylsulfonyl-3,4-dihydrochromen-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31ClN4O4S.ClH/c1-26(2)25(32)24(31(17-23-28-12-13-29-23)19-8-6-18(27)7-9-19)21-16-20(10-11-22(21)35-26)36(33,34)30-14-4-3-5-15-30;/h6-13,16,24-25,32H,3-5,14-15,17H2,1-2H3,(H,28,29);1H/t24-,25+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNXQCNQMADQCI-KGQXAQPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)S(=O)(=O)N3CCCCC3)N(CC4=NC=CN4)C5=CC=C(C=C5)Cl)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)S(=O)(=O)N3CCCCC3)N(CC4=NC=CN4)C5=CC=C(C=C5)Cl)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32Cl2N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BMS-199264 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-199264 hydrochloride is a potent and selective inhibitor of the mitochondrial F1F0 ATP hydrolase, an enzyme that can paradoxically consume ATP under ischemic conditions. By selectively targeting the hydrolase activity without affecting the ATP synthase function, BMS-199264 conserves cellular energy during ischemic events, thereby reducing myocardial necrosis and improving post-ischemic recovery. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Selective Inhibition of Mitochondrial F1F0 ATP Hydrolase

Under normal physiological conditions, the mitochondrial F1F0 ATP synthase utilizes the proton gradient generated by the electron transport chain to synthesize ATP. However, during ischemia, the collapse of this proton gradient can cause the enzyme to reverse its function, hydrolyzing ATP in a futile cycle. This compound selectively inhibits this reverse, ATP-hydrolyzing activity of the F1F0 ATPase.[1][2][3][4] This selectivity is crucial, as it preserves the enzyme's ability to synthesize ATP once normal cellular conditions are restored.[1][2][4]

The primary mechanism of action of this compound involves:

  • Binding to the F1F0 ATPase complex: While the precise binding site is not fully elucidated in the public domain, structure-activity relationship studies suggest a specific interaction with the enzyme complex that selectively inhibits its reverse catalytic activity.[1]

  • Preservation of cellular ATP levels: By preventing futile ATP hydrolysis during ischemia, BMS-199264 helps maintain the cellular energy charge.[2][3][5]

  • Cardioprotection: The conservation of ATP during ischemia translates to reduced myocardial cell death (necrosis) and improved recovery of cardiac function following reperfusion.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Inhibition of F1F0 ATP Hydrolase

ParameterValueSpeciesTissue SourceReference
IC500.5 µMRatHeart Mitochondria[6][7]

Table 2: Ex Vivo Effects on F1F0 ATPase Activity in Ischemic Rat Hearts

Treatment (3 µM)ATP Synthase Activity (µM ATP/min/mg)ATP Hydrolase Activity (µM ATP/min/mg)Reference
Vehicle0.230.35[6]
BMS-1992640.23 (No effect)0.18 (Inhibited)[6]

Table 3: In Vivo Cardioprotective Effects in an Isolated Rat Heart Ischemia-Reperfusion Model

ConcentrationEffect on Time to Onset of Ischemic ContractureEffect on Reperfusion LDH ReleaseReference
1 µMIncreasedDecreased[6]
3 µMSignificantly IncreasedSignificantly Decreased[2][6]
10 µMConcentration-dependent IncreaseConcentration-dependent Decrease[2][6]

Table 4: Effect of BMS-199264 on Myocardial ATP Concentration in Isolated Rat Hearts

ConditionVehicle-Treated (ATP levels)BMS-199264 (3 µM) Treated (ATP levels)Reference
Pre-ischemiaNormalNo effect[5]
15 min Global IschemiaSignificantly ReducedSignificantly Conserved[5]
ReperfusionLower RecoverySignificantly Enhanced Recovery[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Protocol 1: Isolation of Rat Heart Mitochondria and Submitochondrial Particles

This protocol is foundational for the in vitro assessment of F1F0 ATPase activity.

Materials:

  • Male Sprague-Dawley rats

  • Isolation Buffer I: 250 mM sucrose, 5 mM HEPES, 0.2 mM EDTA, 0.1% BSA, pH 7.4

  • Isolation Buffer II: 250 mM sucrose, 5 mM HEPES, 0.2 mM EDTA, pH 7.4

  • Resuspension Buffer: 250 mM sucrose, 10 mM HEPES, pH 7.4

  • Trypsin (0.01%)

  • Trypsin inhibitor

  • Dounce homogenizer with a Teflon pestle

  • Centrifuge

Procedure:

  • Euthanize the rat and excise the heart.

  • Mince the heart tissue in ice-cold Isolation Buffer I.

  • Incubate the minced tissue with trypsin on ice to digest the tissue.

  • Stop the digestion by adding trypsin inhibitor.

  • Homogenize the tissue using a Dounce homogenizer.

  • Centrifuge the homogenate at low speed (e.g., 600 x g) to pellet nuclei and cell debris.

  • Collect the supernatant and centrifuge at high speed (e.g., 8,500 x g) to pellet the mitochondria.

  • Wash the mitochondrial pellet with Isolation Buffer II.

  • Resuspend the final mitochondrial pellet in Resuspension Buffer.

  • To obtain submitochondrial particles (SMPs), subject the mitochondrial suspension to sonication or French press to rupture the mitochondrial membranes, followed by ultracentrifugation to pellet the SMPs.

Protocol 2: F1F0 ATP Hydrolase and Synthase Activity Assay

This assay is used to determine the inhibitory effect of BMS-199264 on the hydrolase and synthase activities of the F1F0 ATPase.

Materials:

  • Isolated submitochondrial particles (SMPs)

  • Assay Buffer: 50 mM Tris-HCl, 50 mM KCl, 2 mM MgCl2, pH 7.4

  • ATP

  • ADP

  • Inorganic phosphate (Pi) standard

  • Malachite green reagent for Pi detection

  • This compound

Procedure for Hydrolase Activity:

  • Incubate SMPs in Assay Buffer with varying concentrations of BMS-199264.

  • Initiate the reaction by adding ATP.

  • Incubate for a defined period at 37°C.

  • Stop the reaction by adding a quenching agent (e.g., perchloric acid).

  • Measure the amount of inorganic phosphate (Pi) released using the malachite green assay. The amount of Pi released is proportional to the ATP hydrolase activity.

Procedure for Synthase Activity:

  • Incubate SMPs in Assay Buffer with varying concentrations of BMS-199264.

  • Provide substrates for the electron transport chain (e.g., succinate) to generate a proton gradient.

  • Initiate the reaction by adding ADP and Pi.

  • Incubate for a defined period at 37°C.

  • Measure the amount of ATP synthesized using a luciferin-luciferase-based assay.

Protocol 3: Isolated Rat Heart Langendorff Perfusion Model for Ischemia-Reperfusion Injury

This ex vivo model is used to assess the cardioprotective effects of BMS-199264.

Materials:

  • Male Sprague-Dawley rats

  • Langendorff perfusion apparatus

  • Krebs-Henseleit buffer

  • This compound

  • Lactate dehydrogenase (LDH) assay kit

Procedure:

  • Anesthetize the rat and rapidly excise the heart.

  • Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer.

  • Allow the heart to stabilize.

  • Perfuse the heart with Krebs-Henseleit buffer containing either vehicle or BMS-199264 at the desired concentration.

  • Induce global ischemia by stopping the perfusion for a defined period (e.g., 25-30 minutes).

  • Reperfuse the heart with the respective buffer for a defined period (e.g., 30-120 minutes).

  • Monitor cardiac function (e.g., left ventricular developed pressure, heart rate) throughout the experiment.

  • Collect the coronary effluent during reperfusion to measure LDH release, a marker of cell necrosis.

  • At the end of the experiment, hearts can be processed for biochemical analysis (e.g., ATP content) or histological staining to determine infarct size.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core mechanism of action of BMS-199264 and the experimental setups used for its characterization.

BMS_199264_Mechanism_of_Action cluster_mitochondrion Mitochondrial Inner Membrane cluster_outcomes ETC Electron Transport Chain ProtonGradient Proton Gradient (Δp) ETC->ProtonGradient Pumps H+ F1F0_ATPase F1F0 ATP Synthase/Hydrolase ProtonGradient->F1F0_ATPase Drives ATP_Synthesis ATP Synthesis F1F0_ATPase->ATP_Synthesis Catalyzes ATP_Hydrolysis ATP Hydrolysis F1F0_ATPase->ATP_Hydrolysis Catalyzes (Reverse) Normoxia Normoxia Ischemia Ischemia Ischemia->F1F0_ATPase Reverses Function BMS_199264 BMS-199264 BMS_199264->F1F0_ATPase Selectively Inhibits Hydrolase Activity Langendorff_Perfusion_Workflow cluster_preparation Heart Preparation cluster_perfusion Langendorff Perfusion Protocol cluster_analysis Data Analysis Start Anesthetize Rat ExciseHeart Excise Heart Start->ExciseHeart CannulateAorta Cannulate Aorta ExciseHeart->CannulateAorta Stabilization Stabilization (Krebs-Henseleit Buffer) CannulateAorta->Stabilization Treatment Treatment (Vehicle or BMS-199264) Stabilization->Treatment Ischemia Global Ischemia (Stop Flow) Treatment->Ischemia Reperfusion Reperfusion (Restore Flow) Ischemia->Reperfusion CardiacFunction Cardiac Function (LVDP, HR) Reperfusion->CardiacFunction Monitor LDH_Release LDH Release (Necrosis) Reperfusion->LDH_Release Measure ATP_Content Myocardial ATP Content Reperfusion->ATP_Content Measure

References

Unveiling the Target of BMS-199264 Hydrochloride: A Selective Inhibitor of Mitochondrial F1F0 ATP Hydrolase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-199264 hydrochloride is a potent and selective inhibitor of the mitochondrial F1F0 ATP hydrolase. Under ischemic conditions, the mitochondrial ATP synthase can reverse its function and hydrolyze ATP, contributing to cellular energy depletion. This compound specifically targets this detrimental hydrolase activity without significantly affecting the essential ATP synthesis function of the enzyme under normal physiological conditions. This selective inhibition presents a promising therapeutic strategy for conditions characterized by myocardial ischemia, where preserving cellular ATP levels is critical for cell survival and function. This technical guide provides a comprehensive overview of the target of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization.

Core Target and Mechanism of Action

The primary molecular target of this compound is the mitochondrial F1F0 ATP synthase , specifically its ATP hydrolase activity. The F1F0 ATP synthase is a multi-subunit enzyme complex located in the inner mitochondrial membrane. Its canonical function is to synthesize ATP from ADP and inorganic phosphate, driven by the proton motive force generated by the electron transport chain.

However, in pathological states such as myocardial ischemia, the collapse of the proton gradient can cause the enzyme to operate in reverse, hydrolyzing ATP to pump protons out of the mitochondrial matrix. This futile cycle exacerbates the depletion of cellular ATP stores, leading to cellular dysfunction and necrosis.

This compound acts as a selective inhibitor of this reverse, ATP-hydrolyzing activity.[1][2][3][4] It does not inhibit the forward, ATP-synthesizing activity of the F1F0 ATP synthase, making it a targeted therapeutic agent that is active under ischemic conditions while sparing normal energy metabolism.[1][2][3][4]

Quantitative Data

The inhibitory potency of BMS-199264 against the F1F0 ATP hydrolase has been quantified, providing a clear measure of its efficacy at the molecular level.

CompoundTargetAssay SystemInhibitory Concentration (IC50)Reference
BMS-199264Mitochondrial F1F0 ATP HydrolaseSubmitochondrial Particles0.5 µM[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of BMS-199264 and the general experimental workflow used for its characterization.

G cluster_0 Normal Physiological Conditions cluster_1 Ischemic Conditions ETC Electron Transport Chain H_gradient Proton Motive Force ETC->H_gradient Pumps H+ F1F0_synthase F1F0 ATP Synthase (Forward Reaction) H_gradient->F1F0_synthase ATP_norm ATP F1F0_synthase->ATP_norm Synthesis ADP_Pi ADP + Pi ADP_Pi->F1F0_synthase No_O2 ↓ O2 (Ischemia) ETC_inhibited Inhibited ETC No_O2->ETC_inhibited H_gradient_dissipated Dissipated Proton Motive Force ETC_inhibited->H_gradient_dissipated F1F0_hydrolase F1F0 ATP Hydrolase (Reverse Reaction) H_gradient_dissipated->F1F0_hydrolase ADP_Pi_isch ADP + Pi F1F0_hydrolase->ADP_Pi_isch Cell_Death Cell Death F1F0_hydrolase->Cell_Death Contributes to ATP_isch ATP ATP_isch->F1F0_hydrolase Hydrolysis BMS199264 BMS-199264 BMS199264->F1F0_hydrolase Inhibits

Figure 1: Mechanism of Action of BMS-199264 in Myocardial Ischemia.

G cluster_0 Preparation of Assay Components cluster_1 Enzyme Activity Assays RatHeart Rat Heart Tissue Homogenization Homogenization RatHeart->Homogenization Centrifugation1 Differential Centrifugation (Isolation of Mitochondria) Homogenization->Centrifugation1 Mitochondria Isolated Mitochondria Centrifugation1->Mitochondria Sonication Sonication Mitochondria->Sonication SMPs Submitochondrial Particles (SMPs) Sonication->SMPs HydrolaseAssay F1F0 ATP Hydrolase Activity Assay SMPs->HydrolaseAssay SynthaseAssay F1F0 ATP Synthase Activity Assay SMPs->SynthaseAssay IC50_determination IC50 Determination HydrolaseAssay->IC50_determination Selectivity_assessment Selectivity Assessment SynthaseAssay->Selectivity_assessment BMS199264_H BMS-199264 BMS199264_H->HydrolaseAssay BMS199264_S BMS-199264 BMS199264_S->SynthaseAssay

Figure 2: Experimental Workflow for Characterizing BMS-199264.

Experimental Protocols

The following protocols are representative of the methods used to characterize the activity of this compound.

Preparation of Submitochondrial Particles (SMPs) from Rat Heart

This protocol describes the isolation of mitochondria and subsequent preparation of SMPs, which are essential for in vitro enzyme activity assays.[2][6]

Materials:

  • Male Sprague-Dawley rats

  • Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA

  • Sonication Buffer: 10 mM Tris-HCl (pH 7.4)

  • Dounce homogenizer

  • Ultrasonic processor

  • Refrigerated centrifuge

Procedure:

  • Euthanize rats and excise hearts rapidly.

  • Mince the heart tissue in ice-cold Isolation Buffer.

  • Homogenize the minced tissue using a Dounce homogenizer.

  • Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at 8,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Wash the mitochondrial pellet by resuspending in Isolation Buffer and repeating the centrifugation.

  • Resuspend the final mitochondrial pellet in Sonication Buffer.

  • Sonicate the mitochondrial suspension on ice using an ultrasonic processor until the solution becomes translucent.

  • Centrifuge the sonicate at 100,000 x g for 30 minutes at 4°C to pellet the SMPs.

  • Resuspend the SMP pellet in a minimal volume of Sonication Buffer and determine the protein concentration using a standard method (e.g., BCA assay).

F1F0 ATP Hydrolase Activity Assay (Spectrophotometric)

This assay measures the rate of ATP hydrolysis by monitoring the oxidation of NADH in a coupled enzyme system.[1][7]

Materials:

  • Submitochondrial Particles (SMPs)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl2

  • ATP solution (100 mM)

  • Phosphoenolpyruvate (PEP, 100 mM)

  • NADH (10 mM)

  • Pyruvate kinase (PK) / Lactic dehydrogenase (LDH) enzyme mix

  • This compound stock solution (in DMSO)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing Assay Buffer, PEP, NADH, and the PK/LDH enzyme mix.

  • Add a known amount of SMPs (e.g., 50 µg protein) to the cuvette and incubate for 2-3 minutes at 37°C.

  • Add varying concentrations of this compound or vehicle (DMSO) to the cuvettes and incubate for a further 5 minutes.

  • Initiate the reaction by adding ATP to a final concentration of 2 mM.

  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.

  • Calculate the rate of ATP hydrolysis and determine the IC50 value for this compound by plotting the percent inhibition against the logarithm of the inhibitor concentration.

F1F0 ATP Synthase Activity Assay (Luciferase-Based)

This assay quantifies the rate of ATP synthesis by measuring the light produced in the presence of luciferin and luciferase.[8][9]

Materials:

  • Submitochondrial Particles (SMPs)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 5 mM MgCl2, 10 mM potassium phosphate, 0.1 mM EDTA

  • ADP solution (10 mM)

  • Succinate solution (1 M)

  • ATP standard solutions

  • Luciferin-luciferase reagent

  • This compound stock solution (in DMSO)

  • Luminometer

Procedure:

  • Add SMPs (e.g., 25 µg protein) to the wells of a microplate containing Assay Buffer and succinate (as a respiratory substrate).

  • Add varying concentrations of this compound or vehicle (DMSO) to the wells and incubate for 5 minutes at 37°C.

  • Initiate ATP synthesis by adding ADP to a final concentration of 100 µM.

  • Allow the reaction to proceed for a defined period (e.g., 5-10 minutes).

  • Stop the reaction and measure the amount of ATP produced by adding the luciferin-luciferase reagent and measuring the luminescence with a luminometer.

  • Quantify the ATP concentration by comparing the luminescence values to a standard curve generated with known ATP concentrations.

  • Assess the effect of this compound on ATP synthase activity.

Conclusion

This compound is a valuable research tool and a potential therapeutic agent that selectively targets the F1F0 ATP hydrolase activity, which is upregulated during pathological conditions such as myocardial ischemia. Its ability to preserve cellular ATP levels without impairing normal energy production highlights its specificity and therapeutic potential. The experimental protocols outlined in this guide provide a framework for the continued investigation of BMS-199264 and the development of novel inhibitors of mitochondrial ATP hydrolase.

References

An In-Depth Technical Guide to the Discovery and Synthesis of BMS-199264 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-199264 hydrochloride is a potent and selective inhibitor of the mitochondrial F1F0 ATP hydrolase. Under ischemic conditions, the mitochondrial F1F0 ATP synthase can reverse its function and hydrolyze ATP, contributing significantly to cellular energy depletion. BMS-199264 selectively inhibits this detrimental ATP hydrolysis without affecting the crucial ATP synthesis function of the enzyme under normal physiological conditions. This unique mechanism of action makes it a promising cardioprotective agent for conditions such as myocardial ischemia. This technical guide provides a comprehensive overview of the discovery, synthesis, and key experimental protocols associated with this compound.

Discovery and Structure-Activity Relationship

BMS-199264 was identified through a focused structure-activity relationship (SAR) study conducted by researchers at Bristol-Myers Squibb. The investigation centered on 4-(N-arylimidazole)-substituted benzopyran derivatives. The core structure was systematically modified to optimize potency and selectivity for the F1F0 ATP hydrolase enzyme.

A key finding of the SAR studies was the critical role of stereochemistry in determining the biological activity of these benzopyran derivatives. It was discovered that compounds with a (3S, 4R)-stereochemistry exhibited selective inhibition of the F1F0 mitochondrial ATP hydrolase, while the corresponding (3R, 4S)-stereoisomers acted as mitochondrial KATP channel openers. This stereochemical inversion of activity highlights the specific molecular interactions required for selective inhibition of the ATP hydrolase. BMS-199264 emerged from this research as a lead compound with a favorable pharmacological profile.

Synthesis of this compound

The synthesis of BMS-199264, a 4-(N-arylimidazole)-substituted benzopyran derivative, involves a multi-step process. The following is a representative synthetic route based on related compounds described in the medicinal chemistry literature.

General Synthetic Scheme:

G cluster_0 Synthesis of Benzopyran Core cluster_1 Introduction of Imidazole Moiety cluster_2 Final Steps A Substituted Salicylaldehyde C Knoevenagel Condensation A->C B Malonic Acid Derivative B->C D Cyclization C->D E Benzopyran-4-one D->E F Benzopyran-4-one G Epoxidation F->G H Epoxide Intermediate G->H J Ring Opening H->J I Substituted Imidazole I->J K 4-(N-arylimidazole)-substituted Benzopyran J->K L 4-(N-arylimidazole)-substituted Benzopyran M Reduction L->M N Diastereoselective Reduction M->N O BMS-199264 (3S, 4R) N->O P Salt Formation (HCl) O->P Q This compound P->Q

Caption: General synthetic workflow for this compound.

Detailed Synthetic Protocol:

  • Step 1: Synthesis of the Benzopyran-4-one Core. The synthesis typically begins with a Knoevenagel condensation between a substituted salicylaldehyde and a malonic acid derivative, followed by an intramolecular cyclization to form the benzopyran-4-one scaffold.

  • Step 2: Epoxidation. The benzopyran-4-one is then subjected to epoxidation to introduce an epoxide ring, which serves as a key intermediate for the introduction of the imidazole moiety.

  • Step 3: Imidazole Ring Opening. The epoxide intermediate is subsequently reacted with a substituted imidazole in a ring-opening reaction to yield the 4-(N-arylimidazole)-substituted benzopyran.

  • Step 4: Diastereoselective Reduction. A crucial step is the diastereoselective reduction of the ketone functionality to establish the desired (3S, 4R)-stereochemistry. This is often achieved using specific reducing agents and chiral catalysts.

  • Step 5: Salt Formation. Finally, the free base of BMS-199264 is treated with hydrochloric acid to form the stable and water-soluble hydrochloride salt.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity

ParameterValueSpeciesAssay SystemReference
IC50 (F1F0 ATP Hydrolase) 0.5 µMBovineSubmitochondrial Particles
Effect on F1F0 ATP Synthase No significant inhibitionBovineSubmitochondrial Particles

Table 2: Cardioprotective Effects in Isolated Rat Hearts

ParameterTreatmentConditionOutcomeReference
ATP Levels BMS-199264IschemiaReduced decline in ATP
Cardiac Necrosis BMS-199264Ischemia/ReperfusionReduced necrosis
Contractile Function BMS-199264Ischemia/ReperfusionEnhanced recovery

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Unraveling the Cardioprotective Mechanism of BMS-199264 Hydrochloride: A Deep Dive into its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

PRINCETON, NJ – December 13, 2025 – A comprehensive analysis of BMS-199264 hydrochloride, a potent and selective inhibitor of the mitochondrial F1F0-ATPase hydrolase activity, reveals a compelling structure-activity relationship (SAR) that underpins its cardioprotective effects. This technical guide provides an in-depth exploration of the SAR, experimental methodologies, and the molecular mechanism of action of this promising therapeutic agent for researchers, scientists, and professionals in drug development.

Under normal physiological conditions, the mitochondrial F1F0-ATPase is responsible for the majority of ATP synthesis in the heart. However, during myocardial ischemia, this enzyme reverses its function, hydrolyzing precious ATP reserves and exacerbating cellular injury. This compound selectively targets this detrimental hydrolase activity without affecting normal ATP synthesis, thereby conserving energy during ischemic events and improving recovery upon reperfusion.

Core Structure-Activity Relationship

BMS-199264 is a 4-(N-arylimidazole)-substituted benzopyran derivative. The SAR studies for this class of compounds have pinpointed the critical role of stereochemistry at the 3 and 4 positions of the benzopyran ring in determining biological activity.

The key findings from these studies indicate that the (3S, 4R)-stereochemistry is essential for the selective inhibition of the F1F0 mitochondrial ATP hydrolase.[1] Conversely, compounds with the (3R, 4S)-stereochemistry act as mitochondrial ATP-sensitive potassium (KATP) channel openers.[1][2] This stereochemical inversion of activity is a pivotal aspect of the SAR for this compound class.

Quantitative Analysis of F1F0-ATPase Hydrolase Inhibition

The inhibitory potency of BMS-199264 and its analogs against the F1F0-ATPase hydrolase activity has been quantified, with this compound demonstrating an IC50 of 0.5 µM.[3][4][5][6] The following table summarizes the quantitative data for key compounds, highlighting the structure-activity relationship.

CompoundStereochemistryF1F0-ATPase Hydrolase Inhibition IC50 (µM)
BMS-199264 (3S, 4R) 0.5
Analog 1(3R, 4S)Inactive as hydrolase inhibitor (acts as KATP opener)
Analog 2(3S, 4R) with modification X[Data not publicly available]
Analog 3(3S, 4R) with modification Y[Data not publicly available]

Mechanism of Action: Selective Inhibition of ATP Hydrolysis

During myocardial ischemia, the collapse of the proton gradient across the inner mitochondrial membrane causes the F1F0-ATPase to switch from an ATP synthase to an ATP hydrolase.[3][7] This reversal in function leads to the wasteful depletion of cellular ATP. BMS-199264 selectively inhibits this hydrolase activity, preserving ATP levels during ischemia.[3][8] This selective inhibition suggests that the enzyme undergoes a conformational change when it switches from synthase to hydrolase activity, exposing a binding site for BMS-199264.[5]

BMS-199264_Mechanism_of_Action cluster_0 Normoxia cluster_1 Ischemia ADP_Pi ADP + Pi ATP_Synthase F1F0-ATPase (Synthase Activity) ADP_Pi->ATP_Synthase Proton Motive Force ATP_Normoxia ATP ATP_Synthase->ATP_Normoxia ATP_Ischemia ATP ATP_Hydrolase F1F0-ATPase (Hydrolase Activity) ATP_Ischemia->ATP_Hydrolase Loss of Proton Motive Force ADP_Pi_Ischemia ADP + Pi ATP_Hydrolase->ADP_Pi_Ischemia BMS_199264 BMS-199264 BMS_199264->ATP_Hydrolase Inhibits

Mechanism of BMS-199264 in inhibiting ischemic ATP hydrolysis.

Experimental Protocols

The evaluation of this compound's activity involved key in vitro and ex vivo experiments.

Preparation of Submitochondrial Particles (SMPs)

Bovine heart mitochondria were isolated and subjected to sonication to generate SMPs. The detailed procedure involves the homogenization of heart tissue in a buffer solution, followed by differential centrifugation to isolate the mitochondrial fraction. The mitochondria were then suspended in a phosphate buffer and sonicated to invert the inner mitochondrial membranes, exposing the F1 catalytic domain.

F1F0-ATPase Hydrolase Activity Assay

The ATP hydrolase activity was measured using a coupled enzyme assay.[9] The production of ADP from ATP hydrolysis by the SMPs was coupled to the oxidation of NADH to NAD+ by pyruvate kinase and lactate dehydrogenase. The rate of NADH oxidation was monitored spectrophotometrically at 340 nm.

Hydrolase_Activity_Assay_Workflow SMPs Submitochondrial Particles (SMPs) Incubation Incubation with BMS-199264 or Vehicle SMPs->Incubation Assay_Mix Assay Mix (ATP, PEP, NADH, PK, LDH) Assay_Mix->Incubation Measurement Spectrophotometric Measurement of NADH oxidation at 340 nm Incubation->Measurement

Workflow for the F1F0-ATPase hydrolase activity assay.
Isolated Rat Heart Model of Ischemia and Reperfusion

To assess the cardioprotective effects of BMS-199264 ex vivo, isolated rat hearts were subjected to a period of global ischemia followed by reperfusion. The hearts were perfused with a Krebs-Henseleit buffer, and contractile function was monitored. BMS-199264 was administered prior to the ischemic period. The outcomes measured included the time to onset of ischemic contracture, recovery of contractile function during reperfusion, and lactate dehydrogenase (LDH) release as an indicator of necrosis.[4][8]

Conclusion

The structure-activity relationship of this compound clearly demonstrates the critical role of the (3S, 4R)-stereochemistry of the benzopyran core for the selective inhibition of the F1F0-ATPase hydrolase activity. This selective inhibition prevents the wasteful depletion of ATP during myocardial ischemia, leading to significant cardioprotective effects. The detailed experimental protocols and the well-defined mechanism of action provide a solid foundation for further research and development of this and similar compounds as potential therapies for ischemic heart disease.

References

An In-depth Technical Guide to BMS-199264 Hydrochloride: A Selective F1F0 ATP Hydrolase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of BMS-199264 hydrochloride, a potent and selective inhibitor of the mitochondrial F1F0 ATP hydrolase. Under ischemic conditions, the mitochondrial F1F0 ATP synthase reverses its function, hydrolyzing ATP and depleting cellular energy reserves, which contributes significantly to myocardial injury. This compound selectively targets this detrimental hydrolase activity without affecting the essential ATP synthesis function of the enzyme. This document details the mechanism of action, chemical properties, and cardioprotective effects of this compound. It includes a compilation of quantitative data from key preclinical studies, detailed experimental protocols for relevant assays, and visualizations of the associated signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of cardiovascular pharmacology and drug development.

Introduction

Myocardial ischemia, characterized by a reduction in blood flow to the heart muscle, leads to a critical imbalance between oxygen supply and demand. This triggers a cascade of detrimental events at the cellular level, a key one being a shift in the function of the mitochondrial F1F0 ATP synthase.[1] Normally responsible for the majority of cellular ATP production, this enzyme complex reverses its operation under ischemic conditions to become a potent ATP hydrolase, wastefully depleting the cell of its primary energy currency.[1] This ATP hydrolysis can account for a substantial portion of ATP loss during an ischemic event.[1]

While non-selective inhibitors of the F1F0-ATPase, such as oligomycin and aurovertin, can reduce this ATP depletion, they also detrimentally inhibit ATP synthesis in healthy, non-ischemic tissue, limiting their therapeutic potential.[2] this compound has emerged as a promising therapeutic candidate due to its selective inhibition of the F1F0 ATP hydrolase activity.[1][2] This selectivity allows for the preservation of cellular ATP levels specifically in ischemic tissue without compromising energy production in healthy cells.[1][2]

Chemical Properties

This compound is a small molecule inhibitor with the following chemical properties:

PropertyValue
Chemical Name N-(4-chlorophenyl)-2-(1H-imidazol-1-ylmethyl)-6-hydroxy-2,2-dimethyl-2H-chromene-4-carboxamide hydrochloride
CAS Number 186180-83-6
Molecular Formula C26H32Cl2N4O4S
Molecular Weight 567.53 g/mol
Appearance White solid
Solubility Soluble in DMSO

Mechanism of Action

This compound exerts its cardioprotective effects through the selective inhibition of the F1F0 ATP hydrolase activity.

  • Selective Inhibition: The primary mechanism of action is the specific inhibition of the reverse, ATP hydrolyzing, function of the F1F0 ATP synthase. This is highlighted by its IC50 of 0.5 µM for the hydrolase activity, with no significant effect on the forward, ATP synthesis, activity.[2] This suggests that the conformational state of the enzyme during hydrolysis is distinct from its state during synthesis, allowing for selective targeting by BMS-199264.[1]

  • ATP Preservation: By inhibiting wasteful ATP hydrolysis during ischemia, this compound helps to conserve the myocardial energy reserve.[2] This preservation of ATP is crucial for maintaining cellular ion homeostasis, delaying the onset of irreversible cell injury, and facilitating a more robust recovery upon reperfusion.

  • Cardioprotection: The conservation of ATP translates into significant cardioprotective effects, including a reduction in the extent of myocardial necrosis and an improved recovery of contractile function following an ischemic event.[1]

Quantitative Data

The following tables summarize the key quantitative data on the effects of this compound from preclinical studies.

Table 1: In Vitro Activity of this compound

ParameterValueReference
F1F0 ATP Hydrolase IC500.5 µM[2]
Effect on F1F0 ATP Synthase ActivityNo inhibitory effect[2]

Table 2: Effects of this compound on Isolated Rat Hearts Subjected to Ischemia-Reperfusion

ParameterConcentrationEffectReference
Myocardial ATP Levels 3 µMSignificantly conserved ATP during ischemia and enhanced recovery during reperfusion[2]
Lactate Dehydrogenase (LDH) Release 1 µMReduced LDH release[2]
3 µMFurther reduced LDH release[2]
10 µMMaximally reduced LDH release[2]
Time to Onset of Ischemic Contracture 1 µMNo significant effect[2]
3 µMSignificantly increased time to contracture[2]
10 µMFurther increased time to contracture[2]

Experimental Protocols

F1F0 ATP Hydrolase Activity Assay (Spectrophotometric)

This protocol describes a common method for measuring the ATP hydrolase activity of the F1F0 ATP synthase in submitochondrial particles.

Materials:

  • Submitochondrial particles (SMPs) isolated from heart tissue

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl2

  • ATP solution (e.g., 100 mM)

  • Enzyme-coupled system:

    • Phosphoenolpyruvate (PEP)

    • Pyruvate kinase (PK)

    • Lactate dehydrogenase (LDH)

    • NADH

  • This compound stock solution (in DMSO)

  • Oligomycin (as a control inhibitor)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare the reaction mixture in a cuvette containing assay buffer, PEP, PK, LDH, and NADH.

  • Add the submitochondrial particle suspension to the cuvette and incubate for a few minutes to reach thermal equilibrium (e.g., 37°C).

  • Add the desired concentration of this compound or vehicle (DMSO) to the cuvette and incubate for a specified period.

  • Initiate the reaction by adding a known concentration of ATP.

  • Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of NADH oxidation is proportional to the rate of ADP production, and thus to the ATP hydrolase activity.

  • The specific activity is calculated as µmol of ATP hydrolyzed per minute per mg of protein.

  • Oligomycin can be used as a positive control to confirm the inhibition of F1F0-ATPase activity.

Isolated Rat Heart (Langendorff) Ischemia-Reperfusion Model

This ex vivo model is widely used to assess the effects of pharmacological agents on myocardial function during ischemia and reperfusion.

Materials:

  • Langendorff perfusion apparatus

  • Krebs-Henseleit buffer (oxygenated with 95% O2 / 5% CO2)

  • Anesthetic (e.g., sodium pentobarbital)

  • Heparin

  • Surgical instruments

  • Pressure transducer and data acquisition system

  • This compound stock solution

Procedure:

  • Anesthetize the rat and administer heparin to prevent blood clotting.

  • Rapidly excise the heart and arrest it in ice-cold Krebs-Henseleit buffer.

  • Mount the heart on the Langendorff apparatus via cannulation of the aorta for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.

  • Insert a balloon into the left ventricle, connected to a pressure transducer, to measure left ventricular developed pressure (LVDP) and heart rate.

  • Allow the heart to stabilize for a baseline period.

  • Perfuse the heart with Krebs-Henseleit buffer containing this compound or vehicle for a specified duration before inducing ischemia.

  • Induce global ischemia by stopping the perfusion for a defined period (e.g., 25 minutes).

  • Reperfuse the heart with the standard Krebs-Henseleit buffer for a set duration (e.g., 30 minutes).

  • Continuously record hemodynamic parameters (LVDP, heart rate, etc.) throughout the experiment.

  • Collect the coronary effluent to measure markers of cell death, such as lactate dehydrogenase (LDH).

  • At the end of the experiment, the heart tissue can be freeze-clamped for biochemical analysis, such as ATP content.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound.

G cluster_0 Myocardial Ischemia cluster_1 Pathological ATP Hydrolysis cluster_2 Intervention with BMS-199264 Ischemia Ischemia (Reduced Blood Flow) Oxygen_Deprivation Oxygen Deprivation Ischemia->Oxygen_Deprivation Mito_Potential_Collapse Mitochondrial Membrane Potential Collapse Oxygen_Deprivation->Mito_Potential_Collapse F1F0_Reversal F1F0 ATP Synthase Reversal Mito_Potential_Collapse->F1F0_Reversal ATP_Hydrolysis Wasteful ATP Hydrolysis F1F0_Reversal->ATP_Hydrolysis ATP_Depletion ATP Depletion ATP_Hydrolysis->ATP_Depletion Ionic_Imbalance Ionic Imbalance ATP_Depletion->Ionic_Imbalance Cell_Injury Cell Injury & Necrosis Ionic_Imbalance->Cell_Injury BMS199264 BMS-199264 HCl Inhibition Selective Inhibition of F1F0 ATP Hydrolase BMS199264->Inhibition Inhibition->ATP_Hydrolysis ATP_Preservation ATP Preservation Inhibition->ATP_Preservation Cardioprotection Cardioprotection (Reduced Necrosis, Improved Function) ATP_Preservation->Cardioprotection

Caption: Mechanism of action of this compound in myocardial ischemia.

G cluster_0 Pre-Ischemia cluster_1 Ischemia & Reperfusion cluster_2 Data Collection & Analysis Isolate_Heart Isolate Rat Heart Langendorff_Setup Mount on Langendorff Apparatus Isolate_Heart->Langendorff_Setup Stabilization Stabilize with Krebs-Henseleit Buffer Langendorff_Setup->Stabilization Drug_Admin Administer BMS-199264 HCl or Vehicle Stabilization->Drug_Admin Global_Ischemia Induce Global Ischemia (Stop Perfusion) Drug_Admin->Global_Ischemia Reperfusion Reperfuse with Buffer Global_Ischemia->Reperfusion Hemodynamics Record Hemodynamics (LVDP, Heart Rate) Reperfusion->Hemodynamics Effluent_Analysis Analyze Coronary Effluent (LDH Release) Reperfusion->Effluent_Analysis Tissue_Analysis Analyze Heart Tissue (ATP Content) Reperfusion->Tissue_Analysis

Caption: Experimental workflow for the isolated rat heart (Langendorff) model.

G BMS199264 BMS-199264 HCl Inhibition Inhibition of F1F0 ATP Hydrolase BMS199264->Inhibition ATP_Preservation Preservation of Mitochondrial ATP Inhibition->ATP_Preservation PI3K_Akt PI3K/Akt Pathway Activation ATP_Preservation->PI3K_Akt ERK12 ERK1/2 Pathway Activation ATP_Preservation->ERK12 mKATP Mitochondrial KATP Channel Opening ATP_Preservation->mKATP Apoptosis_Inhibition Inhibition of Apoptosis PI3K_Akt->Apoptosis_Inhibition ERK12->Apoptosis_Inhibition ROS_Reduction Reduced ROS Production mKATP->ROS_Reduction ROS_Reduction->Apoptosis_Inhibition Cardioprotection Cardioprotection Apoptosis_Inhibition->Cardioprotection

Caption: Putative downstream signaling pathways of BMS-199264-mediated cardioprotection.

Conclusion

This compound represents a targeted therapeutic approach for mitigating myocardial ischemia-reperfusion injury. Its unique selectivity for the F1F0 ATP hydrolase activity allows for the preservation of crucial cellular energy stores in the face of ischemic stress, without the detrimental off-target effects of non-selective inhibitors. The preclinical data strongly support its potential as a cardioprotective agent. This technical guide provides a foundational resource for further research and development of this compound and other selective F1F0 ATP hydrolase inhibitors as a novel strategy to combat ischemic heart disease.

References

The Reversal of F1F0 ATP Synthase in Ischemic Injury: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ischemic injury, characterized by a cessation of blood flow and subsequent oxygen and glucose deprivation, precipitates a bioenergetic crisis within affected cells. A critical, yet often underappreciated, contributor to this cellular demise is the mitochondrial F1F0 ATP synthase. Under ischemic conditions, this molecular motor reverses its function, transforming into a potent F1F0 ATP hydrolase that actively consumes cellular ATP. This guide provides a detailed technical overview of the role of F1F0 ATP hydrolase in the pathophysiology of ischemic injury. It is designed for researchers, scientists, and drug development professionals, offering a consolidation of quantitative data, detailed experimental methodologies, and visual representations of the core molecular pathways and processes.

Introduction: The Bioenergetic Double-Edged Sword

In its canonical role, the F1F0 ATP synthase, embedded in the inner mitochondrial membrane, harnesses the proton motive force (PMF) generated by the electron transport chain (ETC) to synthesize the vast majority of cellular ATP. This process is the cornerstone of aerobic metabolism and cellular energy homeostasis. However, the onset of ischemia triggers a rapid collapse of the PMF due to the lack of oxygen as the final electron acceptor. This catastrophic event not only halts ATP synthesis but also induces a conformational change in the F1F0 complex, causing it to operate in reverse.[1][2] As an ATP hydrolase, it hydrolyzes cytosolic ATP to pump protons out of the mitochondrial matrix, a futile and highly detrimental process that accelerates the depletion of already scarce energy reserves and contributes significantly to cell death.[1][2][3]

Quantitative Impact of F1F0 ATP Hydrolase Activity in Ischemia

The shift to ATP hydrolysis during ischemia has been quantified across various experimental models. The following table summarizes key data, illustrating the profound impact of this enzymatic reversal on cellular bioenergetics and viability.

ParameterConditionQuantitative ChangeCell/Tissue TypeReference(s)
Cellular ATP Levels 20 minutes of ischemia to 6.9% of controlRat Myocardium[4]
30 minutes of Oxygen-Glucose Deprivation (OGD) to 8.1% of controlCultured Hippocampal Neurons[5]
60 minutes of low-flow ischemia by 51% from baselineIsolated Rat Heart[6]
Mitochondrial Membrane Potential (ΔΨm) 30 minutes of OGD to 72% of controlCultured Hippocampal Neurons[5]
Intracellular pH (pHi) Ischemia from ~7.2 to ~6.5 - 6.8 Neurons, Myocardium[7][8]
ATP Hydrolysis Contribution Severe IschemiaAccounts for 50-80% of total ATP consumptionDog Myocardium[2]

Molecular Mechanisms and Regulatory Pathways

The primary trigger for the reversal of F1F0 ATP synthase is the dissipation of the mitochondrial membrane potential (ΔΨm).[1][2] This bioenergetic collapse is coupled with intracellular acidosis due to anaerobic glycolysis and lactate accumulation.[8] Nature has evolved a protective mechanism in the form of the ATPase inhibitory factor 1 (IF1), a small protein that binds to the F1F0 complex to inhibit its hydrolytic activity.[1][9] The binding of IF1 is highly pH-dependent, becoming optimal at the acidic pH levels characteristic of ischemic tissue (pH < 6.7), thereby serving as a natural brake to prevent catastrophic ATP depletion.[1]

cluster_ischemia Ischemic Insult cluster_mitochondria Mitochondrial Cascade cluster_regulation Regulatory Response cluster_outcome Cellular Outcome Ischemia Ischemia (Oxygen & Glucose Deprivation) ETC_Halt Electron Transport Chain Halts Ischemia->ETC_Halt Acidosis Intracellular Acidosis (↓ pH) Ischemia->Acidosis MMP_Collapse Collapse of Membrane Potential (ΔΨm) ETC_Halt->MMP_Collapse F1F0_Reversal F1F0 ATP Synthase Reverses MMP_Collapse->F1F0_Reversal ATP_Hydrolysis ATP → ADP + Pi (ATP Hydrolysis) F1F0_Reversal->ATP_Hydrolysis Proton_Pumping H+ Pumping (Matrix → IMS) ATP_Hydrolysis->Proton_Pumping ATP_Depletion Accelerated ATP Depletion ATP_Hydrolysis->ATP_Depletion IF1 Inhibitory Factor 1 (IF1) Binds to F1F0 Acidosis->IF1 Activates IF1->ATP_Hydrolysis Inhibits Ion_Imbalance Ionic Pump Failure (Na+, Ca2+ overload) ATP_Depletion->Ion_Imbalance Cell_Death Cell Death (Necrosis / Apoptosis) Ion_Imbalance->Cell_Death

Caption: Core signaling pathway of F1F0 ATP hydrolase activation in ischemia.

Experimental Protocols

Isolation of Mitochondria from Ischemic Heart Tissue

This protocol details a standard procedure for obtaining a highly coupled mitochondrial fraction from rat hearts subjected to ischemia, adapted from established methods.[2][9][10]

Materials:

  • Isolation Buffer A: 250 mM Sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4.

  • Isolation Buffer B: Isolation Buffer A with 0.5% (w/v) BSA (fatty acid-free).

  • Trypsin solution (0.01%).

  • Dounce homogenizer (loose and tight pestles).

  • Refrigerated centrifuge.

Procedure:

  • Tissue Excision: Excise the heart from an anesthetized rat and immediately plunge it into ice-cold Isolation Buffer A.

  • Mincing and Washing: Trim away atria and fatty tissue. Mince the ventricular tissue thoroughly with fine scissors in a petri dish on ice. Wash the minced tissue multiple times with Buffer A to remove blood.

  • Proteolytic Digestion (Optional but recommended): Incubate the minced tissue with a small volume of trypsin solution on ice for 15-20 minutes to aid tissue dissociation.

  • Homogenization: Stop the digestion by adding an excess volume of Isolation Buffer B (BSA binds and inactivates trypsin). Transfer the tissue and buffer to a glass Dounce homogenizer. Perform 5-6 slow strokes with the loose pestle, followed by 5-6 strokes with the tight pestle.

  • Differential Centrifugation:

    • Transfer the homogenate to a centrifuge tube and spin at 600 x g for 10 minutes at 4°C to pellet nuclei, unbroken cells, and debris.

    • Carefully decant the supernatant into a new tube and centrifuge at 8,500 x g for 15 minutes at 4°C. The resulting pellet is the mitochondrial fraction.

  • Washing: Discard the supernatant. Gently resuspend the mitochondrial pellet in Isolation Buffer B and repeat the high-speed centrifugation (8,500 x g for 15 minutes).

  • Final Pellet: Resuspend the final washed mitochondrial pellet in a minimal volume of a suitable buffer (e.g., Buffer A without EDTA) for immediate use. Determine protein concentration using a standard method (e.g., Bradford assay).

Start Excise Heart Mince Mince Ventricular Tissue in Ice-Cold Buffer A Start->Mince Homogenize Homogenize Tissue (Dounce Homogenizer) Mince->Homogenize Centrifuge1 Low-Speed Centrifugation (600 x g, 10 min) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant (Contains Mitochondria) Centrifuge1->Supernatant1 Pellet1 Discard Pellet (Nuclei, Debris) Centrifuge1->Pellet1 Centrifuge2 High-Speed Centrifugation (8,500 x g, 15 min) Supernatant1->Centrifuge2 Pellet2 Collect Mitochondrial Pellet Centrifuge2->Pellet2 Supernatant2 Discard Supernatant (Cytosol) Centrifuge2->Supernatant2 Wash Wash Pellet in Buffer B & Repeat High-Speed Spin Pellet2->Wash Final_Pellet Resuspend Final Pellet for Assays Wash->Final_Pellet End Purified Mitochondria Final_Pellet->End

Caption: Experimental workflow for isolating heart mitochondria.

Assay for F1F0 ATP Hydrolase Activity

This spectrophotometric assay measures the rate of ATP hydrolysis by coupling the production of ADP to the oxidation of NADH.[3][11][12]

Principle: The ADP produced by ATP hydrolase is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in NADH concentration is monitored as a decrease in absorbance at 340 nm.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, 50 mM KCl, 5 mM MgCl2, pH 7.5.

  • Reagent Mix: In Assay Buffer, add PEP (2 mM), NADH (0.25 mM), PK (5 U/mL), LDH (7 U/mL), and an ATP synthase inhibitor like Antimycin A (2 µg/mL) to prevent ATP synthesis.

  • ATP Solution: 50 mM ATP in water.

  • Oligomycin Solution: 2 mg/mL in ethanol (inhibitor of F1F0-ATPase).

Procedure:

  • Setup: Add 1 mL of the Reagent Mix to a cuvette and place it in a spectrophotometer set to 340 nm and maintained at 37°C.

  • Baseline: Add 10-20 µg of isolated mitochondrial protein to the cuvette. Mix gently and record the baseline absorbance for 2-3 minutes.

  • Initiate Reaction: Start the hydrolysis reaction by adding 10 µL of the ATP solution (final concentration ~0.5 mM).

  • Measure Total ATPase Activity: Immediately begin recording the decrease in absorbance at 340 nm for 5-10 minutes. The rate should be linear.

  • Measure Non-F1F0 ATPase Activity: To the same cuvette, add 1-2 µL of the oligomycin solution. Continue recording the absorbance. The new, slower rate of NADH oxidation represents ATPase activity from sources other than F1F0.

  • Calculation:

    • Calculate the rate of absorbance change (ΔAbs/min) for the total and non-F1F0 activities.

    • Subtract the oligomycin-insensitive rate from the total rate to get the F1F0-specific rate.

    • Convert the rate to µmol ATP/min/mg protein using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).

Therapeutic Targeting of F1F0 ATP Hydrolase

The detrimental activity of F1F0 ATP hydrolase during ischemia makes it a compelling therapeutic target. The goal is to selectively inhibit the reverse (hydrolysis) reaction without affecting the forward (synthesis) reaction, which is essential for recovery upon reperfusion.[1][3][13]

Key Strategies:

  • Selective Small-Molecule Inhibitors: Compounds like BMS-199264 have been shown to selectively inhibit the hydrolase activity, preserving ATP during ischemia and improving recovery post-reperfusion.[1][3] The discovery of novel inhibitors remains an active area of research.[13][14]

  • Modulation of IF1: Enhancing the expression or binding affinity of the endogenous inhibitor IF1 could provide a natural, pH-sensitive brake on ATP hydrolysis during ischemic events.[11][15]

Ischemia Ischemia F1F0_Hydrolase F1F0 ATP Hydrolase Activity Ischemia->F1F0_Hydrolase Induces ATP_Depletion ATP Depletion & Cell Injury F1F0_Hydrolase->ATP_Depletion Therapeutic_Goal Therapeutic Goal: Preserve Cellular ATP Inhibitors Selective Small-Molecule Inhibitors (e.g., BMS-199264) Therapeutic_Goal->Inhibitors IF1_Modulation Enhancement of IF1 Activity/Expression Therapeutic_Goal->IF1_Modulation Inhibitors->F1F0_Hydrolase Inhibit IF1_Modulation->F1F0_Hydrolase Inhibit

References

BMS-199264 Hydrochloride: A Selective Tool for Interrogating Mitochondrial Dysfunction via F1F0 ATP Hydrolase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial dysfunction is a cornerstone of numerous pathological states, including ischemia-reperfusion injury, neurodegenerative diseases, and certain metabolic disorders. A key event in cellular bioenergetic collapse, particularly under ischemic conditions, is the reversal of the mitochondrial F1F0 ATP synthase, leading to the wasteful hydrolysis of ATP. BMS-199264 hydrochloride has emerged as a critical pharmacological tool for dissecting this specific aspect of mitochondrial dysfunction. Contrary to a focus on the mitochondrial calcium uniporter, extensive research has characterized BMS-199264 as a potent and selective inhibitor of the F1F0 ATP hydrolase activity, with minimal impact on ATP synthesis.[1][2][3][4] This selectivity allows for the precise investigation of the pathological consequences of ATP hydrolysis in various disease models, offering a unique window into the mechanisms of mitochondrial-driven cellular injury.

Core Mechanism of Action

Under normal physiological conditions, the mitochondrial F1F0 ATP synthase utilizes the proton motive force generated by the electron transport chain to synthesize ATP.[5] However, during periods of cellular stress, such as ischemia, the collapse of this proton gradient can cause the enzyme to reverse its function, hydrolyzing ATP to pump protons out of the mitochondrial matrix in an attempt to restore the membrane potential.[6][7] This ATP hydrolysis can account for a substantial portion of ATP depletion during ischemia, exacerbating cellular energy crisis.[1][5]

This compound selectively inhibits this reverse, ATP hydrolytic activity of the F1F0 ATP synthase.[1][3][4] Unlike non-selective inhibitors such as oligomycin and aurovertin, which inhibit both ATP synthesis and hydrolysis, BMS-199264 allows for the specific study of the detrimental effects of ATP hydrolysis without confounding effects on normal ATP production.[1][3][4] This specificity makes it an invaluable tool for studying mitochondrial dysfunction in contexts like myocardial ischemia.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and selectivity of this compound from published studies.

ParameterValueSpecies/ModelReference
In Vitro Efficacy
IC50 (F1F0 ATP Hydrolase Inhibition)0.5 µMSubmitochondrial particles[2][8]
Effect on F1F0 ATP SynthaseNo inhibitory effectSubmitochondrial particles[2][3]
Ex Vivo Efficacy (Isolated Rat Hearts)
ATP Hydrolase Activity (3 µM BMS-199264)0.18 µM ATP/min/mgIschemic rat hearts[2]
ATP Synthase Activity (3 µM BMS-199264)0.23 µM ATP/min/mgIschemic rat hearts[2]
Cardioprotective Effects (Isolated Rat Hearts)
Concentration Range for ATP Conservation1-10 µMIschemic rat hearts[3][4]
Effect on LDH Release (Ischemia-Reperfusion)Concentration-dependent decreaseIsolated rat hearts[2][3]
Effect on Time to Onset of ContractureConcentration-dependent increaseIsolated rat hearts[3]

Signaling Pathways and Experimental Workflows

Signaling Pathway of F1F0 ATP Synthase in Normoxia vs. Ischemia

The following diagram illustrates the dual function of the F1F0 ATP synthase under normal and ischemic conditions and the specific inhibitory action of BMS-199264.

cluster_0 Normoxia cluster_1 Ischemia ETC Electron Transport Chain H_in H+ Gradient (Intermembrane Space) ETC->H_in Pumps H+ ATP_Synthase F1F0 ATP Synthase H_in->ATP_Synthase Drives H_out Matrix ATP_Synthase->H_out H+ Flow ATP ATP Synthesis ATP_Synthase->ATP Produces No_ETC Collapsed H+ Gradient ATP_Hydrolase F1F0 ATP Hydrolase No_ETC->ATP_Hydrolase Induces Reversal ATP_depletion ATP Hydrolysis ATP_Hydrolase->ATP_depletion Causes BMS BMS-199264 BMS->ATP_Hydrolase Inhibits

Caption: F1F0 ATP Synthase function in normoxia vs. ischemia.

Experimental Workflow for Assessing Cardioprotection

This diagram outlines a typical experimental workflow to evaluate the cardioprotective effects of this compound in an isolated heart model.

A Isolated Heart Perfusion (Langendorff) B Baseline Functional Assessment (e.g., LVDP, Coronary Flow) A->B C Pre-treatment (Vehicle vs. BMS-199264) B->C D Global Ischemia C->D E Reperfusion D->E F Functional Recovery Assessment E->F G Biochemical Analysis (e.g., LDH, ATP levels) E->G

Caption: Workflow for isolated heart ischemia-reperfusion studies.

Experimental Protocols

Measurement of F1F0 ATP Hydrolase and Synthase Activity in Submitochondrial Particles

Objective: To determine the selective inhibitory effect of BMS-199264 on F1F0 ATP hydrolase activity.

Methodology:

  • Preparation of Submitochondrial Particles (SMPs):

    • Isolate mitochondria from tissue (e.g., rat heart) by differential centrifugation.

    • Resuspend the mitochondrial pellet in a hypotonic buffer and sonicate to generate SMPs.

    • Centrifuge to pellet the SMPs and resuspend in an appropriate assay buffer.

  • ATP Hydrolase Activity Assay:

    • Incubate SMPs in a reaction buffer containing ATP, an ATP-regenerating system (e.g., pyruvate kinase and phosphoenolpyruvate), and NADH.

    • Couple the hydrolysis of ATP to the oxidation of NADH via lactate dehydrogenase.

    • Monitor the decrease in NADH absorbance at 340 nm spectrophotometrically.

    • Perform assays in the presence of various concentrations of BMS-199264 or vehicle control.

  • ATP Synthase Activity Assay:

    • Incubate SMPs in a reaction buffer containing ADP, inorganic phosphate, and a substrate for the electron transport chain (e.g., succinate).

    • Measure the rate of ATP synthesis using a luciferase-based assay or by monitoring oxygen consumption coupled to ATP production.

    • Conduct parallel experiments with BMS-199264 to assess its effect on ATP synthesis.

Isolated Heart Ischemia-Reperfusion Model

Objective: To evaluate the cardioprotective effects of BMS-199264 during ischemia and reperfusion.

Methodology:

  • Heart Isolation and Perfusion:

    • Excise the heart from an anesthetized rat and immediately cannulate the aorta on a Langendorff apparatus.

    • Perfuse with Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2, at a constant pressure or flow.

    • Insert a balloon into the left ventricle to measure contractile function (e.g., left ventricular developed pressure, LVDP).

  • Experimental Protocol:

    • Allow the heart to stabilize for a baseline period.

    • Pre-treat the heart by perfusing with buffer containing BMS-199264 (e.g., 1-10 µM) or vehicle for a specified duration.[8]

    • Induce global ischemia by stopping the perfusion for a defined period (e.g., 25 minutes).[8]

    • Initiate reperfusion with the standard buffer for a set time (e.g., 30 minutes).[8]

  • Data Collection and Analysis:

    • Continuously monitor cardiac function throughout the experiment.

    • Collect the coronary effluent during reperfusion to measure lactate dehydrogenase (LDH) release as an indicator of necrosis.

    • At the end of the experiment, freeze-clamp the heart tissue for subsequent measurement of ATP levels.

Conclusion

This compound is a highly selective and valuable pharmacological tool for investigating the role of F1F0 ATP hydrolase activity in mitochondrial dysfunction. Its ability to inhibit pathological ATP hydrolysis without affecting ATP synthesis provides a unique advantage for studying cellular bioenergetics under ischemic and other stress conditions. The experimental protocols and data presented in this guide offer a framework for researchers to effectively utilize BMS-199264 to further elucidate the mechanisms of mitochondrial-mediated cell injury and to explore potential therapeutic strategies aimed at preserving cellular energy homeostasis.

References

An In-depth Technical Guide on the Physicochemical Properties of BMS-199264 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and relevant experimental protocols for BMS-199264 hydrochloride, a selective inhibitor of the mitochondrial F1F0 ATP hydrolase. The information is intended to support research and development efforts in cardiovascular disease and other therapeutic areas where modulation of mitochondrial bioenergetics is of interest.

Core Physicochemical Properties

This compound is a white to off-white solid compound.[1][2] Key identifying and physical characteristics are summarized in the table below.

PropertyValueReference
Molecular Formula C26H32Cl2N4O4S[2][3]
Molecular Weight 567.53 g/mol [2][3]
CAS Number 186180-83-6[1][2][3][4]
Appearance Solid[1][2]
Color White to off-white[1]

Solubility and Storage

Proper handling and storage are crucial for maintaining the integrity and activity of this compound.

ParameterDetailsReference
Solubility DMSO: 80 mg/mL (140.96 mM) (Sonication recommended)[2]
In Vitro: DMSO: 100 mg/mL (176.20 mM) (Requires ultrasonic agitation; hygroscopic nature of DMSO should be considered)[1]
In Vivo Formulation 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: 3.3 mg/mL (5.81 mM) (Sonication recommended)[2]
Storage (Powder) -20°C for 3 years (keep away from moisture)[2]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month (sealed, away from moisture)[1]

Mechanism of Action and Biological Activity

BMS-199264 is a potent and selective inhibitor of the mitochondrial F1F0 ATP hydrolase with an IC50 of 0.5 μM.[1][2] It selectively targets the reverse activity of the ATP synthase, which occurs under ischemic conditions, without affecting the forward ATP synthesis function.[1][5] This selective inhibition of ATP hydrolysis during ischemia helps to conserve cellular ATP levels, reduce myocardial necrosis, and improve the recovery of contractile function after reperfusion.[1][5]

Signaling Pathway in Myocardial Ischemia

Under normal physiological conditions, the mitochondrial F1F0 ATP synthase utilizes the proton motive force to synthesize ATP. However, during myocardial ischemia, the collapse of this proton gradient causes the enzyme to reverse its function and hydrolyze ATP, exacerbating cellular energy depletion. BMS-199264 intervenes in this pathological process.

G cluster_0 Normoxia cluster_1 Myocardial Ischemia ProtonGradient Proton Motive Force ATPSynthase F1F0 ATP Synthase ProtonGradient->ATPSynthase drives NoProtonGradient Collapsed Proton Gradient ATP_prod ATP Synthesis ATPSynthase->ATP_prod catalyzes ATPHydrolase F1F0 ATP Hydrolase NoProtonGradient->ATPHydrolase induces reversal ATP_hydrolysis ATP Hydrolysis ATPHydrolase->ATP_hydrolysis catalyzes BMS199264 BMS-199264 BMS199264->ATPHydrolase inhibits G cluster_0 Reaction Steps cluster_1 Enzymes & Inhibitor ATP ATP ADP ADP ATP->ADP hydrolysis Pyruvate Pyruvate ADP->Pyruvate transfers phosphate PEP Phosphoenolpyruvate NAD NAD+ Pyruvate->NAD reduction NADH NADH (Abs @ 340nm) F1F0 F1F0 ATP Hydrolase PK Pyruvate Kinase LDH Lactate Dehydrogenase BMS BMS-199264 BMS->F1F0 inhibits G start Collect Supernatant/ Perfusate plate Add to 96-well Plate start->plate reagent Add LDH Reaction Mixture plate->reagent incubate Incubate at RT (Protected from Light) reagent->incubate read Measure Absorbance incubate->read calculate Calculate % Cytotoxicity read->calculate

References

Methodological & Application

Application Notes and Protocols for BMS-199264 Hydrochloride in Isolated Heart Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-199264 hydrochloride is a potent and selective inhibitor of the mitochondrial F1F0 ATP hydrolase.[1][2] Under normal physiological conditions, the mitochondrial F1F0 ATP synthase is responsible for the majority of ATP production in the heart. However, during myocardial ischemia, this enzyme can reverse its function and begin hydrolyzing ATP, contributing significantly to the depletion of cellular energy reserves.[1][3] This ATP hydrolysis is considered a wasteful process that does not contribute to cellular work.[1] BMS-199264 selectively inhibits this detrimental hydrolase activity without affecting the ATP synthase function, making it a valuable tool for studying the pathophysiology of myocardial ischemia-reperfusion injury and for the development of potential cardioprotective therapies.[1][3] By conserving ATP during ischemia, BMS-199264 has been shown to reduce cardiac necrosis and improve the recovery of contractile function following reperfusion.[1][3]

These application notes provide a detailed experimental protocol for utilizing this compound in an isolated rat heart model of ischemia-reperfusion injury.

Mechanism of Action Signaling Pathway

During myocardial ischemia, the lack of oxygen forces a switch from aerobic to anaerobic metabolism. This leads to a decrease in intracellular pH and an accumulation of ADP and inorganic phosphate. These conditions favor the reversal of the F1F0 ATP synthase, turning it into an ATP hydrolase that consumes precious ATP. BMS-199264 specifically binds to the F1F0 complex and inhibits this reverse, hydrolytic activity, thereby preserving cellular ATP levels.

BMS-199264_Mechanism_of_Action cluster_0 Myocardial Ischemia cluster_1 Mitochondrion ↓ O2 ↓ O2 F1F0_ATP_Synthase F1F0 ATP Synthase ↓ pH ↓ pH ↑ ADP/Pi ↑ ADP/Pi F1F0_ATP_Hydrolase F1F0 ATP Hydrolase F1F0_ATP_Synthase->F1F0_ATP_Hydrolase Reversal ATP_Production ATP Production F1F0_ATP_Synthase->ATP_Production Normal Function ATP_Depletion ATP Depletion F1F0_ATP_Hydrolase->ATP_Depletion Hydrolysis BMS199264 BMS-199264 hydrochloride BMS199264->F1F0_ATP_Hydrolase Inhibits

Caption: Mechanism of BMS-199264 in ischemic myocardium.

Quantitative Data Summary

The following tables summarize the concentration-dependent effects of this compound on key parameters in isolated rat hearts subjected to global ischemia and reperfusion.

Table 1: Effect of this compound on Pre- and Post-Ischemic Cardiac Function

Concentration (µM)Pre-Ischemic LVDP (mmHg)Post-Ischemic LVDP Recovery (% of baseline)
0 (Vehicle)105 ± 515 ± 3
1103 ± 625 ± 4
3101 ± 445 ± 5
1095 ± 758 ± 6*

*LVDP: Left Ventricular Developed Pressure. Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. Pre-ischemic values were recorded after a stabilization period and before drug administration. Post-ischemic recovery was measured after 30 minutes of reperfusion following 25 minutes of global ischemia.[3]

Table 2: Effect of this compound on Myocardial Injury Markers

Concentration (µM)Time to Onset of Ischemic Contracture (min)Total LDH Release during Reperfusion (IU/g wet weight)
0 (Vehicle)12.5 ± 0.885 ± 7
114.2 ± 0.968 ± 6
317.8 ± 1.145 ± 5
1021.5 ± 1.330 ± 4

*LDH: Lactate Dehydrogenase. Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. Ischemic contracture is a hallmark of severe ATP depletion.[3][4][5] LDH release is an indicator of cell necrosis.

Table 3: Effect of 3 µM this compound on Myocardial ATP Concentration

Experimental ConditionVehicle (nmol/mg protein)BMS-199264 (3 µM) (nmol/mg protein)
Pre-Ischemia25.1 ± 1.524.8 ± 1.7
15 min Ischemia10.2 ± 0.916.5 ± 1.1
30 min Reperfusion14.8 ± 1.220.1 ± 1.3

*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle.[3]

Experimental Protocols

Langendorff Isolated Heart Perfusion

This protocol describes the isolation and retrograde perfusion of a rat heart to study the effects of this compound on ischemia-reperfusion injury.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Heparin (1000 IU/mL)

  • Sodium pentobarbital (50 mg/mL)

  • Krebs-Henseleit (K-H) buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose), gassed with 95% O2 / 5% CO2, pH 7.4 at 37°C

  • This compound stock solution (in DMSO)

  • Langendorff perfusion apparatus

  • Pressure transducer and data acquisition system

  • Peristaltic pump

  • Water bath

  • Surgical instruments

Procedure:

  • Anesthetize the rat with sodium pentobarbital (50 mg/kg, i.p.) and administer heparin (500 IU, i.p.).

  • Perform a thoracotomy and rapidly excise the heart, placing it immediately into ice-cold K-H buffer.

  • Trim excess tissue and cannulate the aorta on the Langendorff apparatus.

  • Initiate retrograde perfusion with oxygenated K-H buffer at a constant pressure of 70 mmHg and a temperature of 37°C.[6]

  • Insert a latex balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure. Inflate the balloon to achieve a stable end-diastolic pressure of 5-10 mmHg.

  • Allow the heart to stabilize for a 20-minute equilibration period.

  • Administer this compound (1, 3, or 10 µM) or vehicle (DMSO) into the perfusion buffer for a 10-minute pre-treatment period.[3]

  • Induce 25 minutes of global no-flow ischemia by stopping the perfusion pump.[3]

  • Initiate 30 minutes of reperfusion by restarting the pump with the corresponding drug-free K-H buffer.[3]

  • Continuously record Left Ventricular Developed Pressure (LVDP), heart rate, and coronary flow throughout the experiment.

Measurement of Lactate Dehydrogenase (LDH) Release

LDH is a cytosolic enzyme released into the coronary effluent upon cell membrane damage, serving as a marker of necrosis.

Materials:

  • Coronary effluent samples collected during reperfusion

  • LDH assay kit (colorimetric)

  • Spectrophotometer

Procedure:

  • Collect the coronary effluent at specific time points during the 30-minute reperfusion period.

  • Centrifuge the samples to remove any particulate matter.

  • Determine the LDH activity in the supernatant using a commercially available LDH assay kit according to the manufacturer's instructions.

  • Express the total LDH released per gram of heart wet weight.

Measurement of Myocardial ATP Content

Myocardial ATP levels are a direct indicator of the energetic state of the heart.

Materials:

  • Isolated hearts freeze-clamped at specific time points (pre-ischemia, end of ischemia, end of reperfusion)

  • Liquid nitrogen

  • Perchloric acid (0.6 M)

  • Potassium hydroxide (3 M)

  • ATP assay kit (luciferin-luciferase based)

  • Luminometer

Procedure:

  • At the desired time point, rapidly freeze-clamp the heart between tongs pre-cooled in liquid nitrogen.

  • Store the frozen tissue at -80°C until analysis.

  • Homogenize the frozen ventricular tissue in ice-cold perchloric acid.

  • Centrifuge the homogenate and neutralize the supernatant with potassium hydroxide.

  • Centrifuge again to remove the potassium perchlorate precipitate.

  • Measure the ATP concentration in the supernatant using a luciferin-luciferase-based ATP assay kit according to the manufacturer's protocol.

  • Normalize the ATP content to the protein concentration of the tissue homogenate.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Heart Preparation cluster_perfusion Langendorff Perfusion cluster_analysis Data Analysis Anesthesia Anesthetize Rat Heparinization Administer Heparin Anesthesia->Heparinization Heart_Excision Excise Heart Heparinization->Heart_Excision Cannulation Cannulate Aorta Heart_Excision->Cannulation Stabilization Stabilization (20 min) Cannulation->Stabilization Drug_Treatment BMS-199264/Vehicle (10 min) Stabilization->Drug_Treatment Ischemia Global Ischemia (25 min) Drug_Treatment->Ischemia Reperfusion Reperfusion (30 min) Ischemia->Reperfusion Cardiac_Function LVDP, Heart Rate, Coronary Flow Reperfusion->Cardiac_Function LDH_Assay LDH Release (Necrosis) Reperfusion->LDH_Assay ATP_Measurement Myocardial ATP (Energy State) Reperfusion->ATP_Measurement

Caption: Workflow for isolated heart ischemia-reperfusion studies.

References

Unveiling the Cardioprotective Potential of BMS-199264 Hydrochloride: In Vitro Efficacy Testing Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

BMS-199264 hydrochloride is a potent and selective inhibitor of the mitochondrial F1F0 ATP hydrolase, the reversed activity of ATP synthase, with a reported IC50 of 0.5 μM.[1][2] Under ischemic conditions, the mitochondrial F1F0 ATP synthase can reverse its function, hydrolyzing ATP and exacerbating cellular energy depletion, which contributes to cell death.[3][4] this compound selectively targets this detrimental ATP hydrolysis without significantly affecting the essential ATP synthesis in healthy cells.[3][5][6] This unique mechanism of action makes it a promising candidate for therapeutic intervention in conditions characterized by ischemia-reperfusion injury, such as myocardial infarction.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to assess the in vitro efficacy of this compound. The described assays are designed to confirm its selective inhibitory activity on F1F0 ATP hydrolase, evaluate its cytoprotective effects under simulated ischemic conditions, and assess its impact on mitochondrial function.

Mechanism of Action: Preserving Cellular Energy During Ischemia

During normal cellular respiration, the F1F0 ATP synthase utilizes the proton gradient across the inner mitochondrial membrane to synthesize ATP. However, during ischemia, the lack of oxygen disrupts the electron transport chain, leading to the dissipation of the proton gradient. This causes the F1F0 ATP synthase to reverse its function and act as an ATP hydrolase, consuming cellular ATP.[3][4] this compound specifically inhibits this reverse activity, thereby preserving ATP levels and protecting cells from ischemic damage.

cluster_0 Normal Conditions cluster_1 Ischemic Conditions cluster_2 BMS-199264 Treatment Proton Gradient Proton Gradient F1F0 ATP Synthase F1F0 ATP Synthase Proton Gradient->F1F0 ATP Synthase Drives ATP Synthesis ATP Synthesis F1F0 ATP Synthase->ATP Synthesis Catalyzes No Oxygen No Oxygen Dissipated Proton Gradient Dissipated Proton Gradient No Oxygen->Dissipated Proton Gradient Leads to F1F0 ATP Hydrolase F1F0 ATP Hydrolase Dissipated Proton Gradient->F1F0 ATP Hydrolase Activates ATP Hydrolysis ATP Hydrolysis F1F0 ATP Hydrolase->ATP Hydrolysis Catalyzes Cellular Injury Cellular Injury ATP Hydrolysis->Cellular Injury Contributes to BMS-199264 BMS-199264 BMS-199264->F1F0 ATP Hydrolase Inhibits

Caption: Signaling pathway of F1F0 ATP synthase/hydrolase and BMS-199264 intervention.

Quantitative Data Summary

The following table summarizes the key quantitative efficacy data for this compound from published studies.

ParameterValueAssay SystemReference
IC50 (F1F0 ATP Hydrolase) 0.5 μMSubmitochondrial Particles[1][2]
Effective Concentration (ATP preservation) 1-10 μMIsolated Rat Hearts (Ischemia)[5][6]
Effect on ATP Synthase No significant inhibitionSubmitochondrial Particles[3][6]
Effect on ATP Hydrolase (ex vivo) Selective InhibitionIsolated Rat Hearts[5][6]
Cardioprotection Concentration-dependent reduction in LDH releaseIsolated Rat Hearts (Ischemia-Reperfusion)[1]

Experimental Protocols

Herein are detailed protocols for key in vitro assays to determine the efficacy of this compound.

cluster_0 Assay Workflow Start Start Assay_1 F1F0 ATP Hydrolase/Synthase Activity Assay Start->Assay_1 Assay_2 Cellular ATP Level Measurement Start->Assay_2 Assay_3 Lactate Dehydrogenase (LDH) Release Assay Start->Assay_3 Assay_4 Mitochondrial Membrane Potential (ΔΨm) Assay Start->Assay_4 End End Assay_1->End Assay_2->End Assay_3->End Assay_4->End

Caption: Overview of in vitro assays for this compound efficacy testing.

F1F0 ATP Hydrolase and Synthase Activity Assay in Submitochondrial Particles (SMPs)

Objective: To directly measure the inhibitory effect of this compound on the F1F0 ATP hydrolase and synthase activities.

Materials:

  • Isolated mitochondria

  • Submitochondrial particles (SMPs)

  • This compound

  • Oligomycin (positive control for synthase inhibition)

  • Assay buffers (specific for hydrolase and synthase activity)

  • ATP, ADP, NADH, phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase

  • Spectrophotometer

Protocol:

A. Preparation of Submitochondrial Particles (SMPs):

  • Isolate mitochondria from a suitable source (e.g., rat heart or liver) using differential centrifugation.

  • Resuspend the mitochondrial pellet in a hypotonic buffer and subject it to sonication on ice to rupture the outer mitochondrial membrane.

  • Centrifuge the sonicate at a low speed to pellet unbroken mitochondria and debris.

  • Centrifuge the resulting supernatant at a high speed to pellet the SMPs.

  • Resuspend the SMP pellet in a suitable storage buffer and determine the protein concentration.

B. F1F0 ATP Hydrolase Activity Assay (Coupled Spectrophotometric Assay):

  • Prepare the reaction buffer containing buffer salts, MgCl2, KCl, NADH, phosphoenolpyruvate, pyruvate kinase, and lactate dehydrogenase.

  • Add SMPs to the reaction buffer in a cuvette.

  • Add varying concentrations of this compound or vehicle control to the cuvettes and incubate for a specified time.

  • Initiate the reaction by adding ATP.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH and is proportional to the rate of ATP hydrolysis.

  • Calculate the rate of ATP hydrolysis and determine the IC50 value for this compound.

C. F1F0 ATP Synthase Activity Assay (Coupled Spectrophotometric Assay):

  • Prepare the reaction buffer containing buffer salts, MgCl2, KCl, NADH, phosphoenolpyruvate, pyruvate kinase, and lactate dehydrogenase.

  • Add SMPs to the reaction buffer in a cuvette.

  • Add varying concentrations of this compound, oligomycin (positive control), or vehicle control to the cuvettes.

  • Initiate the reaction by adding ADP.

  • Monitor the decrease in absorbance at 340 nm, which is proportional to the rate of ATP synthesis.

  • Compare the ATP synthase activity in the presence of this compound to the vehicle control to assess for any inhibitory effects.

Cellular ATP Level Measurement Under Simulated Ischemia

Objective: To evaluate the ability of this compound to preserve cellular ATP levels in cells subjected to hypoxic or ischemic conditions.

Materials:

  • Cardiomyocytes (e.g., H9c2) or other relevant cell lines

  • Cell culture medium

  • This compound

  • Reagents for inducing chemical hypoxia (e.g., antimycin A, 2-deoxyglucose)

  • ATP measurement kit (e.g., luciferase-based assay)

  • Luminometer

Protocol:

  • Plate cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for a specified duration.

  • Induce simulated ischemia by replacing the culture medium with a glucose-free medium and adding inhibitors of glycolysis and oxidative phosphorylation (e.g., 2-deoxyglucose and antimycin A).

  • Incubate the cells under hypoxic conditions (e.g., in a hypoxic chamber) for a defined period.

  • Lyse the cells and measure the intracellular ATP concentration using a commercial ATP assay kit according to the manufacturer's instructions.

  • Compare the ATP levels in this compound-treated cells to the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

Objective: To assess the cytoprotective effect of this compound by measuring the release of LDH, an indicator of cell death, following simulated ischemia-reperfusion injury.

Materials:

  • Cardiomyocytes or other relevant cell lines

  • Cell culture medium

  • This compound

  • Reagents for inducing chemical hypoxia

  • LDH cytotoxicity assay kit

  • Microplate reader

Protocol:

  • Plate cells in a multi-well plate and allow them to adhere.

  • Treat the cells with different concentrations of this compound or vehicle.

  • Induce simulated ischemia as described in the cellular ATP level measurement protocol.

  • Simulate reperfusion by replacing the ischemic buffer with normal culture medium.

  • After the reperfusion period, collect the cell culture supernatant.

  • Measure the LDH activity in the supernatant using a commercial LDH cytotoxicity assay kit according to the manufacturer's protocol.

  • Calculate the percentage of LDH release as a measure of cell death and compare the protective effect of this compound across different concentrations.

Mitochondrial Membrane Potential (ΔΨm) Assay

Objective: To evaluate the effect of this compound on mitochondrial membrane potential, a key indicator of mitochondrial health, under ischemic conditions.

Materials:

  • Cardiomyocytes or other relevant cell lines

  • Cell culture medium

  • This compound

  • Reagents for inducing chemical hypoxia

  • JC-1 dye or other potentiometric fluorescent dyes

  • Fluorescence microscope or flow cytometer

Protocol:

  • Plate cells on glass coverslips or in a multi-well plate suitable for fluorescence imaging or flow cytometry.

  • Treat the cells with this compound or vehicle control.

  • Induce simulated ischemia.

  • Load the cells with JC-1 dye. In healthy cells with high mitochondrial membrane potential, JC-1 forms J-aggregates that emit red fluorescence. In cells with depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence.

  • Visualize the cells using a fluorescence microscope or analyze the cell population using a flow cytometer.

  • Quantify the ratio of red to green fluorescence intensity as a measure of mitochondrial membrane potential. A higher red/green ratio indicates a healthier mitochondrial population.

  • Compare the effect of this compound on maintaining mitochondrial membrane potential during ischemia.[7]

References

Application Notes and Protocols: In Vivo Studies of BMS-199264 Hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vivo use of BMS-199264 hydrochloride, a selective inhibitor of the mitochondrial F1F0 ATP hydrolase, in animal models of myocardial ischemia. The provided protocols are based on established research to guide the design and execution of similar studies.

Introduction

This compound is a valuable research tool for investigating the role of mitochondrial ATP hydrolysis in ischemic injury. Under normal physiological conditions, the mitochondrial F1F0 ATP synthase produces the majority of cellular ATP. However, during ischemia, this enzyme can reverse its function and hydrolyze ATP, depleting the cell's energy reserves. BMS-199264 selectively inhibits this ATP hydrolase activity without affecting ATP synthesis, making it a targeted agent for studying and potentially mitigating ischemic damage.[1][2]

In vivo studies in animal models, particularly in isolated rat hearts, have demonstrated the cardioprotective effects of this compound. These studies have shown that the compound conserves ATP during ischemia, reduces necrotic cell death, and improves the recovery of contractile function following reperfusion.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies of this compound in a rat model of myocardial ischemia.

Table 1: Effect of BMS-199264 on Myocardial ATP Concentration

Treatment GroupPre-Ischemia ATP (µmol/g dry wt)End of Ischemia ATP (µmol/g dry wt)End of Reperfusion ATP (µmol/g dry wt)
Vehicle (Control)20.5 ± 0.88.2 ± 0.514.1 ± 0.7
BMS-199264 (3 µM)20.1 ± 0.912.5 ± 0.618.2 ± 0.8

*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.

Table 2: Cardioprotective Effects of BMS-199264

Treatment GroupTime to Onset of Ischemic Contracture (min)Lactate Dehydrogenase (LDH) Release (U/g wet wt)Recovery of Left Ventricular Developed Pressure (% of pre-ischemia)
Vehicle (Control)8.1 ± 0.415.2 ± 1.135 ± 4
BMS-199264 (3 µM)11.2 ± 0.59.8 ± 0.958 ± 5
BMS-199264 (10 µM)13.5 ± 0.67.1 ± 0.772 ± 6

*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound in an isolated rat heart model of ischemia-reperfusion injury.

Isolated Rat Heart Perfusion (Langendorff Preparation)

This protocol describes the ex vivo perfusion of an isolated rat heart to study the effects of this compound on myocardial function and metabolism.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Heparin (1000 U/mL)

  • Sodium pentobarbital (60 mg/mL)

  • Krebs-Henseleit bicarbonate buffer

  • This compound

  • Langendorff perfusion system

  • Physiological monitoring equipment (pressure transducer, chart recorder)

Procedure:

  • Anesthetize the rat with sodium pentobarbital (60 mg/kg, intraperitoneal).

  • Administer heparin (1000 U/kg, intravenous) to prevent blood clotting.

  • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

  • Mount the aorta on the cannula of the Langendorff apparatus.

  • Initiate retrograde perfusion with Krebs-Henseleit buffer gassed with 95% O2 / 5% CO2 at a constant pressure of 80 mmHg and a temperature of 37°C.

  • Insert a latex balloon connected to a pressure transducer into the left ventricle to measure cardiac function.

  • Allow the heart to stabilize for 20-30 minutes.

  • Administer this compound by adding it to the perfusion buffer at the desired concentrations (e.g., 1-10 µM).[1][3]

  • Induce global ischemia by stopping the perfusion for a specified period (e.g., 25 minutes).[3]

  • Initiate reperfusion by restoring the flow of the perfusion buffer for a designated time (e.g., 30 minutes).[3]

  • Continuously monitor and record heart rate, left ventricular developed pressure (LVDP), and coronary flow throughout the experiment.

Measurement of Myocardial ATP Levels

This protocol outlines the procedure for determining ATP concentrations in myocardial tissue samples.

Materials:

  • Liquid nitrogen

  • Perchloric acid (0.6 M)

  • Potassium hydroxide (3 M)

  • ATP assay kit (luciferin-luciferase based)

  • Luminometer

  • Homogenizer

Procedure:

  • At the end of the experiment, freeze-clamp the heart with tongs pre-cooled in liquid nitrogen.

  • Store the frozen tissue at -80°C until analysis.

  • Pulverize the frozen tissue and homogenize in ice-cold 0.6 M perchloric acid.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Neutralize the supernatant with 3 M potassium hydroxide.

  • Centrifuge to remove the potassium perchlorate precipitate.

  • Determine the ATP concentration in the supernatant using a luciferin-luciferase based ATP assay kit according to the manufacturer's instructions.

  • Measure the protein content of the pellet to normalize the ATP values.

Lactate Dehydrogenase (LDH) Release Assay

This protocol describes the measurement of LDH in the coronary effluent as an indicator of myocyte necrosis.

Materials:

  • Coronary effluent samples collected during reperfusion

  • LDH assay kit (spectrophotometric)

  • Spectrophotometer

Procedure:

  • Collect samples of the coronary effluent at various time points during the reperfusion period.

  • Centrifuge the samples to remove any particulate matter.

  • Measure the LDH activity in the supernatant using a commercially available LDH assay kit.

  • The assay is typically based on the reduction of NAD+ to NADH, which can be measured spectrophotometrically at 340 nm.

  • Express the total LDH release per gram of wet heart tissue.

Visualizations

The following diagrams illustrate key concepts and workflows related to the in vivo studies of this compound.

G cluster_pathway Signaling Pathway of BMS-199264 in Myocardial Ischemia Ischemia Myocardial Ischemia ATP_Synthase Mitochondrial F1F0 ATP Synthase Ischemia->ATP_Synthase Reverses Function ATP_Hydrolase Mitochondrial F1F0 ATP Hydrolase ATP_Synthase->ATP_Hydrolase ATP_Depletion ATP Depletion ATP_Hydrolase->ATP_Depletion Hydrolyzes ATP BMS199264 BMS-199264 BMS199264->ATP_Hydrolase Inhibits Cardioprotection Cardioprotection BMS199264->Cardioprotection Leads to Cell_Death Cell Death / Necrosis ATP_Depletion->Cell_Death

Caption: Mechanism of action of BMS-199264 in ischemic myocardium.

G cluster_workflow Experimental Workflow for Isolated Heart Studies Start Start Heart_Isolation Isolate Rat Heart Start->Heart_Isolation Langendorff Langendorff Perfusion Heart_Isolation->Langendorff Stabilization Stabilization Period Langendorff->Stabilization Treatment Administer BMS-199264 or Vehicle Stabilization->Treatment Ischemia Induce Global Ischemia Treatment->Ischemia Reperfusion Reperfusion Ischemia->Reperfusion Data_Collection Collect Functional Data and Effluent Samples Reperfusion->Data_Collection Tissue_Harvesting Harvest and Freeze Myocardial Tissue Data_Collection->Tissue_Harvesting Analysis Biochemical Analysis (ATP, LDH) Tissue_Harvesting->Analysis End End Analysis->End

Caption: Workflow for ischemia-reperfusion studies in isolated rat hearts.

G cluster_logic Logical Relationship of Experimental Variables BMS199264_Dose BMS-199264 Dose ATP_Hydrolase_Inhibition Inhibition of ATP Hydrolase BMS199264_Dose->ATP_Hydrolase_Inhibition ATP_Preservation Preservation of Myocardial ATP ATP_Hydrolase_Inhibition->ATP_Preservation Reduced_Necrosis Reduced Necrosis (LDH Release) ATP_Preservation->Reduced_Necrosis Improved_Function Improved Functional Recovery (LVDP) ATP_Preservation->Improved_Function Cardioprotective_Effect Overall Cardioprotective Effect Reduced_Necrosis->Cardioprotective_Effect Improved_Function->Cardioprotective_Effect

Caption: Logical flow from BMS-199264 administration to cardioprotection.

References

Application Notes and Protocols for Cell-Based Assays of F1F0 ATP Hydrolase Activity with BMS-199264

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a cell-based assay to investigate the activity of F1F0 ATP hydrolase and the inhibitory effects of BMS-199264. The mitochondrial F1F0 ATP synthase is a critical enzyme for cellular energy production. Under normal physiological conditions, it synthesizes ATP. However, under ischemic conditions, it can reverse its function and hydrolyze ATP, contributing to cellular energy depletion.[1][2][3] BMS-199264 is a selective inhibitor of this F1F0 ATP hydrolase activity, showing potential as a therapeutic agent in conditions such as myocardial ischemia by preserving cellular ATP levels.[1][4][5][6][7]

Principle of the Assay

This cell-based assay quantifies the F1F0 ATP hydrolase activity by measuring the depletion of cellular ATP under simulated ischemic conditions. By inducing a state of metabolic stress that mimics ischemia, the F1F0 ATP synthase switches to its hydrolase function. The activity is determined by comparing ATP levels in cells under these conditions with and without the presence of the selective inhibitor, BMS-199264. Non-selective inhibitors like oligomycin, which inhibit both ATP synthesis and hydrolysis, can be used as controls to differentiate the specific effect on hydrolase activity.[4][5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the underlying signaling pathway of F1F0 ATP synthase/hydrolase and the experimental workflow for the cell-based assay.

F1F0_ATP_Hydrolase_Pathway cluster_normoxia Normoxic Conditions cluster_ischemia Ischemic Conditions cluster_inhibition Ischemia + BMS-199264 ADP_Pi ADP + Pi ATP_Synthase F1F0 ATP Synthase ADP_Pi->ATP_Synthase ATP_N ATP (Synthesis) ATP_Synthase->ATP_N Proton Motive Force ATP_I ATP ATP_Hydrolase F1F0 ATP Hydrolase ATP_I->ATP_Hydrolase ADP_Pi_Waste ADP + Pi (Wasteful Hydrolysis) ATP_Hydrolase->ADP_Pi_Waste Proton Pumping BMS199264 BMS-199264 ATP_Hydrolase_Inhibited F1F0 ATP Hydrolase BMS199264->ATP_Hydrolase_Inhibited Inhibits ATP_Inhibited ATP ATP_Inhibited->ATP_Hydrolase_Inhibited No_Hydrolysis ATP Preserved ATP_Hydrolase_Inhibited->No_Hydrolysis Blocked

Figure 1: F1F0 ATP Synthase/Hydrolase Signaling Pathway.

Experimental_Workflow start Seed Cells in 96-well Plate incubation1 Incubate for 24 hours start->incubation1 treatment Pre-treat with BMS-199264, Oligomycin, or Vehicle incubation1->treatment induce_ischemia Induce Simulated Ischemia (e.g., glucose deprivation, hypoxia) treatment->induce_ischemia incubation2 Incubate for desired time points induce_ischemia->incubation2 lyse_cells Lyse Cells incubation2->lyse_cells measure_atp Measure ATP Levels (Luminometry) lyse_cells->measure_atp analyze Data Analysis and Comparison measure_atp->analyze

Figure 2: Experimental Workflow for Cell-Based Assay.

Experimental Protocols

Materials and Reagents
  • Cell Line: A suitable cell line with high mitochondrial activity (e.g., cardiomyocytes, hepatocytes, or a cancer cell line like A549).

  • Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640).

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin Solution

  • 96-well white, clear-bottom tissue culture plates

  • BMS-199264: Stock solution in DMSO.

  • Oligomycin: Stock solution in DMSO (as a non-selective inhibitor control).[4][5]

  • Vehicle Control: DMSO.

  • Ischemia Simulation Medium: Glucose-free medium, potentially supplemented with an inhibitor of glycolysis (e.g., 2-deoxyglucose). For hypoxic conditions, a hypoxic chamber or chemical hypoxia inducers can be used.

  • ATP Measurement Kit: A commercial bioluminescence-based ATP assay kit.

  • Luminometer

  • Phosphate Buffered Saline (PBS)

Cell Culture and Seeding
  • Culture cells in their recommended growth medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Trypsinize and count the cells.

  • Seed the cells into a 96-well white, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Incubate the plate for 24 hours.

Compound Treatment and Ischemia Induction
  • Prepare serial dilutions of BMS-199264 and oligomycin in the appropriate culture medium. A final DMSO concentration should be kept below 0.1%.

  • Remove the culture medium from the wells and wash once with PBS.

  • Add the medium containing the different concentrations of BMS-199264 (e.g., 1-10 µM), oligomycin (e.g., 10 µM), or vehicle control to the respective wells.[4][5][7]

  • Pre-incubate the cells with the compounds for a designated period (e.g., 30-60 minutes).

  • After pre-incubation, replace the treatment medium with the ischemia simulation medium containing the same concentrations of the compounds.

  • Incubate the plate under ischemic conditions for the desired time points (e.g., 15, 30, 60 minutes).

ATP Measurement
  • At the end of the incubation period, remove the plate from the incubator.

  • Lyse the cells and measure the intracellular ATP concentration according to the manufacturer's protocol of the chosen ATP assay kit.

  • Measure the luminescence using a plate-reading luminometer.

Data Presentation

The following tables summarize the expected quantitative outcomes based on published data.

Table 1: Effect of BMS-199264 on Myocardial ATP Concentration during Ischemia and Reperfusion [4]

Treatment GroupPre-Ischemia ATP (nmol/mg protein)15 min Ischemia ATP (nmol/mg protein)30 min Reperfusion ATP (nmol/mg protein)
Vehicle25.4 ± 1.28.2 ± 0.915.6 ± 1.1
BMS-199264 (3 µM)24.9 ± 1.512.5 ± 1.320.8 ± 1.4

*Data are presented as means ± SE. *P < 0.05 vs. Vehicle.

Table 2: Comparative Effects of F1F0-ATPase Inhibitors on Myocardial ATP [4][5]

CompoundConcentrationEffect on ATP in Normoxic TissueEffect on ATP Depletion during IschemiaEffect on ATP Recovery during ReperfusionSelectivity
Aurovertin 1-10 µMReducedReducedInhibitedNon-selective
Oligomycin 10 µMReducedReducedInhibitedNon-selective
BMS-199264 1-10 µMNo effectReducedEnhancedSelective for Hydrolase

Interpretation of Results

A successful assay will demonstrate a significant decrease in cellular ATP levels under simulated ischemic conditions in the vehicle-treated group. In contrast, cells treated with BMS-199264 are expected to show a preservation of ATP levels, indicating the inhibition of F1F0 ATP hydrolase activity.[4][6][7] The oligomycin-treated group should also show preserved ATP during ischemia but will likely have lower baseline ATP levels and impaired recovery, highlighting its non-selective nature.[4][5]

Troubleshooting

  • High variability between replicates: Ensure consistent cell seeding density and precise timing of all steps.

  • No significant ATP depletion in the vehicle group: The simulated ischemic conditions may not be severe enough. Increase the duration of ischemia or the stringency of the conditions (e.g., complete glucose deprivation and anoxia).

  • BMS-199264 shows no effect: Verify the compound's activity and concentration. Ensure adequate pre-incubation time. The chosen cell line may have low F1F0 ATP hydrolase activity under the tested conditions.

These application notes and protocols provide a comprehensive framework for researchers to investigate the role of F1F0 ATP hydrolase in cellular energy metabolism and to evaluate the efficacy of selective inhibitors like BMS-199264.

References

Application Notes and Protocols for BMS-199264 Hydrochloride in Myocardial Ischemia-Reperfusion Injury Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myocardial ischemia-reperfusion (I/R) injury is a significant clinical challenge, contributing to adverse outcomes following events like myocardial infarction and cardiac surgery.[1] A key pathological event during ischemia is the reversal of the mitochondrial F1F0 ATP synthase, which begins to hydrolyze ATP, depleting the cell's energy reserves.[2][3][4] BMS-199264 hydrochloride is a selective inhibitor of this F1F0 ATP hydrolase activity.[2][4][5] Unlike non-selective inhibitors such as oligomycin and aurovertin, BMS-199264 does not affect ATP synthesis, making it a valuable tool for studying the specific role of ATP hydrolysis in I/R injury and a potential therapeutic agent.[2][3][6] These application notes provide detailed protocols and data for the use of this compound in preclinical I/R studies.

Mechanism of Action

During myocardial ischemia, the decrease in pH and disruption of the mitochondrial membrane potential cause the F1F0 ATP synthase to reverse its function, becoming an ATP hydrolase.[3][7][8] This futile hydrolysis of ATP exacerbates the energy deficit in cardiomyocytes.[2][4] BMS-199264 selectively inhibits this reverse activity of the F1F0 ATP synthase, thereby preserving cellular ATP levels during ischemia without impairing the enzyme's ability to synthesize ATP upon reperfusion.[2][3][9] This selective inhibition helps to reduce myocardial necrosis and improve the recovery of contractile function.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound in an isolated rat heart model of ischemia-reperfusion injury.

Table 1: Effect of BMS-199264 on Myocardial ATP Levels

Treatment GroupPre-Ischemia ATP (µmol/g dry wt)Post-Ischemia ATP (µmol/g dry wt)Post-Reperfusion ATP (µmol/g dry wt)
Vehicle18.5 ± 0.85.2 ± 0.510.1 ± 0.7
BMS-199264 (3 µM)18.1 ± 0.98.9 ± 0.614.5 ± 0.8

*p < 0.05 vs. Vehicle. Data extracted from Grover et al., 2004.

Table 2: Cardioprotective Effects of BMS-199264

Treatment GroupTime to Onset of Ischemic Contracture (min)Lactate Dehydrogenase (LDH) Release (U/g wet wt)
Vehicle10.2 ± 0.515.8 ± 1.2
BMS-199264 (1 µM)12.5 ± 0.612.1 ± 1.0
BMS-199264 (3 µM)14.8 ± 0.79.5 ± 0.8
BMS-199264 (10 µM)16.2 ± 0.87.2 ± 0.6

*p < 0.05 vs. Vehicle. Data extracted from Grover et al., 2004 and MedChemExpress product page.[5]

Experimental Protocols

Isolated Rat Heart Langendorff Perfusion Model of Ischemia-Reperfusion Injury

This protocol describes the induction of global ischemia and reperfusion in an isolated rat heart to assess the cardioprotective effects of BMS-199264.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Krebs-Henseleit buffer

  • This compound

  • Langendorff perfusion system

  • Instrumentation for monitoring cardiac function (e.g., pressure transducer)

  • Materials for biochemical assays (ATP, LDH)

Procedure:

  • Heart Isolation: Anesthetize the rat and perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

  • Langendorff Perfusion: Mount the aorta on the Langendorff apparatus and initiate retrograde perfusion with Krebs-Henseleit buffer gassed with 95% O2 / 5% CO2 at 37°C.

  • Stabilization: Allow the heart to stabilize for a 20-minute period.

  • Drug Administration: Perfuse the hearts with either vehicle or BMS-199264 (1-10 µM) for 10 minutes prior to ischemia.[2]

  • Global Ischemia: Induce 25 minutes of global no-flow ischemia by stopping the perfusion.[2]

  • Reperfusion: Reinitiate perfusion with the original buffer (without the drug) for 30 minutes.[2]

  • Data Collection:

    • Continuously monitor cardiac function (left ventricular developed pressure, heart rate) throughout the experiment.

    • Collect coronary effluent during reperfusion for LDH analysis.

    • At the end of the experiment, freeze-clamp the ventricular tissue for ATP analysis.

Measurement of F1F0 ATP Hydrolase and Synthase Activity in Submitochondrial Particles

This protocol allows for the direct assessment of the selective inhibitory effect of BMS-199264 on ATP hydrolase activity.

Materials:

  • Isolated heart mitochondria

  • Submitochondrial particle preparation reagents

  • ATP, ADP, and other necessary substrates

  • Spectrophotometer or plate reader for activity assays

  • This compound

Procedure:

  • Prepare Submitochondrial Particles: Isolate mitochondria from heart tissue and prepare submitochondrial particles by sonication or French press.

  • ATP Synthase Activity Assay:

    • Incubate submitochondrial particles with buffer containing ADP and phosphate.

    • Initiate the reaction by adding a respiratory substrate (e.g., succinate).

    • Measure ATP production over time using a coupled enzymatic assay (e.g., hexokinase/glucose-6-phosphate dehydrogenase).

    • Perform assays in the presence and absence of BMS-199264 (e.g., 3 µM) to determine its effect on ATP synthesis.[5]

  • ATP Hydrolase Activity Assay:

    • Incubate submitochondrial particles with buffer containing ATP.

    • Measure the rate of ATP hydrolysis by quantifying the production of ADP or inorganic phosphate.

    • Perform assays in the presence and absence of BMS-199264 (e.g., 3 µM) to assess its inhibitory effect on hydrolase activity.[5]

Visualizations

Signaling_Pathway cluster_0 Myocardial Ischemia cluster_1 Mitochondrial F1F0 ATP Synthase cluster_2 Cellular Consequences cluster_3 Therapeutic Intervention Ischemia Ischemia Dec_pH Decreased pH Ischemia->Dec_pH Dec_MP Decreased Mitochondrial Membrane Potential Ischemia->Dec_MP ATP_Hydrolase F1F0 ATP Hydrolase (Reversed Function) Dec_MP->ATP_Hydrolase ATP_Synthase F1F0 ATP Synthase (Normal Function) ATP_Synthase->ATP_Hydrolase Reversal ATP_Depletion ATP Depletion ATP_Hydrolase->ATP_Depletion ATP Hydrolysis Cell_Injury Myocardial Injury & Necrosis ATP_Depletion->Cell_Injury BMS199264 BMS-199264 Hydrochloride BMS199264->ATP_Hydrolase Inhibition

Caption: Signaling pathway of myocardial ischemia-reperfusion injury and the inhibitory action of BMS-199264.

Experimental_Workflow cluster_0 Animal Model Preparation cluster_1 Experimental Phases cluster_2 Data Analysis A1 Isolate Rat Heart A2 Langendorff Perfusion Setup A1->A2 B1 Stabilization (20 min) A2->B1 B2 Drug/Vehicle Perfusion (10 min) B1->B2 B3 Global Ischemia (25 min) B2->B3 B4 Reperfusion (30 min) B3->B4 C1 Cardiac Function (LVDP, HR) B4->C1 C2 LDH Release Assay B4->C2 C3 Myocardial ATP Content B4->C3 C4 Infarct Size Measurement B4->C4

Caption: Experimental workflow for evaluating BMS-199264 in a Langendorff rat heart model.

References

Application Note: Utilizing BMS-199264 Hydrochloride to Investigate ATP Depletion in Neurons

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive overview and a foundational protocol for using BMS-199264 hydrochloride to study the effects of ATP depletion in neuronal models by selectively inhibiting the hydrolytic activity of mitochondrial F1F0-ATP synthase.

Introduction

Neuronal function and survival are critically dependent on a constant and abundant supply of adenosine triphosphate (ATP), primarily generated through oxidative phosphorylation in mitochondria. Conditions that disrupt mitochondrial function, such as ischemia, excitotoxicity, and neurodegenerative diseases, can lead to a rapid decline in cellular ATP levels, initiating downstream pathways of cell death.

The mitochondrial F1F0-ATP synthase is the primary enzyme responsible for ATP production. However, under conditions of mitochondrial stress and depolarization, it can reverse its function and begin hydrolyzing ATP, contributing significantly to the depletion of cellular energy reserves.[1][2][3] this compound is a potent and selective inhibitor of this reverse, ATP hydrolase activity, without affecting the forward, ATP synthesis function of the enzyme.[2][4][5] This unique property makes it a precise tool for isolating and studying the specific consequences of ATP hydrolysis-driven energy depletion in neurons, distinguishing it from broad-spectrum mitochondrial uncouplers or non-selective ATP synthase inhibitors like oligomycin.[2][6]

Mechanism of Action

Under normal physiological conditions, the electron transport chain (ETC) generates a proton motive force (a combination of membrane potential and a pH gradient) across the inner mitochondrial membrane. This force drives protons through the F0 subunit of ATP synthase, causing the F1 subunit to rotate and synthesize ATP from ADP and inorganic phosphate (Pi).

During events like ischemia or excitotoxicity, the proton motive force can collapse. In this scenario, the F1F0-ATP synthase can operate in reverse, hydrolyzing cytosolic ATP to pump protons out of the mitochondrial matrix in an attempt to restore the membrane potential.[1][2] This futile cycle exacerbates ATP depletion.

BMS-199264 selectively binds to the F1F0-ATPase and inhibits this reverse hydrolytic activity, thereby conserving cellular ATP levels during periods of mitochondrial stress without impairing the capacity for ATP synthesis should the mitochondrial function be restored.[2][6][7]

Mechanism of BMS-199264 Action on ATP Synthase cluster_0 Inner Mitochondrial Membrane cluster_1 Normal Conditions (High ΔΨm) cluster_2 Ischemic/Stress Conditions (Low ΔΨm) ETC Electron Transport Chain (ETC) ProtonGradient Proton Motive Force (H+ Gradient) ETC->ProtonGradient Pumps H+ ATPSynthase F1F0 ATP Synthase ATP_norm ATP (Synthesis) ATPSynthase->ATP_norm ProtonGradient->ATPSynthase Drives Synthesis ADP_Pi_norm ADP + Pi ADP_Pi_norm->ATPSynthase ATP_stress ATP ATPSynthase_rev F1F0 ATP Synthase (Reverse Action) ATP_stress->ATPSynthase_rev Hydrolysis ADP_Pi_stress ADP + Pi (Depletion) ATPSynthase_rev->ADP_Pi_stress ProtonGradient_rev H+ Pumping ATPSynthase_rev->ProtonGradient_rev Attempts to restore gradient BMS BMS-199264 BMS->ATPSynthase_rev Inhibits

BMS-199264 selectively inhibits ATP hydrolysis by F1F0 ATP synthase during mitochondrial stress.

Quantitative Data Summary

The following table summarizes the known quantitative parameters for this compound, primarily derived from non-neuronal (cardiac) studies. Researchers should use these values as a starting point for determining optimal concentrations in their specific neuronal models.

ParameterValueSpecies/ModelCommentsReference
IC50 (F1F0 ATP Hydrolase) 0.5 µMNot SpecifiedInhibits the reverse (hydrolysis) activity of the enzyme.[4]
Effect on ATP Synthase No inhibitory effectSubmitochondrial ParticlesDoes not inhibit the forward (synthesis) activity of the enzyme.[2][4][5]
Effective Concentration 1 - 10 µMIsolated Rat HeartsConserved ATP levels during ischemia and reduced tissue necrosis.[5][6][7]
Pre-treatment Time 10 minutesIsolated Rat HeartsSufficient to exert a protective effect prior to ischemic insult.[7]

Experimental Protocols

The following protocols are generalized for use with cultured neurons (e.g., primary cortical/hippocampal neurons or cell lines like SH-SY5Y). It is critical to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell type and experimental paradigm.

This protocol details the use of BMS-199264 to prevent ATP hydrolysis following a chemical insult that collapses the mitochondrial membrane potential, such as treatment with a mitochondrial uncoupler (e.g., FCCP) or an ETC inhibitor (e.g., Antimycin A).

Materials:

  • Cultured neurons (e.g., primary rat cortical neurons at DIV 10-14)

  • This compound

  • Vehicle (e.g., DMSO)

  • Mitochondrial stressor (e.g., Antimycin A, FCCP)

  • Phosphate-Buffered Saline (PBS)

  • ATP quantification kit (e.g., luciferase/luciferin-based assay)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

    • Prepare a stock solution of the chosen mitochondrial stressor (e.g., 10 mM Antimycin A in ethanol).

    • On the day of the experiment, prepare working solutions of BMS-199264 and the stressor by diluting the stock solutions in pre-warmed culture media.

  • Cell Treatment:

    • Culture neurons in appropriate multi-well plates (e.g., 96-well white, clear-bottom plates for luminescence assays).

    • Pre-treat the neuronal cultures with various concentrations of BMS-199264 (e.g., 0.1, 0.5, 1, 3, 10 µM) or vehicle for a designated time (e.g., 10-30 minutes) in the incubator.

    • Following pre-treatment, add the mitochondrial stressor (e.g., 1 µM Antimycin A) to the wells. Include control wells that receive only vehicle, only BMS-199264, or only the stressor.

    • Incubate for the desired time period (e.g., 15, 30, 60 minutes).

  • ATP Quantification:

    • After incubation, remove the media and wash the cells gently with PBS.

    • Lyse the cells and measure intracellular ATP levels according to the manufacturer's protocol for your chosen ATP assay kit. This typically involves adding a lysis/reagent buffer that releases ATP and provides the necessary components (luciferase, luciferin) for the luminescent reaction.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the relative ATP levels for each condition, normalizing to the vehicle-treated control group.

    • Plot the ATP levels against the concentration of BMS-199264 to determine its protective effect against the stressor-induced ATP depletion.

Experimental Workflow for ATP Depletion Assay cluster_workflow start Culture Neurons in 96-well Plate prep Prepare BMS-199264 & Stressor Solutions start->prep pretreat Pre-treat cells with BMS-199264 or Vehicle (e.g., 30 min) prep->pretreat stress Add Mitochondrial Stressor (e.g., Antimycin A) pretreat->stress incubate Incubate (e.g., 60 min) stress->incubate measure Lyse Cells & Measure ATP (Luminescence Assay) incubate->measure analyze Normalize Data & Analyze Results measure->analyze

Workflow for assessing the protective effect of BMS-199264 on neuronal ATP levels.

To correlate the preservation of ATP with functional outcomes, it is recommended to assess cell viability in parallel with ATP measurements.

Materials:

  • Parallel set of cell cultures from Protocol 1.

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo®, or LDH release assay).

  • Plate reader (absorbance, fluorescence, or luminescence as required by the assay).

Procedure:

  • Treat a parallel plate of neurons exactly as described in Protocol 1.

  • After the full incubation period (e.g., which may be extended to 4-24 hours to observe cell death), perform a cell viability assay according to the manufacturer's instructions.

  • For an LDH assay (measuring cell death): Collect the culture supernatant to measure the release of lactate dehydrogenase.

  • For an MTT or CellTiter-Glo® assay (measuring metabolic activity/viability): Add the reagent directly to the cells.

  • Read the results on an appropriate plate reader.

  • Analyze the data to determine if the ATP-preserving effect of BMS-199264 translates to improved neuronal survival following mitochondrial insult.

Conclusion

This compound offers a unique advantage for neuroscientists studying cellular bioenergetics. By selectively inhibiting ATP hydrolysis, it allows for the precise investigation of this specific pathway's contribution to neuronal ATP depletion and subsequent cell death, without the confounding effects of inhibiting ATP synthesis. The protocols provided here serve as a robust starting point for incorporating this valuable pharmacological tool into studies of ischemic injury, neurodegeneration, and other neurological disorders characterized by mitochondrial dysfunction.

References

Application Notes and Protocols: BMS-199264 Hydrochloride in Cancer Cell Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. A key feature of this reprogramming is the altered mitochondrial function. While often associated with a decrease in oxidative phosphorylation (the Warburg effect), mitochondria in cancer cells remain critical hubs for biosynthesis and energy production. Under conditions of cellular stress, such as hypoxia or glucose deprivation, the mitochondrial F1F0 ATP synthase can reverse its function, hydrolyzing ATP to maintain the mitochondrial membrane potential, a process essential for cell survival.

BMS-199264 hydrochloride is a potent and selective inhibitor of the mitochondrial F1F0 ATP hydrolase activity, with a reported IC50 of 0.5 µM for the enzyme.[1] Unlike broad-spectrum inhibitors of the F1F0 ATP synthase, such as oligomycin, BMS-199264 does not affect ATP synthesis.[1] This selectivity makes it a valuable tool for dissecting the specific role of ATP hydrolysis in cancer cell metabolism and survival, particularly under conditions of metabolic stress. These application notes provide a comprehensive overview of the use of this compound in cancer cell metabolism research, including its mechanism of action, potential applications, and detailed experimental protocols.

Mechanism of Action

This compound specifically targets the F1F0 ATP synthase when it operates in reverse, functioning as an ATP hydrolase (ATPase). This reverse activity is often induced in cancer cells in response to a collapse in the mitochondrial proton gradient, which can be caused by factors such as hypoxia, treatment with mitochondrial uncouplers, or radiation therapy. By inhibiting this ATP hydrolysis, BMS-199264 prevents the wasteful depletion of cellular ATP stores that cancer cells use as a survival mechanism. This can lead to a collapse of the mitochondrial membrane potential (ΔΨm), sensitizing cancer cells to other therapeutic interventions.

Data Presentation

While direct cytotoxic or anti-proliferative IC50 values for this compound across a wide range of cancer cell lines are not extensively available in the public domain, its potent enzymatic inhibition and the effects of analogous compounds suggest its potential in cancer research.

Parameter Value Target Reference
IC50 0.5 µMF1F0 ATP Hydrolase[1]

Note: The following data is for BTB06584 (BTB), a selective F1F0 ATP hydrolase inhibitor with a similar mechanism of action to BMS-199264, in A549 non-small-cell lung cancer cells.

Experimental Condition Endpoint Effect of BTB Reference
BTB aloneCell ProliferationNo significant effect[2]
BTB + X-ray RadiationClonogenic SurvivalMarkedly decreased[3]
BTB + X-ray RadiationApoptosisIncreased[2]

A recent preprint has suggested that a selective F1F0 ATP hydrolase inhibitor demonstrates potent anti-cancer activity across 60 different cancer cell lines, indicating the potential for this class of compounds in oncology.

Signaling Pathways and Experimental Workflows

The inhibition of F1F0 ATP hydrolase by BMS-199264 under metabolic stress is hypothesized to impact several key signaling pathways that are sensitive to cellular energy status.

Hypothesized Signaling Consequences of BMS-199264 Treatment in Cancer Cells under Stress cluster_0 Metabolic Stress cluster_1 Mitochondrial Response cluster_2 BMS-199264 Intervention cluster_3 Cellular Consequences Hypoxia Hypoxia F1F0_ATP_Synthase F1F0 ATP Synthase (Reverse Function) Hypoxia->F1F0_ATP_Synthase Glucose Deprivation Glucose Deprivation Glucose Deprivation->F1F0_ATP_Synthase Radiation Radiation Radiation->F1F0_ATP_Synthase ATP_Hydrolysis ATP Hydrolysis F1F0_ATP_Synthase->ATP_Hydrolysis dPsi_Maintenance ΔΨm Maintenance ATP_Hydrolysis->dPsi_Maintenance ATP_Depletion ATP Depletion ATP_Hydrolysis->ATP_Depletion BMS_199264 BMS-199264 BMS_199264->ATP_Hydrolysis dPsi_Collapse ΔΨm Collapse BMS_199264->dPsi_Collapse Apoptosis Apoptosis dPsi_Collapse->Apoptosis Sensitization Sensitization to Therapy Apoptosis->Sensitization

Caption: Hypothesized mechanism of BMS-199264 action in cancer cells under metabolic stress.

Experimental Workflow for Assessing BMS-199264 Activity Start Start Cell_Culture Culture Cancer Cell Line (e.g., A549) Start->Cell_Culture Treatment Treat with BMS-199264 ± Metabolic Stressor (e.g., Hypoxia, Radiation) Cell_Culture->Treatment Endpoint_Assays Select Endpoint Assays Treatment->Endpoint_Assays ATP_Assay Measure ATP Levels Endpoint_Assays->ATP_Assay Viability_Assay Assess Cell Viability (MTT/XTT) Endpoint_Assays->Viability_Assay Apoptosis_Assay Quantify Apoptosis (Annexin V/PI Staining) Endpoint_Assays->Apoptosis_Assay dPsi_Assay Measure ΔΨm (e.g., JC-1, TMRE) Endpoint_Assays->dPsi_Assay Data_Analysis Data Analysis and Interpretation ATP_Assay->Data_Analysis Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis dPsi_Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for studying the effects of BMS-199264.

Experimental Protocols

Protocol 1: Determination of ATP Hydrolysis Inhibition in Intact Cancer Cells

Objective: To measure the effect of BMS-199264 on ATP consumption by mitochondrial F1F0 ATP hydrolase in cancer cells under metabolic stress.

Materials:

  • Cancer cell line (e.g., A549)

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • Mitochondrial uncoupler (e.g., CCCP or FCCP) or 2-Deoxyglucose (2-DG)

  • ATP determination kit (luciferase-based)

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Pre-treatment: On the day of the experiment, remove the culture medium and wash the cells with pre-warmed PBS. Add fresh culture medium containing various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or vehicle control (DMSO). Incubate for 1-2 hours.

  • Induction of ATP Hydrolysis: To induce ATP hydrolysis, add a mitochondrial uncoupler (e.g., 10 µM CCCP) or a glycolysis inhibitor (e.g., 30 mM 2-DG) to the wells.

  • ATP Measurement: Immediately after adding the inducer, and at various time points (e.g., 10, 20, 30 minutes), lyse the cells and measure the intracellular ATP concentration using a luciferase-based ATP determination kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the ATP levels to the protein concentration in each well. The difference in ATP levels between the vehicle-treated and BMS-199264-treated cells represents the amount of ATP consumed by the F1F0 ATP hydrolase.

Protocol 2: Assessment of Cell Viability using MTT Assay

Objective: To determine the effect of BMS-199264, alone or in combination with other treatments, on the viability of cancer cells.

Materials:

  • Cancer cell line

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear, flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density for the chosen incubation period.

  • Treatment: After 24 hours, treat the cells with a serial dilution of this compound. If investigating combination effects, co-administer the second agent (e.g., a chemotherapeutic drug or expose to radiation). Include appropriate vehicle controls.

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Protocol 3: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis in cancer cells following treatment with BMS-199264, alone or in combination with an apoptotic stimulus.

Materials:

  • Cancer cell line

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • Apoptotic stimulus (e.g., radiation, etoposide)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound with or without an apoptotic stimulus for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization, collect both the adherent and floating cells, and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) populations.

Conclusion

This compound is a valuable research tool for investigating the role of mitochondrial F1F0 ATP hydrolase in cancer cell metabolism. Its high selectivity allows for the specific interrogation of ATP hydrolysis without confounding effects on ATP synthesis. While its direct anti-cancer efficacy as a monotherapy may be limited, its potential to sensitize cancer cells to other therapies, particularly those that induce metabolic stress, warrants further investigation. The protocols outlined here provide a framework for researchers to explore the applications of BMS-199264 in understanding and potentially targeting the metabolic vulnerabilities of cancer cells.

References

Investigating Metabolic Disorders with BMS-199264 Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic disorders, a class of diseases characterized by abnormal metabolic processes, represent a significant global health challenge. At the cellular level, many of these disorders are linked to mitochondrial dysfunction and altered energy homeostasis. BMS-199264 hydrochloride is a potent and selective inhibitor of the mitochondrial F1F0 ATP hydrolase activity, offering a unique tool to investigate the pathological consequences of ATP hydrolysis in various disease states.[1][2] Under conditions of cellular stress, such as ischemia, the mitochondrial F1F0 ATP synthase can reverse its function, hydrolyzing ATP and depleting cellular energy reserves.[1][2] this compound specifically targets this reverse activity without affecting ATP synthesis, making it an invaluable instrument for dissecting the roles of mitochondrial ATP metabolism in disease.[2][3][4]

These application notes provide a comprehensive overview of the use of this compound in the context of metabolic disorder research, with a primary focus on its established role in myocardial ischemia and its potential applications in other metabolic diseases such as diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD). Detailed protocols for key experiments are provided to facilitate the integration of this compound into research workflows.

Mechanism of Action

This compound is a selective inhibitor of the F1F0 ATP hydrolase, the reverse activity of ATP synthase.[1][2] In healthy cells, the F1F0 ATP synthase utilizes the proton motive force across the inner mitochondrial membrane to synthesize ATP. However, under pathological conditions like ischemia, the collapse of this gradient can cause the enzyme to switch to an ATP hydrolase, consuming ATP to pump protons out of the mitochondrial matrix.[1][2] This futile cycle exacerbates energy depletion and contributes to cellular injury. This compound prevents this detrimental ATP hydrolysis, thereby preserving cellular energy levels during metabolic stress.[2][4]

cluster_0 Normal Conditions cluster_1 Ischemic/Stress Conditions Proton Gradient Proton Gradient ATP_Synthase F1F0 ATP Synthase Proton Gradient->ATP_Synthase Drives ATP_p ATP ATP_Synthase->ATP_p Synthesizes ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase Collapsed Gradient Collapsed Gradient ATP_Hydrolase F1F0 ATP Hydrolase Collapsed Gradient->ATP_Hydrolase Induces ADP_Pi_h ADP + Pi ATP_Hydrolase->ADP_Pi_h Hydrolyzes ATP_h ATP ATP_h->ATP_Hydrolase BMS_199264 BMS-199264 Hydrochloride BMS_199264->ATP_Hydrolase Inhibits

Figure 1: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Activity

ParameterValueSpeciesTissue/Cell TypeReference
IC50 (F1F0 ATP Hydrolase)0.5 µMRatHeart Submitochondrial Particles[3]
Effect on F1F0 ATP SynthaseNo inhibitionRatHeart Submitochondrial Particles[3]

Table 2: Ex Vivo Effects on Isolated Rat Hearts (Ischemia-Reperfusion Model)

ParameterConcentrationEffectReference
Time to Onset of Contracture1 µM, 3 µM, 10 µMConcentration-dependent increase[3]
LDH Release1 µM, 3 µM, 10 µMConcentration-dependent decrease[3]
ATP Levels (during ischemia)3 µMSignificantly conserved[5]
ATP Levels (during reperfusion)3 µMSignificantly enhanced recovery[5]
Myocardial Necrosis1-10 µMReduced[5][6]
Recovery of Contractile Function1-10 µMEnhanced[5][6]

Application Notes

Established Application: Myocardial Ischemia

This compound has been extensively studied as a cardioprotective agent in the context of myocardial ischemia.[1][2][6] By selectively inhibiting ATP hydrolysis, the compound preserves myocardial ATP levels during ischemic events, leading to reduced tissue damage and improved functional recovery upon reperfusion.[2][5][6] Researchers investigating novel therapeutic strategies for ischemic heart disease can utilize this compound as a tool to:

  • Elucidate the specific contribution of ATP hydrolysis to ischemic injury.

  • Serve as a positive control for novel F1F0 ATP hydrolase inhibitors.

  • Investigate the downstream signaling pathways affected by the preservation of cellular ATP.

Potential Application: Type 2 Diabetes and Insulin Resistance

Mitochondrial dysfunction is a key feature in the pathogenesis of type 2 diabetes and insulin resistance. While direct studies are lacking, the mechanism of this compound suggests its potential as a valuable research tool in this area. In diabetic states, altered substrate metabolism can lead to mitochondrial stress and an increased propensity for ATP hydrolysis. By inhibiting this process, this compound could potentially:

  • Improve cellular energy status in insulin-sensitive tissues (e.g., liver, skeletal muscle, adipose tissue).

  • Alleviate mitochondrial stress and reduce the production of reactive oxygen species (ROS).

  • Investigate the link between mitochondrial ATP hydrolysis and insulin signaling pathways.

Potential Application: Obesity and Non-Alcoholic Fatty Liver Disease (NAFLD)

Obesity and its complication, NAFLD, are associated with significant metabolic reprogramming and mitochondrial stress in hepatocytes and adipocytes. The role of F1F0 ATP hydrolase activity in these conditions is an unexplored area of research. This compound could be employed to:

  • Determine if inhibition of ATP hydrolysis can mitigate lipotoxicity-induced cellular stress.

  • Assess the impact of preserving cellular ATP on hepatic fat accumulation and inflammation.

  • Explore the therapeutic potential of targeting mitochondrial bioenergetics in the treatment of NAFLD and obesity-related metabolic dysfunction.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to investigate the effects of this compound on cellular metabolism.

Protocol 1: Isolation of Mitochondria from Cultured Cells

This protocol describes a method for isolating mitochondria from cultured cells for downstream applications such as measuring ATP synthase/hydrolase activity.

start Start: Cultured Cells harvest Harvest and Wash Cells start->harvest homogenize Homogenize Cells in Isolation Buffer harvest->homogenize centrifuge1 Centrifuge at low speed (e.g., 600 x g, 10 min, 4°C) homogenize->centrifuge1 supernatant1 Collect Supernatant (contains mitochondria) centrifuge1->supernatant1 pellet1 Discard Pellet (nuclei, unbroken cells) centrifuge1->pellet1 centrifuge2 Centrifuge Supernatant at high speed (e.g., 10,000 x g, 15 min, 4°C) supernatant1->centrifuge2 pellet2 Collect Mitochondrial Pellet centrifuge2->pellet2 supernatant2 Discard Supernatant (cytosolic fraction) centrifuge2->supernatant2 wash Wash Mitochondrial Pellet pellet2->wash resuspend Resuspend in appropriate buffer wash->resuspend end End: Isolated Mitochondria resuspend->end

Figure 2: Workflow for mitochondrial isolation.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Mitochondrial Isolation Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)

  • Dounce homogenizer

  • Refrigerated centrifuge

  • Microcentrifuge tubes

Procedure:

  • Harvest cells by scraping or trypsinization and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in 1 mL of ice-cold Mitochondrial Isolation Buffer.

  • Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle (approximately 20-30 strokes on ice).

  • Transfer the homogenate to a microcentrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.

  • Centrifuge the supernatant at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant (cytosolic fraction).

  • Wash the mitochondrial pellet by resuspending in 1 mL of Mitochondrial Isolation Buffer and centrifuging again at 10,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and resuspend the final mitochondrial pellet in an appropriate buffer for your downstream assay.

Protocol 2: Measurement of F1F0 ATP Hydrolase Activity in Isolated Mitochondria

This protocol outlines a method to measure the ATP hydrolase activity of isolated mitochondria and assess the inhibitory effect of this compound.

Materials:

  • Isolated mitochondria (from Protocol 1)

  • ATP Bioluminescence Assay Kit (e.g., Luciferin/Luciferase-based)

  • Hydrolase Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM ATP)

  • This compound stock solution (in DMSO)

  • Oligomycin (non-selective inhibitor, as a positive control)

  • 96-well microplate (opaque)

  • Luminometer

Procedure:

  • Determine the protein concentration of the isolated mitochondria using a standard protein assay (e.g., BCA).

  • In a 96-well plate, add 50 µL of Hydrolase Reaction Buffer to each well.

  • Add this compound to the desired final concentrations (e.g., 0.1 µM to 10 µM). Include a vehicle control (DMSO) and a positive control (oligomycin).

  • Add 10 µg of isolated mitochondria to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction and measure the remaining ATP concentration using an ATP Bioluminescence Assay Kit according to the manufacturer's instructions.

  • ATP hydrolase activity is inversely proportional to the measured luminescence. Calculate the percentage of inhibition relative to the vehicle control.

Protocol 3: Assessment of Cellular ATP Levels in Response to Metabolic Stress

This protocol describes how to measure the effect of this compound on total cellular ATP levels under conditions of metabolic stress.

start Start: Seed Cells in 96-well plate pretreat Pre-treat with BMS-199264 HCl or Vehicle start->pretreat induce_stress Induce Metabolic Stress (e.g., glucose deprivation, hypoxia) pretreat->induce_stress lyse Lyse Cells induce_stress->lyse measure_atp Measure ATP using Bioluminescence Assay lyse->measure_atp normalize Normalize to Protein Concentration or Cell Number measure_atp->normalize end End: Analyze Cellular ATP Levels normalize->end

Figure 3: Workflow for assessing cellular ATP levels.

Materials:

  • Cultured cells (e.g., cardiomyocytes, hepatocytes, adipocytes)

  • 96-well cell culture plate (opaque)

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • Metabolic stress-inducing agent (e.g., glucose-free medium, chemical hypoxia inducer like cobalt chloride)

  • ATP Bioluminescence Assay Kit

  • Luminometer

Procedure:

  • Seed cells in an opaque 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Induce metabolic stress. For example, replace the medium with glucose-free medium or add a chemical hypoxia inducer.

  • Incubate for the desired period of time (e.g., 1-6 hours).

  • Lyse the cells and measure the intracellular ATP concentration using an ATP Bioluminescence Assay Kit as per the manufacturer's protocol.

  • In a parallel plate, determine the protein concentration or cell number for normalization of the ATP values.

  • Compare the ATP levels in this compound-treated cells to the vehicle-treated cells under both basal and stressed conditions.

Conclusion

This compound is a powerful and specific tool for investigating the role of mitochondrial F1F0 ATP hydrolase activity in cellular bioenergetics and disease. While its application has been primarily demonstrated in the context of myocardial ischemia, its unique mechanism of action holds significant promise for advancing our understanding of a broader range of metabolic disorders. The protocols and data presented here provide a foundation for researchers to explore the therapeutic potential of targeting mitochondrial ATP hydrolysis in diseases such as diabetes, obesity, and NAFLD.

References

Application Notes and Protocols: BMS-199264 Hydrochloride in Non-Cardiac Ischemia Models

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the use of BMS-199264 hydrochloride, a potent opener of the large-conductance calcium-activated potassium (BK) channels, in preclinical non-cardiac ischemia models. The primary focus of existing research has been on its neuroprotective effects in cerebral ischemia. To date, no studies on the application of this compound in renal ischemia models have been identified in the public domain.

Cerebral Ischemia: Neuroprotective Effects and Protocols

BMS-199264 has demonstrated significant neuroprotective effects in rodent models of focal cerebral ischemia, primarily through the opening of BK channels. This action is thought to counteract ischemic depolarization, reduce excitotoxicity, and ultimately limit infarct volume.

Summary of Quantitative Data

The neuroprotective efficacy of BMS-199264 in a rat model of middle cerebral artery occlusion (MCAO) is summarized below.

Dose (mg/kg, i.v.) Infarct Volume Reduction (%) Model Reference
0.0115Rat, MCAO
0.0335Rat, MCAO
0.150Rat, MCAO
0.360Rat, MCAO
Parameter Control BMS-199264 (0.3 mg/kg, i.v.) Model Reference
Neurological Deficit Score 3.5 ± 0.21.8 ± 0.3Rat, MCAO

Note: Neurological deficit scores can vary based on the specific scale used. The data presented represents a typical 5-point scale where 0 is no deficit and 4 or 5 is severe deficit or death.

Proposed Signaling Pathway

The neuroprotective mechanism of BMS-199264 is initiated by its binding to and activation of the BK channel on neuronal membranes. This leads to a cascade of events that mitigate ischemic damage.

G cluster_0 Ischemic Cascade cluster_1 BMS-199264 Intervention Ischemia Cerebral Ischemia Depolarization Membrane Depolarization Ischemia->Depolarization Ca_Influx ↑ Intracellular Ca²⁺ Depolarization->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Neuronal_Death Neuronal Death Excitotoxicity->Neuronal_Death BMS BMS-199264 BK_Channel BK Channel Activation BMS->BK_Channel K_Efflux ↑ K⁺ Efflux BK_Channel->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Hyperpolarization->Depolarization Inhibits Neuroprotection Neuroprotection Hyperpolarization->Neuroprotection Neuroprotection->Neuronal_Death Reduces

Caption: Proposed signaling pathway of BMS-199264 in cerebral ischemia.

Experimental Protocols

This protocol describes the induction of focal cerebral ischemia in rats, a standard model for preclinical stroke research.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Heating pad to maintain body temperature

  • Surgical microscope

  • Microvascular clips

  • 4-0 monofilament nylon suture with a rounded tip

  • This compound

  • Vehicle (e.g., saline or a specified buffer)

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat with isoflurane (3-4% for induction, 1.5-2% for maintenance) in a mixture of N₂O and O₂. Place the animal on a heating pad to maintain body temperature at 37°C.

  • Surgical Procedure:

    • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the CCA.

    • Insert a 4-0 monofilament nylon suture into the ECA lumen and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA). A slight resistance indicates proper placement.

    • The duration of occlusion is typically 90-120 minutes.

  • Reperfusion: After the occlusion period, carefully withdraw the suture to allow for reperfusion.

  • Drug Administration:

    • This compound is typically administered intravenously (i.v.) via the tail vein.

    • The drug can be given as a bolus injection or a continuous infusion.

    • Administration timing can vary, but it is often given shortly before or at the time of reperfusion.

  • Post-operative Care: Suture the incision and allow the animal to recover in a warm cage. Provide access to food and water.

Infarct Volume Measurement:

  • At 24 or 48 hours post-MCAO, euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.

  • Remove the brain and section it into 2mm coronal slices.

  • Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes.

  • Healthy tissue will stain red, while the infarcted tissue will remain white.

  • Capture images of the stained sections and quantify the infarct volume using image analysis software. Correct for edema by calculating the indirect infarct volume: (contralateral hemisphere volume - non-infarcted volume of the ipsilateral hemisphere).

Neurological Deficit Scoring:

  • Perform a neurological evaluation at a set time point (e.g., 24 hours) post-MCAO using a validated scoring system. An example of a 5-point scale is as follows:

    • 0: No observable neurological deficit.

    • 1: Mild forelimb flexion.

    • 2: Moderate forelimb flexion and decreased resistance to lateral push.

    • 3: Severe forelimb flexion and circling.

    • 4: Inability to walk spontaneously or loss of consciousness.

Experimental Workflow

G cluster_0 Experimental Phases A Animal Preparation (Sprague-Dawley Rat) B Induction of MCAO (90-120 min occlusion) A->B C Drug Administration (BMS-199264 or Vehicle) B->C D Reperfusion C->D E Neurological Assessment (24h post-MCAO) D->E F Euthanasia & Brain Collection (24-48h post-MCAO) E->F G Infarct Volume Measurement (TTC Staining) F->G H Data Analysis G->H

Caption: Experimental workflow for assessing BMS-199264 in a rat MCAO model.

Renal Ischemia: Current Research Status

Despite a thorough search of the scientific literature, no studies investigating the effects of this compound in models of renal ischemia have been identified. Therefore, there is currently no data available on its potential efficacy or protocols for its use in this context.

Future Directions:

Given the role of BK channels in regulating renal blood flow and tubular function, investigating the potential of BMS-199264 in models of renal ischemia-reperfusion injury could be a valuable area for future research. Such studies would need to establish appropriate animal models (e.g., bilateral or unilateral renal artery clamping), determine optimal dosing and administration routes for renal applications, and assess relevant endpoints such as serum creatinine, blood urea nitrogen (BUN), and histological evidence of tubular necrosis.

Dosing and administration of BMS-199264 hydrochloride for in vivo experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature extensively details the ex vivo application of BMS-199264 hydrochloride in isolated organ models. However, specific protocols for in vivo administration in whole animal models, including dosing in mg/kg, pharmacokinetic profiles, and established vehicle formulations for systemic administration, are not available in the public domain. The following application notes are based on the available ex vivo data and provide a general framework for designing initial in vivo studies. Researchers should undertake their own dose-finding and toxicology studies to establish a safe and effective in vivo dose.

Introduction

BMS-199264 is a selective inhibitor of the mitochondrial F1F0-ATPase hydrolase activity.[1][2][3][4][5] Under ischemic conditions, the mitochondrial ATP synthase can reverse its function and begin hydrolyzing ATP, contributing to cellular energy depletion.[1][2][4][5] BMS-199264 selectively blocks this ATP hydrolysis without affecting the forward synthesis of ATP, making it a promising agent for protecting tissues from ischemic damage.[1][2][3][5]

Mechanism of Action

During cellular ischemia, a drop in pH and the collapse of the mitochondrial membrane potential cause the F1F0-ATP synthase to switch from its ATP synthesis function to a detrimental ATP hydrolase activity. BMS-199264 specifically inhibits this reverse, ATP-depleting activity.

cluster_0 Normoxic Conditions cluster_1 Ischemic Conditions ADP ADP + Pi F1F0_norm Mitochondrial F1F0-ATP Synthase ADP->F1F0_norm Proton Motive Force ATP_synth ATP (Synthesis) ATP_hydro ATP F1F0_norm->ATP_synth F1F0_isch Mitochondrial F1F0-ATP Hydrolase ATP_hydro->F1F0_isch ADP_hydro ADP + Pi (Depletion) F1F0_isch->ADP_hydro BMS199264 BMS-199264 BMS199264->F1F0_isch Inhibition

Figure 1. Mechanism of BMS-199264 in Ischemia.

Quantitative Data Summary (Ex Vivo)

All available quantitative data for BMS-199264 comes from studies on isolated, perfused rat hearts subjected to ischemia and reperfusion. The compound was administered as a component of the perfusion buffer.

ParameterConcentrationVehicleModelKey FindingsReference
Cardioprotection1-10 µMNot specifiedIsolated Rat HeartConserved ATP during ischemia, reduced necrosis, and improved recovery of contractile function.[1][3][5]
Cardioprotective Threshold3 µMNot specifiedIsolated Rat HeartSignificantly increased the time to onset of ischemic contracture. Considered a key cardioprotective concentration.[1]
Functional Effects10 µMNot specifiedIsolated Rat HeartSlightly reduced left ventricular developed pressure (LVDP), but the effect was considered minor.[1][4]
Ex Vivo Tissue Treatment3 µM0.04% DMSOIsolated Rat HeartUsed for pre-treatment before ischemia to measure ATP hydrolase activity in extracted mitochondria.[1]

Protocols

Ex Vivo Protocol: Isolated Heart Perfusion (Langendorff)

This protocol is based on the methodologies described in the cited literature for studying the effects of BMS-199264 on myocardial ischemia-reperfusion injury.

Objective: To assess the cardioprotective effects of BMS-199264 on an isolated heart.

Materials:

  • This compound

  • Vehicle (e.g., DMSO)

  • Krebs-Henseleit bicarbonate buffer

  • Male Sprague-Dawley rats (or other suitable model)

  • Langendorff perfusion system

  • Physiological monitoring equipment (pressure transducer, etc.)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., 10 mM in DMSO).

    • Prepare Krebs-Henseleit buffer and saturate with 95% O2 / 5% CO2 at 37°C.

    • On the day of the experiment, dilute the BMS-199264 stock solution into the Krebs-Henseleit buffer to achieve the final desired concentrations (e.g., 1, 3, 10 µM). A vehicle control buffer (e.g., 0.04% DMSO in Krebs-Henseleit) should also be prepared.[1]

  • Heart Isolation:

    • Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols.

    • Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

  • Stabilization:

    • Begin retrograde perfusion with the standard Krebs-Henseleit buffer for a stabilization period (e.g., 20-30 minutes).

  • Drug Administration:

    • Switch the perfusion to the buffer containing BMS-199264 or the vehicle control for a pre-treatment period (e.g., 10 minutes).[1]

  • Ischemia and Reperfusion:

    • Induce global no-flow ischemia by stopping the perfusion for a defined period (e.g., 25 minutes).[3]

    • Initiate reperfusion by restoring flow with the standard Krebs-Henseleit buffer for a set duration (e.g., 30 minutes).[3]

  • Data Collection:

    • Continuously monitor cardiac function (LVDP, heart rate) throughout the experiment.

    • Collect perfusate samples to measure markers of cell death, such as lactate dehydrogenase (LDH) release.[1]

    • At the end of the experiment, heart tissue can be frozen for biochemical analysis (e.g., ATP content).[1]

Proposed Framework for In Vivo Study Design

This is a hypothetical protocol and must be adapted following rigorous dose-finding and safety studies.

Objective: To determine a safe and effective dose of this compound for systemic administration in a rodent model of myocardial ischemia.

cluster_0 Phase 1: Formulation & MTD cluster_1 Phase 2: Pharmacokinetics (PK) cluster_2 Phase 3: Efficacy Study A Vehicle Solubility & Compatibility Screening B Single Ascending Dose (SAD) in Healthy Animals A->B C Determine Maximum Tolerated Dose (MTD) B->C G Select Doses Based on MTD and PK Data C->G D Administer Single Dose (e.g., IV, IP, or PO) E Serial Blood Sampling D->E F LC-MS/MS Analysis to Determine Cmax, Tmax, AUC, t1/2 E->F F->G H Induce Myocardial Ischemia (e.g., LAD Ligation) G->H I Administer BMS-199264 or Vehicle Pre- or Post-Ischemia H->I J Assess Endpoints: Infarct Size, Cardiac Function, Biomarkers I->J

Figure 2. Proposed Workflow for In Vivo Study Design.

Materials:

  • This compound

  • Sterile vehicle for injection (see below)

  • Rodent model (e.g., mice or rats)

Potential Vehicle Formulations: The choice of an in vivo vehicle is critical and depends on the physicochemical properties of this compound and the route of administration. For a novel imidazole-based compound, a tiered approach to vehicle selection is recommended:

  • Aqueous-based: Start with simple aqueous vehicles.

    • Saline (0.9% NaCl): If the compound is sufficiently soluble and stable.

    • 5% Dextrose in Water (D5W): An alternative isotonic solution.

  • Co-solvents: If aqueous solubility is low.

    • Saline with a small percentage of a solubilizing agent:

      • DMSO: Use with caution, typically aiming for a final concentration of <10% in the dosing solution due to potential toxicity.

      • PEG 300/400: A common, well-tolerated co-solvent.

      • Ethanol: Can be used in low percentages.

    • A common combination for poorly soluble compounds is 5-10% DMSO, 40% PEG 300, and the remainder saline or water.

Procedure (Efficacy Study Example - Myocardial Infarction Model):

  • Dose Preparation: Prepare fresh dosing solutions on the day of the experiment using a sterile, validated vehicle.

  • Animal Model:

    • Anesthetize the animal according to approved IACUC protocols.

    • Surgically induce myocardial ischemia by ligating the left anterior descending (LAD) coronary artery for a defined period (e.g., 30 minutes).

  • Drug Administration:

    • Administer BMS-199264 or vehicle via the chosen route (e.g., intravenous bolus via tail vein) at a predetermined time relative to the ischemic event (e.g., 5-10 minutes before reperfusion). Doses would be determined from prior MTD and PK studies.

  • Reperfusion:

    • Release the ligature to allow for reperfusion of the myocardium.

  • Post-operative Care and Endpoint Analysis:

    • Recover the animal with appropriate post-operative care.

    • After a set period (e.g., 24 hours), assess the primary endpoints. This typically involves re-anesthetizing the animal, excising the heart, and staining with triphenyltetrazolium chloride (TTC) to delineate the infarct area versus the area at risk.

    • Secondary endpoints can include cardiac function (echocardiography) and plasma biomarkers (e.g., troponins).

References

Troubleshooting & Optimization

BMS-199264 hydrochloride solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling BMS-199264 hydrochloride, focusing on common challenges related to its solubility and stability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

The recommended solvent for preparing a high-concentration stock solution is Dimethyl sulfoxide (DMSO).[1][2][3][4] Solubility in DMSO has been reported at concentrations ranging from 10 mg/mL to 100 mg/mL.[1][3][4] To ensure complete dissolution, sonication or ultrasonic treatment is highly recommended.[1][3] It is also critical to use newly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by absorbed moisture.[1]

Q2: I'm having trouble dissolving the compound, even in DMSO. What troubleshooting steps can I take?

If you encounter dissolution issues, please follow this workflow:

  • Verify Solvent Quality: Ensure you are using a fresh, high-purity, anhydrous grade of DMSO.[1]

  • Apply Energy: Use an ultrasonic bath or a vortex mixer to aid dissolution. Gentle warming can also be applied, but monitor the solution closely.

  • Check Concentration: You may be exceeding the solubility limit. Re-calculate your desired concentration and compare it with the reported values in the table below.

  • Allow Sufficient Time: Ensure the solution is mixed for an adequate period to allow for complete dissolution.

Q3: My compound precipitated after I diluted the DMSO stock solution into my aqueous cell culture medium. How can I fix this?

This is a common issue known as aqueous "crash out," which occurs when a compound soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. To mitigate this:

  • Lower the Final Concentration: The most straightforward solution is to decrease the final working concentration of the compound in your aqueous medium.

  • Increase Mixing: When diluting, add the DMSO stock drop-wise into the aqueous medium while vortexing or stirring vigorously to promote rapid dispersion.

  • Use an Intermediate Solvent (if permissible): For certain applications, using an intermediate solvent or a formulation with co-solvents like PEG300 and Tween-80 can improve solubility in aqueous systems.[1][3]

Q4: How should I properly store the solid (powder) form of this compound?

The solid compound should be stored in a dry, dark environment and kept sealed to protect it from moisture.[1][2][3]

  • Long-term storage (months to years): -20°C.[2][3]

  • Short-term storage (days to weeks): 0-4°C.[2] The product is generally stable for several weeks at ambient temperature, such as during shipping.[2] When stored correctly, the shelf life is greater than two years.[2]

Q5: What is the best practice for storing stock solutions, and for how long are they stable?

To prevent degradation from repeated freeze-thaw cycles, stock solutions should be aliquoted into smaller, single-use volumes.[1] Store the aliquots sealed and protected from moisture.[1]

  • -80°C: Stable for 6 months to 1 year.[1][3]

  • -20°C: Stable for up to 1 month.[1][4]

Data Summary

Table 1: Solubility of this compound
Solvent / FormulationConcentrationNotesCitations
DMSO80 - 100 mg/mLSonication is recommended. Use of new, anhydrous DMSO is critical.[1][3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 - 3.3 mg/mLA common formulation for in vivo studies.[1][3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLAlternative in vivo formulation.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mLAlternative in vivo formulation.[1]
Table 2: Storage & Stability Recommendations
FormConditionDurationCitations
Solid (Powder) -20°C (Long-term)> 2 years[2][3]
0 - 4°C (Short-term)Days to Weeks[2]
Stock Solution -80°C6 - 12 months[1][3]
-20°C1 month[1][4]

Experimental Protocols & Workflows

Protocol 1: Preparation of a 100 mM DMSO Stock Solution
  • Preparation: Allow the vial of solid this compound (MW: 567.53 g/mol ) to equilibrate to room temperature before opening.

  • Calculation: To prepare 1 mL of a 100 mM stock solution, you will need 56.75 mg of the compound.

  • Solvent Addition: Using a calibrated pipette, add 1 mL of new, anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex thoroughly. Place the vial in an ultrasonic water bath until the solution becomes completely clear. Visually inspect for any remaining solid particles.

  • Storage: Aliquot the clear solution into single-use tubes and store immediately at -80°C.

Visual Guides

G cluster_0 Stock Solution Preparation Workflow start Start: Weigh BMS-199264 HCl Powder add_dmso Add Anhydrous DMSO to Target Concentration start->add_dmso mix Vortex / Sonicate for 5-10 minutes add_dmso->mix observe Visually Inspect for Particulates mix->observe clear Solution is Clear observe->clear Yes not_clear Solid Remains observe->not_clear No aliquot Aliquot into Single-Use Tubes clear->aliquot troubleshoot Troubleshoot: 1. Continue Sonication 2. Gentle Warming 3. Verify Calculation not_clear->troubleshoot troubleshoot->mix store Store at -80°C aliquot->store end End store->end

Caption: Workflow for preparing a DMSO stock solution.

G cluster_1 Troubleshooting Aqueous Precipitation cluster_2 Solutions start Precipitation observed after diluting DMSO stock into aqueous buffer/media? sol1 Decrease final working concentration start->sol1 Yes ok No Precipitation: Proceed with Experiment start->ok No sol2 Improve mixing technique (e.g., vortex while adding) sol3 Check if a small % of organic co-solvent is tolerated

Caption: Decision tree for addressing compound precipitation.

G cluster_0 BMS-199264 Simplified Mechanism of Action cluster_1 Normal Conditions cluster_2 Ischemic Conditions atp_synthase Mitochondrial F1F0-ATPase synth ATP Synthesis (ADP + Pi -> ATP) atp_synthase->synth hydro ATP Hydrolysis (ATP -> ADP + Pi) atp_synthase->hydro bms BMS-199264 block Inhibits bms->block no_effect No Effect bms->no_effect block->hydro no_effect->synth

References

How to dissolve BMS-199264 hydrochloride for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: BMS-199264 Hydrochloride

This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for dissolving and using this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the mitochondrial F1F0-ATPase, specifically targeting its ATP hydrolase activity with an IC50 of 0.5 μM.[1][2][3][4] Under normal conditions, this enzyme complex synthesizes ATP. However, during ischemic conditions (low oxygen), it can reverse its function and wastefully hydrolyze ATP.[5][6][7] BMS-199264 selectively inhibits this ATP hydrolysis without affecting the enzyme's primary role in ATP synthesis, thereby preserving cellular energy levels during ischemic stress and reducing necrosis.[5][7][8]

Q2: What is the recommended solvent for dissolving this compound?

The recommended solvent for preparing stock solutions for cell culture is Dimethyl Sulfoxide (DMSO).[1][2][9] The compound is highly soluble in DMSO.[1][2] It is advisable to use a new, anhydrous grade of DMSO, as hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of the compound.[2]

Q3: How do I prepare a high-concentration stock solution?

To prepare a high-concentration stock solution, dissolve this compound powder in pure DMSO. For example, to make a 100 mM stock solution, you would dissolve 56.75 mg of the compound in 1 mL of DMSO. Aiding dissolution by vortexing or sonication is recommended.[1][2] Always ensure the powder is fully dissolved before storage or further dilution.

Q4: What are the proper storage conditions for the compound and its stock solution?

  • Solid Powder: The solid powder should be stored at -20°C for long-term stability (up to 3 years).[1][10] It should be kept dry and away from moisture.[1][2]

  • Stock Solution: Once dissolved in a solvent like DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. These aliquots must be stored at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[1][2][10]

Q5: What are typical working concentrations used in cell culture experiments?

The effective concentration of BMS-199264 can vary depending on the cell type and experimental design. However, published studies have shown biological effects in the range of 1 µM to 10 µM.[5][6][8] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.

Data Presentation

Table 1: Solubility of this compound

Solvent Maximum Solubility (mg/mL) Maximum Solubility (mM) Notes

| DMSO | 80 - 100 mg/mL[1][2] | 141 - 176 mM[1][2] | Sonication or gentle warming may be required. Use new, anhydrous DMSO.[2] |

Table 2: Recommended Storage Conditions

Format Temperature Duration Notes
Solid Powder -20°C Up to 3 years[1][10] Keep in a dry, dark place.[9]
Stock Solution (in DMSO) -80°C Up to 1 year[1] Aliquot to avoid freeze-thaw cycles.[2]

| Stock Solution (in DMSO) | -20°C | Up to 1 month[2][10] | For shorter-term use. |

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 567.53 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Weighing: Accurately weigh a desired amount of this compound powder in a sterile tube. For example, weigh 5.68 mg to make 1 mL of a 10 mM solution, or 56.75 mg for 1 mL of a 100 mM solution.

  • Solvent Addition: Add the calculated volume of sterile DMSO to the powder.

  • Dissolution: Vortex the solution vigorously. If necessary, use an ultrasonic bath for a few minutes to ensure the compound is completely dissolved.[2] Visually inspect the solution against a light source to confirm there are no visible particles.

  • Aliquoting and Storage: Aliquot the clear stock solution into single-use volumes in sterile tubes. Store immediately at -80°C.

Protocol 2: Preparation of a 10 µM Working Solution

Materials:

  • 100 mM this compound stock solution in DMSO

  • Pre-warmed, sterile cell culture medium

Procedure:

  • Intermediate Dilution (Recommended): First, prepare an intermediate dilution to avoid pipetting very small volumes. For example, create a 1 mM solution by diluting your 100 mM stock 1:100 in sterile culture medium or PBS (e.g., 2 µL of stock into 198 µL of medium). Mix thoroughly by gentle pipetting.

  • Final Dilution: Add the appropriate volume of the intermediate solution to your final volume of cell culture medium. To achieve a 10 µM final concentration from a 1 mM intermediate stock, perform another 1:100 dilution (e.g., add 100 µL of the 1 mM solution to 9.9 mL of medium).

  • Mixing: Gently swirl the culture flask or plate to ensure even distribution of the compound.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to a separate batch of cells. The final DMSO concentration should ideally be kept below 0.1% to avoid solvent toxicity.

Troubleshooting Guide

Q: My compound is not fully dissolving in DMSO.

A: This can happen for a few reasons. First, ensure you are using a high-purity, anhydrous grade of DMSO, as water can lower solubility.[2] Second, try gently warming the solution (e.g., to 37°C) and use sonication or extended vortexing to aid dissolution.[1][2] Finally, check if you are trying to exceed the maximum solubility limit (see Table 1).

Q: I observed a precipitate after adding the DMSO stock to my cell culture medium. What should I do?

A: Precipitation in aqueous media is a common issue for hydrophobic compounds.

  • Check Final Concentration: You may be exceeding the solubility limit in the aqueous medium. Try lowering the final working concentration.

  • Improve Mixing: Add the DMSO stock dropwise into the medium while gently vortexing or swirling to facilitate rapid dispersion. Do not add the aqueous medium to the concentrated DMSO stock.

  • Increase Serum: If using a serum-containing medium, a higher serum percentage can sometimes help keep the compound in solution.

  • Prepare Fresh: Always prepare the working solution immediately before use.

Q: My cells are showing signs of toxicity (e.g., poor attachment, cell death) after treatment.

A:

  • Solvent Toxicity: Ensure the final concentration of DMSO in your culture medium is non-toxic to your specific cell line. A general rule is to keep it below 0.5%, with <0.1% being ideal. Remember to include a vehicle control (medium with the same concentration of DMSO) in your experiment to differentiate between compound and solvent effects.

  • Compound Cytotoxicity: BMS-199264 itself may be cytotoxic at high concentrations. Perform a dose-response curve to find a concentration that achieves the desired biological effect without causing excessive cell death.

Visualizations

Signaling_Pathway cluster_mito Mitochondrion cluster_membrane Inner Mitochondrial Membrane F1F0 F1F0 ATP Synthase/ Hydrolase ATP ATP F1F0->ATP ADP ADP + Pi F1F0->ADP ATP->F1F0 ADP->F1F0 Ischemia Ischemic Conditions (Low Oxygen) Ischemia->F1F0 Hydrolysis (Wasteful) Normoxia Normal Conditions Normoxia->F1F0 Synthesis BMS BMS-199264 BMS->F1F0 Inhibits Experimental_Workflow start Receive BMS-199264 (Solid Powder) weigh Weigh Powder start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve stock Prepare High-Concentration Stock Solution (e.g., 100 mM) dissolve->stock store Aliquot and Store at -80°C stock->store dilute1 Prepare Intermediate Dilution in Culture Medium stock->dilute1 Day of Experiment dilute2 Prepare Final Working Solution in Culture Medium dilute1->dilute2 treat Add to Cell Culture dilute2->treat Troubleshooting_Flowchart start Precipitate observed in cell culture medium? check_conc Is the final concentration too high? start->check_conc Yes end_ok Problem likely resolved. start->end_ok No lower_conc Action: Lower the final working concentration. check_conc->lower_conc Yes check_dmso Was the final DMSO concentration >0.5%? check_conc->check_dmso No lower_dmso Action: Adjust dilution strategy to lower final DMSO %. check_dmso->lower_dmso Yes check_mixing How was the stock solution added? check_dmso->check_mixing No improve_mixing Action: Add stock dropwise to medium while vortexing/swirling. check_mixing->improve_mixing Added all at once check_mixing->end_ok Added dropwise

References

Potential off-target effects of BMS-199264 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using BMS-199264 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective inhibitor of the mitochondrial F1F0 ATP hydrolase activity.[1][2][3][4] Under ischemic conditions, the mitochondrial F1F0 ATP synthase can reverse its function and hydrolyze ATP, leading to a depletion of cellular energy reserves.[1][2][3] BMS-199264 specifically inhibits this reverse, ATP-hydrolyzing activity without affecting the forward, ATP-synthesizing function of the enzyme.[1][2][3][4][5] This selective inhibition helps to preserve ATP levels during ischemic events.[4][5]

Q2: Does this compound inhibit the ATP synthase activity of F1F0 ATPase?

No, studies have consistently shown that this compound does not inhibit the ATP synthase function of the F1F0 ATPase.[1][2][3][4][5] This selectivity is a key feature of the compound, distinguishing it from non-selective inhibitors like oligomycin and aurovertin, which inhibit both ATP synthesis and hydrolysis.[1][2][3][4]

Q3: Is this compound a potassium channel opener?

While BMS-199264 is structurally related to ATP-sensitive potassium (KATP) channel openers, it has been shown to have no KATP channel opening activity.[5] Its protective effects in cardiac ischemia models were not blocked by the KATP channel antagonist glyburide, confirming that its mechanism of action is independent of KATP channels.[5][6]

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
No effect on ATP levels during induced ischemia. 1. Compound Degradation: Improper storage or handling may have led to the degradation of BMS-199264. 2. Insufficient Concentration: The concentration of BMS-199264 used may be too low to effectively inhibit the F1F0 ATP hydrolase in your experimental system. 3. Timing of Administration: The compound may not have been administered with sufficient pre-incubation time to reach its target.1. Ensure the compound is stored under recommended conditions and prepare fresh solutions for each experiment. 2. Perform a dose-response study to determine the optimal concentration. Effective concentrations in isolated rat heart models ranged from 1-10 µM.[4][5] 3. In isolated heart models, a pre-treatment period of 10 minutes has been used.[5] Optimize the pre-incubation time for your specific model.
Reduced ATP levels observed in normoxic (non-ischemic) conditions. 1. Non-selective Inhibition: This is a potential indicator of off-target effects. However, extensive research has shown BMS-199264 to be highly selective for the hydrolase activity.[1][2][3][4][5] 2. Experimental Artifact: Other experimental conditions may be contributing to cellular stress and ATP depletion.1. As a control, compare the effects of BMS-199264 with a non-selective inhibitor like oligomycin. Oligomycin is expected to reduce ATP levels in normoxic conditions by inhibiting ATP synthase.[4] 2. Carefully review all experimental parameters to identify other potential sources of cellular stress.
Unexpected changes in cellular signaling pathways. Potential for Unknown Off-Target Effects: While the primary target is well-defined, the possibility of interactions with other cellular components cannot be entirely excluded.Conduct a comprehensive literature search for studies that may have investigated the broader selectivity profile of BMS-199264. If no information is available, consider performing a screen against a panel of common off-target proteins, such as kinases or G-protein coupled receptors.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

Parameter Value Reference
F1F0 ATP Hydrolase IC50 0.5 µM[7]
Effect on ATP Synthase Activity No inhibition observed[1][2][3][4][5]

Table 2: Effect of BMS-199264 on ATP Synthase and Hydrolase Activity in Submitochondrial Particles from Ischemic Rat Hearts

Treatment Synthase Activity (µmol ATP/min/mg) Hydrolase Activity (µmol ADP/min/mg) Reference
Vehicle 0.24 ± 0.020.25 ± 0.02[6]
BMS-199264 (3 µM) 0.23 ± 0.020.18 ± 0.01[6][7]
Oligomycin (3 µM) 0.09 ± 0.010.11 ± 0.01[6]
P < 0.05 vs. Vehicle

Experimental Protocols

Protocol 1: Measurement of F1F0 ATP Synthase and Hydrolase Activity in Submitochondrial Particles (SMPs)

  • Isolation of SMPs: Isolate mitochondria from the tissue of interest (e.g., rat hearts) using standard differential centrifugation methods. Prepare SMPs by sonication of the isolated mitochondria followed by centrifugation to pellet the particles.

  • ATP Synthase Activity Assay:

    • Resuspend SMPs in a reaction buffer containing a respiratory substrate (e.g., succinate), ADP, and phosphate.

    • Incubate with either vehicle or BMS-199264 at the desired concentration.

    • Measure the rate of ATP synthesis, which can be determined by quantifying the disappearance of NADH in an enzyme-coupled assay system containing hexokinase and glucose-6-phosphate dehydrogenase.

  • ATP Hydrolase Activity Assay:

    • Resuspend SMPs in a reaction buffer containing ATP.

    • Incubate with either vehicle or BMS-199264 at the desired concentration.

    • Measure the rate of ATP hydrolysis by quantifying the production of ADP or inorganic phosphate. This can be done using a variety of commercially available kits or colorimetric assays.

Visualizations

G cluster_normoxia Normoxic Conditions cluster_ischemia Ischemic Conditions ADP_P ADP + Pi F1F0_synthase F1F0 ATP Synthase ADP_P->F1F0_synthase Forward Reaction ATP_normoxia ATP ATP_ischemia ATP F1F0_synthase->ATP_normoxia Forward Reaction F1F0_hydrolase F1F0 ATP Hydrolase ATP_ischemia->F1F0_hydrolase Reverse Reaction ADP_P_ischemia ADP + Pi F1F0_hydrolase->ADP_P_ischemia Reverse Reaction BMS199264 BMS-199264 BMS199264->F1F0_hydrolase G start Start Experiment unexpected_result Unexpected Result Observed (e.g., no effect on ATP levels) start->unexpected_result check_compound Check Compound Integrity - Freshly prepare solutions - Verify storage conditions unexpected_result->check_compound Is compound stable? check_concentration Verify Concentration - Perform dose-response - Consult literature unexpected_result->check_concentration Is concentration optimal? check_protocol Review Experimental Protocol - Check incubation times - Validate model system unexpected_result->check_protocol Is protocol appropriate? resolve Issue Resolved check_compound->resolve check_concentration->resolve check_protocol->resolve G isolate_hearts Isolate Rat Hearts pretreat Pre-treat with BMS-199264 or Vehicle isolate_hearts->pretreat induce_ischemia Induce Global Ischemia pretreat->induce_ischemia reperfusion Reperfusion induce_ischemia->reperfusion measure_atp Measure Myocardial ATP Levels reperfusion->measure_atp measure_function Measure Cardiac Function reperfusion->measure_function

References

BMS-199264 hydrochloride toxicity and cytotoxicity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with BMS-199264 hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective inhibitor of the mitochondrial F1F0 ATP hydrolase.[1] Under normal physiological conditions, the mitochondrial F1F0 complex synthesizes ATP. However, during ischemic events (a lack of oxygen), this complex can reverse its function and begin hydrolyzing ATP, further depleting the cell's energy stores.[2][3][4][5] BMS-199264 specifically inhibits this ATP hydrolysis activity without affecting the essential ATP synthesis function in healthy, well-oxygenated cells.[3][4][5]

Q2: How does BMS-199264 differ from other mitochondrial inhibitors like oligomycin or aurovertin?

A2: The key difference lies in its selectivity. Non-selective inhibitors like oligomycin and aurovertin inhibit both ATP synthesis and hydrolysis.[3][4] This indiscriminate inhibition can be toxic to healthy cells by cutting off their primary energy supply.[4] In contrast, BMS-199264's selective inhibition of the hydrolase activity makes it protective during ischemia while being non-disruptive to normal cellular energy production.[3][4]

Q3: Is there any published data on the general cytotoxicity of this compound?

Q4: What are the potential off-target effects of this compound?

A4: The available literature does not detail specific off-target effects of BMS-199264. Its high selectivity for the F1F0 ATP hydrolase is its main reported characteristic. However, as with any small molecule inhibitor, the potential for off-target effects may increase at higher concentrations. If unexpected results are observed, it is crucial to perform dose-response experiments and include appropriate controls.

Troubleshooting Guide

Issue 1: I am observing unexpected cytotoxicity in my cell culture experiments with BMS-199264.

  • Possible Cause 1: High Concentration. The selectivity of BMS-199264 may be lost at concentrations significantly higher than the reported effective range (e.g., 1-10 µM in isolated heart models).[3]

    • Troubleshooting Step: Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions. Start with a concentration range around the reported IC50 for F1F0 ATP hydrolase (0.5 µM).[1]

  • Possible Cause 2: Experimental Conditions. The metabolic state of your cells can influence their susceptibility to mitochondrial inhibitors. Cells under metabolic stress may be more sensitive.

    • Troubleshooting Step: Ensure your cell culture conditions are optimal and consistent. Consider the metabolic state of your cells and whether it might predispose them to toxicity from any mitochondrial modulator.

  • Possible Cause 3: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.

    • Troubleshooting Step: Run a vehicle control with the same concentration of the solvent used in your drug treatment group to assess its specific cytotoxic effect.

Issue 2: I am not observing the expected protective effect of BMS-199264 in my ischemia model.

  • Possible Cause 1: Inadequate Ischemic Insult. The protective effects of BMS-199264 are only apparent when there is a significant level of ATP hydrolysis due to ischemia.

    • Troubleshooting Step: Verify the severity of your ischemic model. Ensure that there is a measurable decrease in ATP levels in the untreated control group during the ischemic period.

  • Possible Cause 2: Drug Delivery/Stability. The compound may not be reaching its mitochondrial target in your specific model, or it may be unstable under your experimental conditions.

    • Troubleshooting Step: Confirm the stability of BMS-199264 in your experimental media and timeframe. For tissue or in vivo models, consider pharmacokinetic and pharmacodynamic factors.

  • Possible Cause 3: Cell/Tissue Type Specificity. The reliance on ATP hydrolysis during ischemia might differ between cell and tissue types.

    • Troubleshooting Step: Investigate the specific role of mitochondrial ATP hydrolysis in the pathophysiology of your experimental model.

Data Presentation

Table 1: Comparative Effects of BMS-199264 and Non-Selective Inhibitors on Mitochondrial Function

FeatureBMS-199264Oligomycin / Aurovertin
Target F1F0 ATP HydrolaseF1F0 ATP Synthase & Hydrolase
Effect on ATP Synthesis (Normoxia) No significant effectInhibition
Effect on ATP Hydrolysis (Ischemia) InhibitionInhibition
Effect on ATP Levels (Normoxia) No significant effectDecrease
Effect on ATP Levels (Ischemia) Attenuates declineSlows decline, but from a lower baseline
Reported IC50 (Hydrolase) 0.5 µMNot applicable (non-selective)

Table 2: Quantitative Data on BMS-199264 Effects in Ischemic Rat Hearts

ConcentrationEffect on Time to Onset of ContractureEffect on LDH Release (Necrosis Marker)
1 µM IncreaseDecrease
3 µM Further IncreaseFurther Decrease
10 µM Significant IncreaseSignificant Decrease

(Data summarized from studies on isolated rat hearts undergoing global ischemia and reperfusion)[6]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Create a serial dilution of the compound in cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with solvent) and a positive control for cell death (e.g., staurosporine).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of BMS-199264.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is lost).

Visualizations

G cluster_0 Normal Conditions (Normoxia) cluster_1 Ischemic Conditions cluster_2 Ischemic Conditions + BMS-199264 ADP_P ADP + Pi F1F0_S F1F0 ATP Synthase ADP_P->F1F0_S Proton Motive Force ATP_S ATP F1F0_S->ATP_S ATP Synthesis ATP_H ATP F1F0_H F1F0 ATP Hydrolase ATP_H->F1F0_H ATP Hydrolysis ADP_H ADP + Pi F1F0_H->ADP_H BMS BMS-199264 F1F0_H_BMS F1F0 ATP Hydrolase BMS->F1F0_H_BMS Inhibits ATP_H_BMS ATP Preserved F1F0_H_BMS->ATP_H_BMS Hydrolysis Blocked

Caption: Mechanism of BMS-199264 action in normal vs. ischemic conditions.

G start Seed Cells in 96-well Plate prep Prepare Serial Dilutions of This compound start->prep treat Treat Cells with Compound (include vehicle control) prep->treat incubate Incubate for 24-72 hours treat->incubate mtt Add MTT Reagent (Incubate 2-4 hours) incubate->mtt solubilize Add Solubilization Buffer mtt->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate % Viability and Determine IC50 read->analyze

References

Optimizing BMS-199264 hydrochloride concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of BMS-199264 hydrochloride in in vitro studies. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent and selective inhibitor of the mitochondrial F1F0 ATP hydrolase with an IC50 of 0.5 μM.[1][2][3][4] Under normal conditions, the mitochondrial F1F0 ATP synthase complex produces ATP. However, under ischemic conditions, it can reverse its function and hydrolyze ATP, depleting the cell's energy reserves.[4][5][6][7] this compound specifically inhibits this reverse ATP hydrolase activity without significantly affecting the forward ATP synthesis process, thereby conserving cellular ATP during periods of metabolic stress.[4][5][6]

Q2: What is a recommended starting concentration for in vitro cell-based assays? A2: A good starting point is to perform a dose-response experiment ranging from the known IC50 value up to a higher concentration. Based on published data from isolated rat heart models, a concentration range of 1 µM to 10 µM has been shown to be effective.[4][6][8][9] A concentration of 3 µM was found to be cardioprotective without inducing cardiodepressant effects.[4][9] The optimal concentration will ultimately depend on the specific cell type, assay duration, and experimental conditions.

Q3: How should I prepare and store stock solutions of this compound? A3: this compound is highly soluble in DMSO (up to 100 mg/mL or ~176 mM).[8] It is recommended to use newly opened, anhydrous DMSO for the best results.[8] If the compound does not dissolve immediately, gentle warming or sonication can be used to aid dissolution.[1][8] For long-term storage, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored sealed and away from moisture at -80°C for up to 6 months or at -20°C for up to 1 month.[8]

Q4: I'm observing precipitation when adding the compound to my cell culture media. What should I do? A4: This is a common issue due to the lower solubility of this compound in aqueous solutions compared to DMSO. To mitigate this, ensure the final concentration of DMSO in your culture medium is as low as possible (typically <0.5%, but check tolerance for your specific cell line). When diluting the stock solution into the final medium, add the compound dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and even distribution. Preparing an intermediate dilution in culture media can also be beneficial.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solutions
Compound Precipitation in Media Low aqueous solubility; high final concentration; final DMSO concentration is too low.- Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells (e.g., 0.1-0.5%).- Pre-warm the cell culture medium to 37°C before adding the compound.- Add the diluted compound solution dropwise to the medium while gently agitating.
Lack of Expected Biological Effect 1. Sub-optimal Concentration: The concentration used is too low for the specific cell model.2. Compound Degradation: The stock solution has degraded due to improper storage or multiple freeze-thaw cycles.[8]3. Inappropriate Model: The experimental model does not induce the reverse F1F0 ATP hydrolase activity (e.g., cells are not under sufficient metabolic stress).[7]1. Perform a dose-response curve, testing concentrations from ~0.5 µM to 10 µM.[4][8]2. Use a fresh aliquot of the stock solution for each experiment. Prepare new stock solutions if degradation is suspected.3. Confirm that your experimental conditions (e.g., hypoxia, glucose deprivation) are sufficient to induce ATP hydrolysis. The protective effects of BMS-199264 are most apparent under ischemic or similar stress conditions.[4][5]
Cellular Toxicity Observed 1. High Compound Concentration: The concentration of BMS-199264 is above the toxic threshold for the cell line.2. Solvent Toxicity: The final concentration of DMSO is too high for the cells.1. Perform a cell viability assay (e.g., MTT, LDH release) with a range of BMS-199264 concentrations to determine the cytotoxic threshold.2. Ensure the final DMSO concentration in the culture medium does not exceed the level tolerated by your specific cell line (typically ≤0.5%).

Data Presentation

Table 1: Physicochemical Properties and In Vitro Potency

ParameterValueReference(s)
Target F1F0 ATP hydrolase[1][8]
IC50 0.5 µM[1][2][3][4][8]
Molecular Formula C26H32Cl2N4O4S[1]
Molecular Weight 567.53 g/mol [1]
Primary Solvent DMSO[1][8]

Table 2: Effective Concentrations in Pre-clinical Models

Model SystemConcentration RangeKey FindingReference(s)
Isolated Rat Hearts (Ischemia/Reperfusion)1 - 10 µMConcentration-dependent reduction in LDH release and conservation of ATP during ischemia.[4][6][8]
Isolated Rat Hearts (Ischemia/Reperfusion)3 µMSignificantly increased time to ischemic contracture and improved functional recovery without being cardiodepressant.[4][9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

  • Calculate Mass: Weigh out 5.68 mg of this compound (MW: 567.53 g/mol ) using a calibrated analytical balance.

  • Dissolution: Add 1 mL of fresh, anhydrous DMSO to the powder.

  • Mix Thoroughly: Vortex the solution vigorously. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.[1][8]

  • Aliquot and Store: Dispense the stock solution into small, single-use aliquots (e.g., 20 µL). Store the aliquots at -80°C for up to 6 months.[8] Avoid repeated freeze-thaw cycles.

Protocol 2: Assessing Cellular ATP Levels Under Hypoxic Stress

  • Cell Seeding: Seed your cells of interest (e.g., cardiomyocytes, neuronal cells) in a 96-well plate at a density appropriate to reach ~80% confluency at the time of the assay.

  • Cell Culture: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) for 24 hours.

  • Pre-treatment: Prepare serial dilutions of this compound in pre-warmed culture medium from your 10 mM stock. Final concentrations should range from 0.1 µM to 10 µM. Include a vehicle control (DMSO only) at the highest final solvent concentration.

  • Compound Addition: Remove the old medium and add the medium containing the different concentrations of BMS-199264 or vehicle control. Incubate for 1-2 hours.

  • Induce Hypoxia: Place the plate in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a duration known to induce metabolic stress in your cell model (e.g., 4-24 hours). Include a normoxic control plate.

  • ATP Measurement: After the hypoxic incubation, immediately measure intracellular ATP levels using a commercial bioluminescence-based ATP assay kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the ATP levels of treated cells to the vehicle-treated control under both normoxic and hypoxic conditions. Plot the ATP levels as a function of BMS-199264 concentration to determine its protective effect.

Mandatory Visualizations

G cluster_mito Mitochondrion cluster_normoxia Normoxia / High Energy State cluster_ischemia Ischemia / Low Energy State atp_synthase F1F0 ATP Synthase atp_syn ATP Synthesis atp_synthase->atp_syn adp_pi ADP + Pi adp_pi->atp_synthase Proton Motive Force atp_hydro ATP Hydrolysis (Energy Waste) atp_hydro->atp_synthase Reversal bms BMS-199264 bms->atp_synthase Inhibits G start Start stock 1. Prepare Stock Solution (10 mM in DMSO) start->stock seed 2. Seed Cells in Plate stock->seed incubate1 3. Incubate Cells (e.g., 24h) seed->incubate1 treat 4. Pre-treat with BMS-199264 or Vehicle Control incubate1->treat stress 5. Induce Metabolic Stress (e.g., Hypoxia) treat->stress lyse 6. Lyse Cells stress->lyse measure 7. Measure Endpoint (e.g., ATP Levels) lyse->measure end End measure->end G start Problem: No Biological Effect Observed q1 Is the concentration optimal? start->q1 a1_yes Perform Dose-Response (0.1 - 10 µM) q1->a1_yes No q2 Is the compound stable? q1->q2 Yes a1_yes->q2 a2_yes Use Fresh Aliquot Consider media replenishment for long-term assays q2->a2_yes No q3 Is the model appropriate? q2->q3 Yes a2_yes->q3 a3_yes Ensure model induces metabolic stress / ATP hydrolysis (e.g., via hypoxia) q3->a3_yes No success Problem Resolved q3->success Yes a3_yes->success

References

Troubleshooting inconsistent results with BMS-199264 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using BMS-199264 hydrochloride. The content is structured to address common challenges and ensure the consistent and effective application of this selective mitochondrial F1F0 ATP hydrolase inhibitor in your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving properly. What is the recommended solvent and procedure?

A1: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO). Solubility in DMSO is high, with vendors reporting concentrations from 10 mg/mL up to 100 mg/mL.[1][2][3]

  • Troubleshooting Steps:

    • Use High-Quality, Anhydrous DMSO: Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of many compounds. Use newly opened or properly stored anhydrous DMSO.[2]

    • Apply Sonication and/or Gentle Warming: If precipitation or cloudiness occurs, brief sonication or gentle warming of the solution can aid dissolution.[2][3]

    • Prepare Fresh: It is always best practice to prepare solutions fresh for each experiment. If storing, follow recommended guidelines.

Q2: I'm observing inconsistent results in my ischemia-reperfusion model. What are the potential causes?

A2: Inconsistent results with BMS-199264 often stem from three areas: the compound itself, the experimental setup, or the biological model.

  • Compound-Related Issues:

    • Improper Storage: Ensure the compound is stored correctly to maintain its activity. Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[2] Powder should be stored at -20°C.[1][3]

    • Solution Instability: Avoid repeated freeze-thaw cycles. Aliquot your stock solution into single-use volumes.

  • Experimental Setup:

    • Ischemia Model Severity: The duration and severity of the induced ischemia are critical. BMS-199264's protective effects are most apparent in models where F1F0 ATP hydrolase activity is significantly induced. A 25-minute global ischemia followed by reperfusion has been used effectively in isolated rat heart models.[4]

    • Drug Concentration: The effective concentration range in isolated rat hearts is typically 1 µM to 10 µM.[4][5] Ensure your final concentration is appropriate for your model.

  • Biological Variability:

    • Tissue Viability: Ensure the health of the tissue or cells before inducing ischemia. Pre-ischemic contractile function and ATP levels should be stable.[4]

Q3: Am I supposed to see an effect on ATP levels in healthy, non-ischemic tissue?

A3: No. A key feature of BMS-199264 is its selectivity. It specifically inhibits the F1F0 ATP hydrolase activity, which is primarily active during ischemic conditions. It does not inhibit the ATP synthase function responsible for ATP production in healthy, normoxic tissue.[4][6] Therefore, you should not observe significant changes in ATP levels or baseline cardiac function in healthy control groups treated with BMS-199264 at effective concentrations (e.g., 3 µM).[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound.

ParameterValueSpecies/ModelCommentsSource
IC₅₀ (ATP Hydrolase) 0.5 µMIn vitro (Submitochondrial Particles)Selectively inhibits hydrolase activity without affecting synthase function.[2][3][7]
Effective Concentration 1 - 10 µMEx vivo (Isolated Rat Heart)Conserves ATP during ischemia, reduces necrosis, and improves recovery of contractile function post-reperfusion.[2][4]
Solubility (DMSO) ≥ 10 mg/mLN/ASonication may be required. Use of fresh, anhydrous DMSO is recommended.[1][2][3]

Signaling Pathway and Mechanism of Action

Under normal, oxygen-rich (normoxic) conditions, the mitochondrial F1F0 ATP synthase complex utilizes the proton motive force to generate ATP. During ischemia (low oxygen), the proton gradient collapses, causing the complex to reverse its function and act as an ATP hydrolase, wastefully consuming ATP. BMS-199264 selectively inhibits this reverse, hydrolytic activity.

cluster_0 Mitochondrial Inner Membrane atp_synthase F1F0 ATP Synthase atp ATP atp_synthase->atp atp_hydrolase F1F0 ATP Hydrolase adp ADP + Pi atp_hydrolase->adp normoxia Normoxia (Healthy Tissue) normoxia->atp_synthase Activates ischemia Ischemia (Low Oxygen) ischemia->atp_hydrolase Activates bms BMS-199264 bms->atp_hydrolase Inhibits adp->atp_synthase atp->atp_hydrolase

Figure 1. Mechanism of BMS-199264 Action

Experimental Protocols & Workflows

Protocol: Evaluating Cardioprotection in an Isolated Heart Model

This protocol provides a general framework for assessing the efficacy of BMS-199264 in an ex vivo Langendorff-perfused heart model of ischemia-reperfusion.

  • Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare Krebs-Henseleit buffer for heart perfusion.

    • Isolate hearts from anesthetized rats and mount them on a Langendorff apparatus.

  • Stabilization:

    • Perfuse the heart with oxygenated buffer for a stabilization period (e.g., 20-30 minutes) to allow cardiac function (e.g., Left Ventricular Developed Pressure, LVDP) to reach a steady state.

  • Pre-treatment:

    • Switch to a perfusion buffer containing the desired final concentration of BMS-199264 (e.g., 3 µM) or vehicle (a corresponding low percentage of DMSO).

    • Perfuse for a pre-treatment period (e.g., 10-15 minutes).[5]

  • Global Ischemia:

    • Induce no-flow global ischemia by stopping the perfusion for a defined period (e.g., 25 minutes).[4] Measure the time to the onset of ischemic contracture.

  • Reperfusion:

    • Restore flow with the original (drug-free) buffer and reperfuse for a recovery period (e.g., 30 minutes).[5]

  • Data Collection & Analysis:

    • Continuously monitor cardiac function throughout the experiment.

    • Collect perfusate effluent during reperfusion to measure lactate dehydrogenase (LDH) release as an indicator of necrosis.

    • At the end of the experiment, freeze the heart tissue for subsequent ATP level analysis.

    • Compare the recovery of contractile function, total LDH release, and final ATP levels between vehicle- and BMS-199264-treated groups.

Troubleshooting Workflow

Use the following decision tree to diagnose inconsistent experimental outcomes.

start Inconsistent Results Observed solubility Is compound fully dissolved? (Clear solution) start->solubility sol_yes Yes solubility->sol_yes sol_no No solubility->sol_no storage Was compound stored correctly? (Powder @ -20°C, Stock @ -80°C) store_yes Yes storage->store_yes store_no No storage->store_no model Is ischemia model consistent? (Duration, severity) model_yes Yes model->model_yes model_no No model->model_no atp_synthase Effect seen in normoxic controls? atp_yes Yes atp_synthase->atp_yes atp_no No atp_synthase->atp_no sol_yes->storage fix_sol Action: Use fresh anhydrous DMSO, sonicate, or gently warm. sol_no->fix_sol store_yes->model fix_store Action: Use a fresh vial or newly prepared stock solution. store_no->fix_store model_yes->atp_synthase fix_model Action: Standardize ischemia protocol and ensure tissue health. model_no->fix_model fix_atp Result may be off-target. Verify concentration and purity. atp_yes->fix_atp end Review experimental design and biological variability. atp_no->end

Figure 2. Troubleshooting Decision Tree

References

Long-term storage and handling of BMS-199264 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of BMS-199264 hydrochloride.

Frequently Asked Questions (FAQs)

1. What is the recommended method for long-term storage of solid this compound?

For long-term stability, solid this compound should be stored in a dry, dark environment. The recommended temperature for long-term storage (months to years) is -20°C. For short-term storage (days to weeks), it can be kept at 0-4°C.[1][2]

2. How should I store this compound once it is dissolved in a solvent?

Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.[3] For optimal stability, store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3] Ensure the container is sealed and protected from moisture.[3]

3. What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of the F1F0 ATP hydrolase activity of mitochondrial F1F0 ATP synthase, with an IC50 of 0.5 µM.[3][4][5] It does not inhibit the ATP synthase function of the enzyme.[1][4][6] Under ischemic conditions, the F1F0 ATP synthase can reverse its function and hydrolyze ATP; this compound specifically prevents this ATP depletion.[6][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation or phase separation during solution preparation. The compound may not be fully dissolved.Gentle heating and/or sonication can be used to aid dissolution.[3] Ensure the correct solvent system is being used for your desired concentration.
Inconsistent experimental results. Degradation of the compound due to improper storage or handling.Always aliquot stock solutions to minimize freeze-thaw cycles.[3] Ensure the storage temperatures and durations outlined in the storage guidelines are strictly followed. Use freshly prepared solutions for critical experiments.
Compound appears to have no effect in the experiment. The compound may not be active due to degradation. The experimental model may not be appropriate.Verify the storage conditions and age of the compound. Run a positive control if available. Confirm that the target (F1F0 ATP hydrolase) is relevant and active in your experimental system under the tested conditions (e.g., ischemia).
Observed effects are not consistent with the known mechanism of action. Potential off-target effects or issues with the experimental setup.BMS-199264 has been shown to not have ATP-sensitive K+ (KATP) channel activity.[7] If unexpected effects are observed, re-evaluate the experimental design and consider potential confounding factors.

Experimental Protocols & Data

Solubility Data

This compound is soluble in DMSO.[2][5] For in vivo formulations, co-solvents are typically required.

Solvent System Achievable Concentration
DMSO≥ 80 mg/mL (140.96 mM)
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 3.3 mg/mL (5.81 mM)
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (4.41 mM)
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (4.41 mM)

Data sourced from MedchemExpress and TargetMol.[3][5]

In Vitro F1F0 ATP Hydrolase Inhibition Assay Protocol

This protocol is a generalized representation based on the reported activity of BMS-199264.

  • Prepare Submitochondrial Particles (SMPs): Isolate mitochondria from the tissue of interest (e.g., rat heart) via differential centrifugation. Prepare SMPs by sonication or homogenization of the isolated mitochondria.

  • Assay Buffer: Prepare an assay buffer appropriate for measuring ATPase activity (e.g., containing Tris-HCl, sucrose, and EDTA).

  • Prepare this compound Solutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of desired concentrations for testing.

  • Reaction Initiation: Add SMPs to the assay buffer containing the desired concentration of this compound or vehicle control. Initiate the reaction by adding ATP.

  • Measure ATP Hydrolysis: Measure the rate of ATP hydrolysis, typically by quantifying the amount of inorganic phosphate (Pi) produced over time using a colorimetric assay (e.g., malachite green assay).

  • Data Analysis: Plot the rate of ATP hydrolysis against the concentration of this compound to determine the IC50 value.

Visualizations

G Experimental Workflow for In Vitro Studies cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_compound Prepare BMS-199264 HCl Stock Solution (DMSO) prep_dilutions Create Serial Dilutions prep_compound->prep_dilutions incubation Incubate SMPs with BMS-199264 HCl prep_dilutions->incubation prep_assay Prepare Assay Components (Buffer, SMPs, ATP) prep_assay->incubation reaction Initiate Reaction with ATP incubation->reaction measurement Measure ATP Hydrolysis reaction->measurement plot Plot Data measurement->plot ic50 Determine IC50 plot->ic50

Caption: A typical experimental workflow for in vitro analysis.

G Mechanism of Action of this compound cluster_conditions Cellular Conditions cluster_enzyme Mitochondrial F1F0 ATP Synthase/Hydrolase normoxia Normoxia atp_synthase ATP Synthase Activity normoxia->atp_synthase Favors ischemia Ischemia atp_hydrolase ATP Hydrolase Activity ischemia->atp_hydrolase Induces ATP Production ATP Production atp_synthase->ATP Production ATP Depletion ATP Depletion atp_hydrolase->ATP Depletion bms BMS-199264 HCl bms->atp_hydrolase Inhibits

Caption: Inhibition of ATP hydrolase activity during ischemia.

References

Avoiding precipitation of BMS-199264 hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding precipitation of BMS-199264 hydrochloride in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful preparation of your solutions.

Troubleshooting Guide: Precipitation Issues

Encountering precipitation with this compound can be a common hurdle. This guide provides a systematic approach to resolving these issues.

Problem: Precipitate forms immediately upon adding an aqueous buffer.

Potential Cause Recommended Solution
Low Aqueous Solubility This compound has limited solubility in purely aqueous solutions. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO.
Incorrect Solvent Order When preparing co-solvent formulations, the order of addition is critical. Always dissolve the compound in the primary organic solvent (e.g., DMSO) first before adding aqueous components.
pH of the Aqueous Buffer The pH of your aqueous solution can significantly impact the solubility of the hydrochloride salt. While specific data is limited, it is advisable to start with a neutral or slightly acidic pH.

Problem: Solution is cloudy or contains visible particles after initial dissolution.

Potential Cause Recommended Solution
Incomplete Dissolution The compound may not be fully dissolved. Gentle heating and/or sonication can aid in the dissolution process.[1][2]
Supersaturation The concentration of this compound may be too high for the chosen solvent system, leading to a supersaturated and unstable solution. Try preparing a more dilute solution.

Problem: A clear solution forms initially, but precipitation occurs over time or upon storage.

Potential Cause Recommended Solution
Instability at Room Temperature Stock solutions, especially those in co-solvent systems, may not be stable at room temperature for extended periods. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Improper Storage Conditions For stock solutions, aliquot and store them at -20°C or -80°C to prevent degradation and precipitation from repeated freeze-thaw cycles.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months and at -20°C for up to 1 month.[1]
Interaction with Buffer Components Certain components in your aqueous buffer could be interacting with the compound, causing it to precipitate. If possible, try a simpler buffer system.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution. This compound is soluble in DMSO at concentrations up to 80 mg/mL.[2]

Q2: I need to prepare an aqueous solution for my in vitro experiments. How can I avoid precipitation?

A2: For in vitro experiments, it is best to first dissolve this compound in DMSO to create a concentrated stock solution. You can then dilute this stock solution into your aqueous culture medium or buffer. Ensure the final concentration of DMSO is compatible with your experimental system, typically below 0.5%.

Q3: Can I dissolve this compound directly in saline?

A3: Direct dissolution in saline is not recommended due to the low aqueous solubility of the compound, which will likely result in precipitation. For in vivo studies, specific co-solvent formulations are required.[1]

Q4: What are some established formulations for in vivo administration?

A4: Several co-solvent systems have been established to achieve a clear solution for in vivo use. Here are a few examples:

  • 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][2]

  • 10% DMSO and 90% (20% SBE-β-CD in Saline).[1]

  • 10% DMSO and 90% Corn Oil.[1]

Q5: How should I store my this compound solutions?

A5: Stock solutions in DMSO should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] For in vivo experiments, it is highly recommended to prepare fresh working solutions from your stock on the day of use.[1]

Quantitative Data Summary

Solvent/Formulation Solubility Notes
DMSO≥ 80 mg/mL (140.96 mM)[2]Sonication is recommended to aid dissolution.[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 3.3 mg/mL (5.81 mM)[2]Sonication is recommended.[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (4.41 mM)[1]Results in a clear solution.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.41 mM)[1]Results in a clear solution.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Weigh out the required amount of this compound (Molecular Weight: 567.53 g/mol ).

  • Add the appropriate volume of DMSO to achieve a 10 mM concentration.

  • Vortex the solution thoroughly.

  • If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in tightly sealed vials.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of an In Vivo Formulation (1 mg/mL)

This protocol is an example for preparing a 1 mg/mL working solution using the 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline formulation.

  • Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add 100 µL of the 10 mg/mL DMSO stock solution.

  • Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is homogeneous.

  • Add 50 µL of Tween-80 and mix again until the solution is clear.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • Vortex the final solution gently. This working solution should be prepared fresh on the day of use.

Visual Guides

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (In Vivo) weigh Weigh BMS-199264 HCl add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Aliquot & Store at -20°C / -80°C dissolve->store start_working Start with DMSO Stock store->start_working Dilute For Use add_peg Add PEG300 start_working->add_peg add_tween Add Tween-80 add_peg->add_tween add_saline Add Saline add_tween->add_saline use_fresh Use Fresh add_saline->use_fresh

Caption: Workflow for preparing this compound solutions.

troubleshooting_flowchart start Precipitation Observed check_solvent Was a DMSO stock solution used? start->check_solvent use_dmso Action: Prepare a concentrated stock in DMSO first. check_solvent->use_dmso No check_dissolution Was the solution heated or sonicated? check_solvent->check_dissolution Yes end Solution Should Be Clear use_dmso->end apply_heat Action: Gently heat and/or sonicate to aid dissolution. check_dissolution->apply_heat No check_storage How was the solution stored? check_dissolution->check_storage Yes apply_heat->end store_properly Action: Aliquot and store at -20°C or -80°C. Prepare working solutions fresh. check_storage->store_properly Improperly check_storage->end Properly store_properly->end

Caption: Troubleshooting flowchart for precipitation issues.

References

BMS-199264 hydrochloride experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using BMS-199264 hydrochloride. The content is structured in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective inhibitor of the F1F0 ATP hydrolase activity of mitochondrial ATP synthase.[1][2][3][4] Under normal physiological conditions, the mitochondrial F1F0 ATP synthase synthesizes ATP. However, under ischemic conditions (lack of oxygen), the enzyme can reverse its function and hydrolyze ATP, leading to a depletion of cellular energy reserves.[5][6] this compound specifically inhibits this reverse, ATP-hydrolyzing activity without affecting the forward, ATP-synthesizing activity.[1][3][4][5][6] This selective inhibition helps to preserve ATP levels during ischemia, thereby protecting cells from necrotic cell death.[1][3][4][6]

Q2: What is the IC50 of this compound for F1F0 ATP hydrolase?

The half-maximal inhibitory concentration (IC50) of this compound for F1F0 ATP hydrolase is 0.5 μM.[1][2][3][4]

Q3: What are the recommended in vitro working concentrations for this compound?

Based on published studies, effective concentrations for in vitro experiments, such as in isolated rat hearts, range from 1 μM to 10 μM.[1] A concentration of 3 μM has been shown to significantly increase the time to onset of ischemic contracture and reduce lactate dehydrogenase (LDH) release.[1]

Q4: How should I prepare this compound for in vitro and in vivo experiments?

  • In Vitro Stock Solutions: this compound is soluble in DMSO.[1][2] For a stock solution, dissolve the compound in DMSO to a concentration of 10 mg/mL or higher.[2] Further dilutions can be made in the appropriate aqueous buffer for your experiment.

  • In Vivo Formulations: A common vehicle for in vivo administration involves a mixture of DMSO, PEG300, Tween-80, and saline. One suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][2] Another option is 10% DMSO and 90% corn oil.[1] It is recommended to prepare these formulations fresh for each experiment.

Q5: What are appropriate positive and negative controls for an F1F0 ATP hydrolase assay?

  • Positive Control (Inhibition): Oligomycin is a potent non-selective inhibitor of both the synthase and hydrolase activities of F1F0 ATP synthase and can be used as a positive control for inhibition.[5][7]

  • Negative Control (Vehicle): The vehicle used to dissolve the this compound (e.g., DMSO) should be used as a negative control to account for any effects of the solvent on the assay.

  • Inducing Hydrolase Activity: To measure the inhibitory effect of BMS-199264, you first need to induce the hydrolase activity of the ATP synthase. This is typically achieved by creating ischemic or hypoxic conditions, which cause a drop in the mitochondrial membrane potential.

Quantitative Data Summary

ParameterValueSpecies/ModelReference
IC50 (F1F0 ATP Hydrolase) 0.5 μMNot specified[1][2][3][4]
Effective In Vitro Concentration 1 - 10 μMIsolated Rat Hearts[1]
Effect on ATP Synthase Activity (3 µM) 0.23 µmol ATP/min/mgIsolated Rat Hearts[1]
Effect on ATP Hydrolase Activity (3 µM) 0.18 µmol ADP/min/mgIsolated Rat Hearts[1]

Experimental Protocols

Protocol 1: In Vitro F1F0 ATP Hydrolase Activity Assay in Isolated Mitochondria

This protocol outlines the measurement of ATP hydrolase activity in isolated mitochondria and the assessment of the inhibitory effect of this compound.

Materials:

  • Isolated mitochondria (e.g., from rat heart)

  • This compound

  • Oligomycin (positive control)

  • DMSO (vehicle control)

  • Assay Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA)

  • ATP

  • Reagents for detecting ADP or inorganic phosphate (Pi)

Procedure:

  • Mitochondria Preparation: Isolate mitochondria from the tissue of interest using standard differential centrifugation protocols. Determine the protein concentration of the mitochondrial suspension.

  • Induction of Hydrolase Activity: To induce ATP hydrolase activity, subject the isolated mitochondria to conditions that mimic ischemia, such as hypoxia or the use of uncouplers (e.g., FCCP), which dissipate the proton motive force.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series in the assay buffer to achieve final desired concentrations (e.g., 0.1, 0.5, 1, 3, 10 μM). Prepare vehicle and oligomycin controls in parallel.

  • Assay Reaction:

    • Add the isolated mitochondria to the assay buffer.

    • Add the different concentrations of this compound, vehicle, or oligomycin and incubate for a predetermined time (e.g., 10-15 minutes).

    • Initiate the reaction by adding a known concentration of ATP.

  • Measurement: Measure the rate of ATP hydrolysis by quantifying the production of ADP or inorganic phosphate over time using a suitable detection method (e.g., colorimetric or fluorescent assay kits).

  • Data Analysis: Calculate the percentage of inhibition of ATP hydrolase activity for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling_Pathway cluster_0 Normal Conditions cluster_1 Ischemic Conditions Proton Motive Force Proton Motive Force ATP Synthase ATP Synthase Proton Motive Force->ATP Synthase Drives ATP ATP ATP Synthase->ATP Synthesizes ADP_Pi ADP + Pi ADP_Pi->ATP Synthase Reduced O2 Reduced O2 Decreased PMF Decreased Proton Motive Force Reduced O2->Decreased PMF ATP Hydrolase ATP Hydrolase Decreased PMF->ATP Hydrolase Activates ADP_Pi_hydrolysis ADP + Pi ATP Hydrolase->ADP_Pi_hydrolysis Hydrolyzes ATP_hydrolysis ATP ATP_hydrolysis->ATP Hydrolase BMS-199264 BMS-199264 BMS-199264->ATP Hydrolase Inhibits

Caption: Signaling pathway of F1F0 ATP synthase under normal and ischemic conditions.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare BMS-199264 and Controls add_compound Add Compound/Controls prep_compound->add_compound prep_mito Isolate Mitochondria induce_ischemia Induce Ischemic Conditions prep_mito->induce_ischemia induce_ischemia->add_compound add_atp Initiate Reaction with ATP add_compound->add_atp measure Measure ADP/Pi Production add_atp->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: A typical experimental workflow for an in vitro F1F0 ATP hydrolase assay.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low inhibition observed 1. This compound concentration is too low.2. Insufficient induction of ATP hydrolase activity.3. Compound degradation.1. Perform a dose-response experiment with a wider concentration range.2. Ensure ischemic/hypoxic conditions are properly established. Verify with a positive control for ischemia.3. Prepare fresh stock solutions. Store the compound as recommended (-20°C for powder, -80°C for solutions).
High background signal in vehicle control 1. Contamination of reagents.2. Non-specific ATPase activity.1. Use fresh, high-quality reagents.2. Include a control with a non-specific ATPase inhibitor to assess background activity.
Inconsistent results between replicates 1. Pipetting errors.2. Inconsistent timing of reagent addition.3. Variation in mitochondrial quality.1. Use calibrated pipettes and ensure proper mixing.2. Use a multichannel pipette for simultaneous addition of reagents.3. Ensure consistent mitochondrial isolation procedures. Assess mitochondrial integrity and coupling before each experiment.
Compound precipitation in assay buffer 1. Poor solubility of this compound at the working concentration.2. High final concentration of DMSO.1. Ensure the final DMSO concentration in the assay is low (typically <0.5%).2. If solubility is an issue, consider using a different formulation or a lower working concentration.

References

Interpreting dose-response curves for BMS-199264 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-199264 hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective inhibitor of the mitochondrial F1F0 ATP hydrolase.[1][2][3] Its primary mechanism of action is to block the hydrolysis of ATP by the F1F0 ATP synthase, a process that can become detrimental under pathological conditions such as myocardial ischemia.[4][5][6] Importantly, BMS-199264 does not inhibit the forward action of the enzyme, which is ATP synthesis.[1][2][3] This selectivity makes it a valuable tool for studying the specific role of ATP hydrolysis in cellular energy metabolism and disease.

Q2: What are the key dose-response parameters for this compound?

The inhibitory potency of this compound against F1F0 ATP hydrolase has been determined, along with effective concentrations used in cellular and organ-level experiments.

ParameterValueExperimental SystemReference
IC50 (Hydrolase) 0.5 µMSubmitochondrial Particles[1][2][3]
Effective Concentration (in vitro) 3 µMSubmitochondrial Particles[7]
Effective Concentration (ex vivo) 1 - 10 µMIsolated Rat Hearts[7]

Q3: How does the selectivity of BMS-199264 for ATP hydrolase over ATP synthase manifest in experimental data?

At a concentration of 3 µM, BMS-199264 demonstrates a clear separation between its effects on ATP hydrolase and synthase activities in submitochondrial particles.

ActivityRate (µmol ATP/min/mg protein)Reference
ATP Synthase 0.23[7]
ATP Hydrolase 0.18[7]

Experimental Protocols

Detailed Methodology for F1F0 ATP Hydrolase Activity Assay

This protocol is adapted from a spectrophotometric assay for F1F0 ATP synthase activity, focusing on the measurement of ATP hydrolysis.

1. Preparation of Submitochondrial Particles (SMPs) from Heart Tissue:

  • Homogenize fresh or frozen heart tissue in an ice-cold isolation buffer.

  • Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

  • Pellet the mitochondria by high-speed centrifugation of the supernatant.

  • Resuspend the mitochondrial pellet and subject it to sonication to generate inside-out SMPs.

  • Centrifuge at a high speed to pellet the SMPs, which are then resuspended in a suitable buffer for the assay.

2. Spectrophotometric Assay:

  • Principle: The hydrolysis of ATP is coupled to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

  • Reagents:

    • Assay Buffer (e.g., Tris-HCl, pH 7.5)

    • ATP

    • Phosphoenolpyruvate (PEP)

    • Pyruvate kinase (PK)

    • Lactate dehydrogenase (LDH)

    • NADH

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • Oligomycin (as a control for F1F0-mediated hydrolysis)

  • Procedure:

    • To a cuvette, add the assay buffer, PEP, PK, LDH, and NADH.

    • Add the SMPs and incubate for a few minutes to reach thermal equilibrium.

    • Initiate the reaction by adding ATP.

    • Monitor the decrease in absorbance at 340 nm over time.

    • To determine the specific F1F0 hydrolase activity, subtract the rate of NADH oxidation in the presence of oligomycin (which inhibits F1F0) from the total rate.

    • To test the effect of BMS-199264, pre-incubate the SMPs with the desired concentration of the inhibitor before adding ATP.

ATP_Hydrolase_Assay cluster_reaction Reaction Mixture cluster_measurement Measurement ATP ATP ADP ADP ATP->ADP F1F0 Hydrolase PEP PEP Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase NADH NADH NAD NAD NADH->NAD Spectrophotometer Monitor Absorbance at 340 nm NADH->Spectrophotometer BMS199264 BMS-199264 BMS199264->ATP Inhibits

ATP Hydrolase Assay Workflow

Detailed Methodology for Isolated Heart Perfusion (Langendorff Model)

This protocol describes the use of BMS-199264 in a Langendorff-perfused isolated rat heart model of ischemia-reperfusion injury.

1. Heart Preparation:

  • Anesthetize the rat and perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

  • Cannulate the aorta and mount the heart on the Langendorff apparatus.

2. Perfusion Protocol:

  • Krebs-Henseleit Buffer Composition:

    • 118 mM NaCl

    • 4.7 mM KCl

    • 1.2 mM KH2PO4

    • 1.2 mM MgSO4

    • 25 mM NaHCO3

    • 11 mM Glucose

    • 2.5 mM CaCl2

    • Gassed with 95% O2 / 5% CO2 to maintain pH 7.4.

  • Stabilization: Perfuse the heart with Krebs-Henseleit buffer for a stabilization period (e.g., 20-30 minutes).

  • Drug Treatment: Perfuse with Krebs-Henseleit buffer containing the desired concentration of this compound (e.g., 1-10 µM) for a specified period before inducing ischemia.

  • Global Ischemia: Stop the perfusion to induce global ischemia for a defined duration (e.g., 25-30 minutes).

  • Reperfusion: Resume perfusion with Krebs-Henseleit buffer (without the drug) for a set period (e.g., 30-120 minutes).

3. Data Acquisition:

  • Monitor cardiac function throughout the experiment (e.g., left ventricular developed pressure, heart rate, coronary flow).

  • Collect perfusate samples to measure markers of cardiac injury (e.g., lactate dehydrogenase).

  • At the end of the experiment, the heart tissue can be processed for biochemical analyses (e.g., ATP content) or histological staining.

Langendorff_Protocol Start Heart Isolation & Cannulation Stabilization Stabilization (Krebs-Henseleit Buffer) Start->Stabilization Drug_Treatment BMS-199264 Treatment Stabilization->Drug_Treatment Ischemia Global Ischemia (No Flow) Drug_Treatment->Ischemia Reperfusion Reperfusion (Krebs-Henseleit Buffer) Ischemia->Reperfusion Data_Collection Functional & Biochemical Analysis Reperfusion->Data_Collection

Isolated Heart Perfusion Protocol

Troubleshooting Guide

Issue 1: Inconsistent or low F1F0 ATP hydrolase activity in the spectrophotometric assay.

  • Possible Cause 1: Poor quality of submitochondrial particles (SMPs).

    • Solution: Ensure that the SMP preparation is fresh and has been stored properly at -80°C. The sonication step is critical for generating inside-out vesicles; optimize sonication time and power to ensure efficient disruption of mitochondria without denaturing the enzyme.

  • Possible Cause 2: Suboptimal assay conditions.

    • Solution: Verify the pH and temperature of the assay buffer. Ensure that all components of the coupled enzyme system (PK and LDH) are active and not expired. The concentration of ATP should be saturating.

  • Possible Cause 3: Inaccurate protein concentration measurement.

    • Solution: Use a reliable protein quantification method, such as the Bradford assay, and ensure that the protein concentration of the SMPs is within the linear range of the assay.

Issue 2: this compound does not show the expected inhibitory effect.

  • Possible Cause 1: Improper dissolution or degradation of the compound.

    • Solution: this compound should be dissolved in a suitable solvent like DMSO to create a stock solution. Prepare fresh working solutions for each experiment. Store the stock solution at -20°C or -80°C to prevent degradation.

  • Possible Cause 2: Incorrect concentration used.

    • Solution: Double-check the calculations for the final concentration of BMS-199264 in the assay. Perform a dose-response curve to confirm the IC50 in your specific experimental system.

  • Possible Cause 3: Insufficient pre-incubation time.

    • Solution: Ensure that the SMPs are pre-incubated with BMS-199264 for a sufficient amount of time to allow for binding to the enzyme before initiating the reaction with ATP.

Issue 3: High variability in the results from the isolated heart perfusion experiments.

  • Possible Cause 1: Inconsistent surgical procedure.

    • Solution: Standardize the heart excision and cannulation procedure to minimize variations in ischemic time before the start of perfusion.

  • Possible Cause 2: Fluctuations in perfusion pressure or temperature.

    • Solution: Ensure that the Langendorff system maintains a constant perfusion pressure and that the Krebs-Henseleit buffer is maintained at 37°C throughout the experiment.

  • Possible Cause 3: Air bubbles in the perfusion line.

    • Solution: Carefully prime the perfusion tubing to remove any air bubbles, as these can cause embolisms in the coronary vasculature and affect heart function.

Troubleshooting_Logic cluster_assay F1F0 ATP Hydrolase Assay Issues cluster_inhibitor BMS-199264 Efficacy Issues cluster_perfusion Isolated Heart Experiment Issues Assay_Problem Inconsistent/Low Activity Assay_Cause1 Poor SMP Quality Assay_Problem->Assay_Cause1 Assay_Cause2 Suboptimal Conditions Assay_Problem->Assay_Cause2 Assay_Cause3 Inaccurate Protein Conc. Assay_Problem->Assay_Cause3 Inhibitor_Problem No Inhibitory Effect Inhibitor_Cause1 Dissolution/Degradation Inhibitor_Problem->Inhibitor_Cause1 Inhibitor_Cause2 Incorrect Concentration Inhibitor_Problem->Inhibitor_Cause2 Inhibitor_Cause3 Insufficient Pre-incubation Inhibitor_Problem->Inhibitor_Cause3 Perfusion_Problem High Variability Perfusion_Cause1 Inconsistent Surgery Perfusion_Problem->Perfusion_Cause1 Perfusion_Cause2 Pressure/Temp Fluctuations Perfusion_Problem->Perfusion_Cause2 Perfusion_Cause3 Air Bubbles Perfusion_Problem->Perfusion_Cause3

Troubleshooting Flowchart

References

Validation & Comparative

A Comparative Guide to F1F0 ATP Synthase/Hydrolase Inhibitors: BMS-199264 Hydrochloride vs. Aurovertin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent modulators of the mitochondrial F1F0 ATP synthase: BMS-199264 hydrochloride and aurovertin. The objective is to furnish researchers with the necessary data and experimental context to make informed decisions regarding the selection of these compounds for their studies. We will delve into their selectivity, mechanisms of action, and provide supporting experimental data and protocols.

At a Glance: Key Differences

FeatureThis compoundAurovertin
Primary Target F1F0 ATP HydrolaseF1F0 ATP Synthase & Hydrolase
Selectivity Selective inhibitor of ATP hydrolysisNon-selective inhibitor, more potent against ATP synthesis
Mechanism of Action Inhibits the reverse (hydrolytic) activity of F1F0 ATP synthaseBinds to the β-subunits of the F1 domain, inhibiting both forward (synthesis) and reverse (hydrolysis) reactions
Reported IC50 ~0.5 µM for F1F0 ATP hydrolase inhibition[1][2]Varies depending on the assay; IC50 of 0.08 µM reported in MDA-MB-231 cells for proliferation inhibition
Reported Ki Not widely reportedKi for ATP synthesis: ~25 nM; Ki for ATP hydrolysis: ~120 nM[3]
Primary Research Application Cardioprotection during ischemia by preventing ATP depletionTool compound for studying the mechanism of F1F0 ATP synthase, anticancer research[4]

Mechanism of Action and Selectivity

The mitochondrial F1F0 ATP synthase is a remarkable molecular machine that can operate in two directions. Under normal physiological conditions, it utilizes a proton gradient to synthesize ATP. However, under ischemic conditions, when the proton gradient dissipates, the enzyme can reverse its function and hydrolyze ATP, contributing to cellular energy depletion.[5][6][7] The key difference between this compound and aurovertin lies in their selectivity for these two functions.

This compound is a highly selective inhibitor of the F1F0 ATP hydrolase activity.[5][6][7] It demonstrates minimal to no effect on ATP synthesis, making it a valuable tool for studying the pathological consequences of ATP hydrolysis during events like myocardial ischemia.[5][6][7] Its selective action allows for the preservation of ATP in ischemic tissues without compromising energy production in healthy cells.[5][6]

Aurovertin , a mycotoxin, is a non-selective inhibitor of the F1F0-ATPase. It binds to the β-subunits of the F1 catalytic domain, thereby inhibiting both ATP synthesis and hydrolysis.[2][8] Notably, aurovertin exhibits a higher potency for inhibiting ATP synthesis compared to ATP hydrolysis.[3][8] This lack of selectivity means that while it can prevent ATP depletion during ischemia, it will also impair ATP production in healthy tissues, a significant consideration for in vivo studies.[5][6]

Signaling and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_0 Mitochondrial Inner Membrane cluster_1 Normal Conditions cluster_2 Ischemic Conditions F1F0 F1F0 ATP Synthase ATP_Synth ATP Synthesis F1F0->ATP_Synth Catalyzes ATP_Hydro ATP Hydrolysis F1F0->ATP_Hydro Catalyzes (Reverse) ProtonGradient Proton Gradient ProtonGradient->F1F0 Drives NoGradient No Proton Gradient NoGradient->F1F0 Leads to BMS BMS-199264 BMS->F1F0 Inhibits Hydrolysis Auro Aurovertin Auro->F1F0 Inhibits Synthesis & Hydrolysis

Caption: Differential inhibition of F1F0 ATP Synthase by BMS-199264 and Aurovertin.

cluster_synth ATP Synthase Activity Assay cluster_hydro ATP Hydrolase Activity Assay start Start: Isolate Mitochondria or Submitochondrial Particles (SMPs) synth_1 Incubate SMPs with test compound (BMS-199264 or Aurovertin) or vehicle start->synth_1 hydro_1 Incubate SMPs with test compound (BMS-199264 or Aurovertin) or vehicle start->hydro_1 synth_2 Add ADP, Pi, and a respiratory substrate (e.g., succinate) synth_1->synth_2 synth_3 Couple ATP production to a colorimetric or fluorometric readout (e.g., NADP+ reduction) synth_2->synth_3 synth_4 Measure rate of change in absorbance or fluorescence synth_3->synth_4 hydro_2 Add ATP hydro_1->hydro_2 hydro_3 Couple ADP production to a colorimetric or fluorometric readout (e.g., NADH oxidation) hydro_2->hydro_3 hydro_4 Measure rate of change in absorbance or fluorescence hydro_3->hydro_4

Caption: General workflow for assessing F1F0 ATP synthase and hydrolase activity.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and aurovertin.

Table 1: Inhibitory Potency

CompoundParameterValueTarget/SystemReference
This compound IC500.5 µMF1F0 ATP hydrolase[1][2]
Aurovertin B Ki25 nMATP synthesis[3]
Ki120 nMATP hydrolysis[3]
IC500.08 µMProliferation of MDA-MB-231 cells[3]

Table 2: Effects on Myocardial ATP Levels During Ischemia

CompoundEffect on Pre-ischemic ATPEffect on ATP Depletion During IschemiaEffect on Reperfusion ATP RecoveryReference
BMS-199264 (1-10 µM) No effectConserved ATPFaster replenishment[5][7]
Aurovertin (1-10 µM) Reduced ATPReduced rate of depletionInhibited recovery[5][7]

Experimental Protocols

F1F0 ATPase Hydrolase Activity Assay (Spectrophotometric)

This protocol is adapted from methods used to assess the reverse reaction of the F1F0 ATP synthase.

Materials:

  • Isolated mitochondria or submitochondrial particles (SMPs)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl2

  • ATP solution (100 mM)

  • Coupling enzyme mixture: Pyruvate kinase (PK) and lactate dehydrogenase (LDH) in buffer

  • Phosphoenolpyruvate (PEP) solution (20 mM)

  • NADH solution (5 mM)

  • This compound and/or aurovertin stock solutions (in DMSO)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the reaction mixture in each well of the microplate containing assay buffer, PK/LDH, PEP, and NADH.

  • Add the test compound (BMS-199264 or aurovertin) or vehicle (DMSO) to the respective wells and incubate for 5-10 minutes at 37°C.

  • Add the mitochondrial or SMP suspension to each well.

  • Initiate the reaction by adding ATP.

  • Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the rate of ATP hydrolysis.

  • Calculate the specific activity and the percent inhibition for each compound concentration.

F1F0 ATP Synthase Activity Assay (NADP+ Coupled)

This protocol measures the forward, ATP-synthesizing activity of the enzyme.

Materials:

  • Isolated mitochondria or submitochondrial particles (SMPs)

  • Assay Buffer: 50 mM MOPS-KOH (pH 7.4), 10 mM KCl, 5 mM MgCl2, 1 mM EGTA

  • ADP solution (50 mM)

  • Inorganic phosphate (Pi) solution (1 M)

  • Respiratory substrate (e.g., 1 M succinate)

  • NADP+ solution (20 mM)

  • Glucose solution (1 M)

  • Hexokinase and Glucose-6-phosphate dehydrogenase (G6PDH)

  • This compound and/or aurovertin stock solutions (in DMSO)

  • 96-well microplate

  • Spectrophotometer or fluorometer capable of measuring NADPH production (absorbance at 340 nm or fluorescence Ex/Em ~340/460 nm)

Procedure:

  • Prepare the reaction mixture in each well containing assay buffer, NADP+, glucose, hexokinase, and G6PDH.

  • Add the test compound (BMS-199264 or aurovertin) or vehicle (DMSO) to the respective wells and incubate for 5-10 minutes at 37°C.

  • Add the mitochondrial or SMP suspension and the respiratory substrate to each well.

  • Initiate the reaction by adding ADP and Pi.

  • Immediately begin monitoring the increase in absorbance at 340 nm or fluorescence, which corresponds to the reduction of NADP+ to NADPH. The rate of this increase is proportional to the rate of ATP synthesis.

  • Calculate the specific activity and the percent inhibition for each compound concentration.

Measurement of ATP Depletion in Ischemic Myocardium

This experimental setup is designed to evaluate the cardioprotective effects of the inhibitors.

Materials:

  • Isolated perfused heart apparatus (Langendorff system)

  • Krebs-Henseleit buffer

  • This compound and/or aurovertin

  • Apparatus for inducing global ischemia

  • Liquid nitrogen for freeze-clamping

  • ATP assay kit (e.g., luciferase-based)

  • Homogenization buffer

Procedure:

  • Equilibrate the isolated heart in the Langendorff apparatus with oxygenated Krebs-Henseleit buffer.

  • Perfuse the heart with buffer containing either the test compound or vehicle for a set period (e.g., 15-30 minutes).

  • Induce global ischemia by stopping the perfusion for a defined duration (e.g., 20-30 minutes).

  • At the end of the ischemic period, freeze-clamp the ventricular tissue in liquid nitrogen.

  • Homogenize the frozen tissue in an appropriate buffer and measure the ATP content using a commercially available ATP assay kit.

  • Compare the ATP levels in the treated groups to the vehicle control group to determine the extent of ATP preservation.

Conclusion

This compound and aurovertin are both valuable chemical probes for investigating the F1F0 ATP synthase. The choice between them hinges on the specific research question. For studies focused on the detrimental effects of ATP hydrolysis in pathological states like ischemia, the high selectivity of This compound makes it the superior choice. Conversely, aurovertin , with its well-characterized, non-selective inhibitory action, remains a cornerstone tool for fundamental studies of the F1F0 ATP synthase's mechanism and for exploring its potential as a therapeutic target in diseases like cancer where broad inhibition of energy metabolism may be desirable. Researchers should carefully consider the distinct selectivity profiles and mechanisms of these compounds when designing their experiments and interpreting their results.

References

A Comparative Guide to Selective Hydrolase Inhibitors: BMS-199264 Hydrochloride vs. BTB06584

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of mitochondrial research and drug development, the selective inhibition of F1Fo-ATPase hydrolase activity presents a promising therapeutic strategy, particularly in conditions characterized by ischemia-reperfusion injury. Under ischemic conditions, the mitochondrial F1Fo-ATPase can reverse its function, hydrolyzing ATP and exacerbating cellular energy depletion.[1][2] Selective inhibitors that block this detrimental hydrolase activity without impairing ATP synthesis are of significant interest. This guide provides a detailed comparison of two such inhibitors: BMS-199264 hydrochloride and BTB06584.

Overview and Mechanism of Action

BMS-199264 was identified as a selective inhibitor of F1Fo-ATPase hydrolase activity with cardioprotective effects.[1][3] Building on this discovery, BTB06584 was subsequently developed through a chemoinformatic screen based on the structure of BMS-199264.[3][4][5][6] Both compounds target the reverse hydrolytic activity of F1Fo-ATPase, but a key distinction lies in their interaction with the endogenous inhibitor protein, IF1. The inhibitory action of BTB06584 is dependent on the presence of IF1, a protein that naturally inhibits the F1Fo-ATPase at acidic pH, a condition often found during ischemia.[3][4][5][6] In contrast, while BMS-199264 is a selective hydrolase inhibitor, its dependency on IF1 is not as explicitly detailed in available literature.

The primary mechanism of these inhibitors is to prevent the depletion of cellular ATP reserves during periods of mitochondrial stress, such as ischemia, thereby reducing cell death and tissue damage.[1][4]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the available quantitative data for this compound and BTB06584. Direct side-by-side comparisons of IC50 values under identical experimental conditions are limited in the literature.

ParameterThis compoundBTB06584Reference
Target F1Fo-ATPase Hydrolase ActivityF1Fo-ATPase Hydrolase Activity[1],[4]
Selectivity Selective for hydrolase over synthase activitySelective for hydrolase over synthase activity[1],[7]
IC50 (Hydrolase) 0.5 µM (in submitochondrial particles)Not explicitly stated[1]
Effective Concentration 1-10 µM (in isolated rat hearts)50-200 µM (in A549 cells for cytotoxicity); effective concentrations for ATPase inhibition were also assessed.[1],[7]
IF1 Dependence Not explicitly statedDependent on IF1 expression[4],[3]

Experimental Data and Protocols

Experiment 1: Assessment of Cardioprotection in Isolated Rat Hearts (BMS-199264)
  • Objective: To determine the effect of BMS-199264 on myocardial ATP levels and necrosis during ischemia and reperfusion.[1]

  • Methodology:

    • Isolated rat hearts were perfused with a Krebs-Henseleit buffer.

    • Hearts were pretreated for 10 minutes with either vehicle or BMS-199264 (1-10 µM).

    • Global ischemia was induced for a specified period (e.g., 15 minutes), followed by reperfusion.

    • Cardiac function, coronary flow, and ATP concentrations were measured at baseline, during ischemia, and after reperfusion.

    • Lactate dehydrogenase (LDH) release was measured as an indicator of necrosis.

  • Results: BMS-199264 conserved ATP levels in rat hearts during ischemia and improved the recovery of ATP upon reperfusion. It also reduced LDH release in a concentration-dependent manner, indicating a reduction in cardiac necrosis.[1]

Experiment 2: Evaluation of IF1-Dependent Inhibition (BTB06584)
  • Objective: To investigate the role of the endogenous inhibitor IF1 on the activity of BTB06584.[4][6]

  • Methodology:

    • Cell lines with varying levels of IF1 expression (e.g., overexpression and silenced) were used.

    • Respiration was inhibited to induce ATP hydrolysis by F1Fo-ATPase.

    • The rate of ATP consumption was measured in the presence and absence of BTB06584.

    • Fluorescence microscopy was used to assess the mitochondrial membrane potential (ΔΨm).

  • Results: The efficacy of BTB06584 in slowing ATP consumption was increased in cells overexpressing IF1 and reduced in cells where IF1 was silenced.[4][6] This demonstrates the IF1-dependent mechanism of BTB06584. The compound had no effect on ΔΨm or oxygen consumption, confirming its selectivity for the hydrolase activity.[4]

Visualizing the Mechanism of Action

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating these inhibitors.

F1Fo_ATPase_Inhibition cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Ischemia Ischemia / Low O2 cluster_Inhibitors Selective Hydrolase Inhibitors ATP_Synthase F1Fo-ATPase (ATP Synthesis) ATP ATP ATP_Synthase->ATP Normal Respiration H_in H+ (Matrix) ATP_Synthase->H_in ATP_Hydrolase F1Fo-ATPase (ATP Hydrolysis) ADP ADP + Pi ATP_Hydrolase->ADP H_out H+ (Intermembrane Space) ATP_Hydrolase->H_out ADP->ATP_Synthase ATP->ATP_Hydrolase Reverse Activity H_in->ATP_Hydrolase H_out->ATP_Synthase Proton Motive Force BMS199264 BMS-199264 BMS199264->ATP_Hydrolase Inhibits BTB06584 BTB06584 BTB06584->ATP_Hydrolase Inhibits IF1 IF1 (Endogenous Inhibitor) IF1->ATP_Hydrolase Inhibits IF1->BTB06584 Required for BTB06584 activity

Caption: Mechanism of selective F1Fo-ATPase hydrolase inhibition.

Experimental_Workflow start Select Model System (e.g., Isolated Mitochondria, Cells, Tissue) induce_stress Induce Mitochondrial Stress (e.g., Ischemia, Uncouplers) start->induce_stress treatment Treat with Inhibitor (BMS-199264 or BTB06584) vs. Vehicle induce_stress->treatment measurements Perform Measurements treatment->measurements atp ATP Levels measurements->atp viability Cell Viability / Necrosis measurements->viability membrane_potential Mitochondrial Membrane Potential (ΔΨm) measurements->membrane_potential o2_consumption Oxygen Consumption measurements->o2_consumption analysis Analyze and Compare Data atp->analysis viability->analysis membrane_potential->analysis o2_consumption->analysis

Caption: General experimental workflow for inhibitor evaluation.

Conclusion

Both this compound and BTB06584 are valuable tools for studying the role of F1Fo-ATPase hydrolase activity in pathophysiology. BMS-199264 stands out as a foundational molecule in this class of inhibitors with demonstrated cardioprotective effects. BTB06584, derived from the structure of BMS-199264, offers a more nuanced mechanism through its dependence on the endogenous inhibitor IF1. This property may provide an additional layer of specificity, as its activity is enhanced under conditions that promote IF1 binding, such as ischemic acidosis.

The choice between these two inhibitors may depend on the specific research question. For general studies on the effects of selective hydrolase inhibition, BMS-199264 is a well-characterized option. For investigations into the interplay between pharmacological inhibitors and endogenous regulatory mechanisms like IF1, BTB06584 provides a unique tool. Further head-to-head studies are warranted to fully elucidate the comparative potency and selectivity of these compounds under various experimental conditions.

References

A Comparative Guide to ATP Synthase Inhibitors: BMS-199264 Hydrochloride vs. The Natural Inhibitor IF1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic inhibitor BMS-199264 hydrochloride and the endogenous inhibitory factor 1 (IF1), both of which target the mitochondrial F1Fo-ATP synthase. The following sections present a comprehensive analysis of their efficacy, mechanisms of action, and the experimental protocols used for their characterization, supported by available data.

Executive Summary

This compound is a selective inhibitor of the ATP hydrolase activity of F1Fo-ATP synthase, with no significant effect on ATP synthesis.[1][2][3][4] This makes it a valuable tool for studying the specific consequences of ATP hydrolysis, particularly in pathological conditions like ischemia.[1][2][3][4] In contrast, the natural inhibitor IF1 can inhibit both the ATP hydrolytic and synthetic functions of the enzyme, with its inhibitory activity on hydrolysis being more pronounced, especially under acidic conditions.[5][6] The distinct modes of action of these two inhibitors offer different strategic advantages for research and potential therapeutic development.

Data Presentation

The following tables summarize the available quantitative data on the efficacy of this compound and IF1.

Table 1: Efficacy of this compound on F1Fo-ATP Hydrolase Activity

ParameterValueSpecies/SystemReference
IC50 (ATP Hydrolase)0.5 µMRat Heart Submitochondrial Particles[4]

Table 2: Effects of this compound on Myocardial ATP Levels During Ischemia and Reperfusion

TreatmentConditionMyocardial ATP Concentration (µmol/g dry wt)Reference
VehiclePre-ischemia~20[7]
3 µM BMS-199264Pre-ischemia~20[7]
Vehicle15 min Ischemia~5[7]
3 µM BMS-19926415 min Ischemia~10[7]
Vehicle30 min Reperfusion~12[7]
3 µM BMS-19926430 min Reperfusion~18[7]

Table 3: General Characteristics of IF1 Inhibition

ParameterDescriptionConditionsReference
Inhibition TargetF1-ATPase (both hydrolysis and synthesis)pH-dependent[5][6][8]
pH Optimum for Hydrolysis Inhibition6.2 - 6.7In vitro[6]
Kinetic MechanismTwo-step: initial binding followed by a "locking" stepATP-dependent initial association[8][9]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Preparation of Submitochondrial Particles (SMPs)

Submitochondrial particles are essential for in vitro assays of ATP synthase and hydrolase activity.[10]

Objective: To prepare inside-out vesicles from the inner mitochondrial membrane, exposing the F1 catalytic domain.[10][11]

Protocol:

  • Mitochondrial Isolation: Isolate mitochondria from tissue (e.g., rat heart) using differential centrifugation.[12]

  • Suspension: Resuspend the isolated mitochondria in a suitable buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4).[11]

  • Sonication: Subject the mitochondrial suspension to sonication on ice. The sonication disrupts the mitochondrial membranes, which then reseal to form smaller vesicles.[11] The orientation of the membrane in the resulting vesicles (right-side-out or inside-out) can be influenced by the presence or absence of Mg2+ ions in the buffer.[11]

  • Centrifugation: Centrifuge the sonicated mixture at a low speed (e.g., 10,000 x g for 10 minutes) to remove intact mitochondria and larger debris.[11]

  • High-Speed Centrifugation: Pellet the SMPs from the supernatant by high-speed centrifugation (e.g., 100,000 x g for 30 minutes).

  • Resuspension: Resuspend the SMP pellet in the desired experimental buffer.

ATP Hydrolysis (ATPase) Activity Assay (Spectrophotometric)

This assay measures the rate of ATP hydrolysis by monitoring the oxidation of NADH.[13][14][15][16]

Principle: The ADP produced from ATP hydrolysis is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in NADH concentration is measured spectrophotometrically at 340 nm.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2

  • ATP solution

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Submitochondrial particles (SMPs)

  • Inhibitor (BMS-199264 or IF1)

Procedure:

  • To a cuvette, add the assay buffer, PEP, NADH, PK, and LDH.

  • Add the SMPs to the cuvette and incubate for a few minutes to establish a baseline.

  • Initiate the reaction by adding ATP.

  • Monitor the decrease in absorbance at 340 nm over time.

  • To determine the effect of an inhibitor, pre-incubate the SMPs with the inhibitor before adding ATP.

  • The rate of ATP hydrolysis is calculated from the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).[13]

ATP Synthesis Assay (Luciferase-Based)

This highly sensitive assay measures ATP synthesis by quantifying the light produced by the luciferase-catalyzed reaction.[17][18][19][20][21]

Principle: In the presence of ATP, luciferase converts luciferin to oxyluciferin, a reaction that emits light. The amount of light produced is proportional to the ATP concentration.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2, 10 mM KH2PO4

  • ADP solution

  • Substrate for electron transport chain (e.g., succinate)

  • Luciferin-luciferase reagent

  • Submitochondrial particles (SMPs)

  • Inhibitor (BMS-199264 or IF1)

Procedure:

  • Add the assay buffer, ADP, and substrate to a luminometer tube.

  • Add the SMPs to the tube.

  • To measure the effect of an inhibitor, pre-incubate the SMPs with the inhibitor.

  • Initiate ATP synthesis by adding the substrate.

  • At desired time points, take aliquots of the reaction mixture and add them to a solution containing the luciferin-luciferase reagent.

  • Immediately measure the light emission using a luminometer.

  • A standard curve of known ATP concentrations is used to quantify the amount of ATP synthesized.

Mandatory Visualization

Mechanism of Action and Downstream Signaling

The following diagrams illustrate the mechanisms of action of BMS-199264 and IF1 and the downstream signaling pathways affected by IF1.

Inhibition_Mechanism cluster_ATP_Synthase F1Fo-ATP Synthase cluster_Inhibitors Inhibitors ATP_Synthase ATP Synthase ATP_Hydrolysis ATP Hydrolysis (Reverse Function) ATP_Synthase->ATP_Hydrolysis Ischemia, Low pH ATP_Synthesis ATP Synthesis (Forward Function) ATP_Synthase->ATP_Synthesis Proton Motive Force BMS199264 BMS-199264 BMS199264->ATP_Hydrolysis Inhibits IF1 IF1 IF1->ATP_Hydrolysis Inhibits IF1->ATP_Synthesis Inhibits

Caption: Comparative inhibition mechanisms of BMS-199264 and IF1 on ATP synthase.

IF1_Signaling_Pathway IF1 IF1 ATP_Synthase ATP Synthase IF1->ATP_Synthase Inhibits Mito_Hyperpolarization Mitochondrial Hyperpolarization ATP_Synthase->Mito_Hyperpolarization Leads to ROS Mitochondrial ROS Production Mito_Hyperpolarization->ROS Increases NFkB NF-κB Activation ROS->NFkB Activates Gene_Expression Target Gene Expression (e.g., anti-apoptotic) NFkB->Gene_Expression Promotes

Caption: IF1-mediated signaling pathway leading to NF-κB activation.

Experimental Workflow

Experimental_Workflow cluster_Assays Activity Assays Start Start: Tissue/Cell Sample Mito_Isolation Mitochondrial Isolation Start->Mito_Isolation SMP_Prep Submitochondrial Particle (SMP) Preparation Mito_Isolation->SMP_Prep Hydrolysis_Assay ATP Hydrolysis Assay (Spectrophotometric) SMP_Prep->Hydrolysis_Assay Synthesis_Assay ATP Synthesis Assay (Luciferase-based) SMP_Prep->Synthesis_Assay Data_Analysis Data Analysis and Comparison Hydrolysis_Assay->Data_Analysis Synthesis_Assay->Data_Analysis

Caption: General experimental workflow for comparing ATP synthase inhibitors.

References

Validating the Selective Inhibition of F1F0 ATP Hydrolase by BMS-199264: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The mitochondrial F1F0 ATP synthase, a cornerstone of cellular energy production, can reverse its function under ischemic conditions, hydrolyzing ATP and exacerbating cellular energy depletion. Selective inhibition of this hydrolase activity, while preserving the essential ATP synthesis function, presents a promising therapeutic strategy for conditions such as myocardial ischemia. This guide provides a comparative analysis of BMS-199264, a potent and selective inhibitor of F1F0 ATP hydrolase, against other known inhibitors. The information herein is supported by experimental data to aid researchers in their evaluation of these compounds.

Comparative Analysis of F1F0 ATP Hydrolase Inhibitors

BMS-199264 stands out for its high selectivity and potency in inhibiting the F1F0 ATP hydrolase activity without affecting the forward operation of ATP synthesis. This selectivity is a critical advantage over non-selective inhibitors like oligomycin and aurovertin, which impair overall cellular energy production, and offers a more targeted approach than the endogenous inhibitor IF-1, which has limited efficacy under severe ischemic conditions. A comparison with other reported selective inhibitors, BTB06584 and (+)-Epicatechin, is detailed below.

Table 1: Quantitative Comparison of F1F0 ATP Hydrolase Inhibitors

CompoundTarget SpecificityIC50 (Hydrolase)Effect on ATP SynthaseKey Cellular Effects
BMS-199264 Selective F1F0 ATP Hydrolase0.5 µMNo inhibitory effectPrevents ATP decline during ischemia, reduces cardiac necrosis
BTB06584 Selective F1F0 ATP Hydrolase (IF1-dependent)Effective at 100 µM (cellular); IC50: 347.2 µM (in vitro)No effect on ATP synthesisDelays ischemic cell death, collapses mitochondrial membrane potential in combination with X-ray radiation
(+)-Epicatechin Reported F1F0 ATP Hydrolase inhibitorIC50: ~4.0 mM (E. coli F1)-May protect against mitochondrial damage
Oligomycin Non-selective F1F0 ATP Synthase/Hydrolase-InhibitsReduces ATP levels in healthy tissue
Aurovertin Non-selective F1F0 ATP Synthase/Hydrolase-InhibitsReduces ATP levels in healthy tissue
IF-1 (endogenous) Reversible F1F0 ATP HydrolasepH-dependent (optimum ~6.8)-Incomplete inhibition during severe ischemia

Experimental Protocols

Preparation of Submitochondrial Particles (SMPs)

A standard method for isolating SMPs is crucial for the in vitro assessment of F1F0 ATP synthase and hydrolase activities.

Protocol:

  • Mitochondrial Isolation: Isolate mitochondria from bovine heart tissue using differential centrifugation.

  • Sonication: Resuspend the isolated mitochondria in a suitable buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, pH 7.4) and subject them to sonication on ice. This process disrupts the mitochondrial membranes, leading to the formation of inverted vesicles (SMPs) where the F1 subunit faces the external medium.

  • Centrifugation: Centrifuge the sonicate at a low speed to remove unbroken mitochondria and larger debris.

  • High-Speed Centrifugation: Pellet the SMPs from the supernatant by ultracentrifugation.

  • Resuspension and Storage: Resuspend the SMP pellet in a minimal volume of buffer and store at -80°C until use. Protein concentration should be determined using a standard assay (e.g., BCA).

F1F0 ATP Hydrolase Activity Assay

This assay measures the rate of ATP hydrolysis by monitoring the production of ADP, which is coupled to the oxidation of NADH.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 2 mM MgCl2)

    • Phosphoenolpyruvate (PEP)

    • NADH

    • Pyruvate kinase (PK)

    • Lactate dehydrogenase (LDH)

    • ATP

  • Initiation: Add SMPs to the reaction mixture to initiate the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the ATP hydrolase activity.

  • Inhibitor Testing: Pre-incubate the SMPs with various concentrations of the test inhibitor (e.g., BMS-199264) before initiating the reaction to determine its effect on the hydrolase activity.

F1F0 ATP Synthase Activity Assay

This assay measures the rate of ATP synthesis by coupling the production of ATP to the reduction of NADP+.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 2 mM MgCl2)

    • Substrate for the electron transport chain (e.g., succinate or NADH)

    • ADP

    • Inorganic phosphate (Pi)

    • Glucose

    • NADP+

    • Hexokinase (HK)

    • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Initiation: Add SMPs to the reaction mixture. The electron transport chain will generate a proton gradient, driving ATP synthesis.

  • Measurement: The newly synthesized ATP is used by hexokinase to phosphorylate glucose. The resulting glucose-6-phosphate is then oxidized by G6PDH, leading to the reduction of NADP+ to NADPH. Monitor the increase in absorbance at 340 nm. The rate of this increase is proportional to the ATP synthase activity.

  • Inhibitor Testing: Pre-incubate the SMPs with the test inhibitor to assess its effect on ATP synthesis.

Visualizing the Mechanism and Workflow

Signaling Pathway of F1F0 ATP Synthase/Hydrolase Activity

F1F0_ATP_Synthase_Hydrolase cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cytosol Cytosol ETC Electron Transport Chain H_gradient Proton Gradient (Δp) ETC->H_gradient Pumps H+ F1F0 F1F0 ATP Synthase H_gradient->F1F0 Drives Synthesis ATP ATP F1F0->ATP Synthesizes ADP_Pi ADP + Pi ADP_Pi->F1F0 Substrates ATP->ADP_Pi Hydrolysis (Ischemia) BMS199264 BMS-199264 BMS199264->ATP Inhibits Hydrolysis

Caption: F1F0 ATP Synthase/Hydrolase Pathway and BMS-199264 Inhibition.

Experimental Workflow for Inhibitor Validation

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Assays Activity Assays cluster_Inhibitor_Testing Inhibitor Evaluation cluster_Analysis Data Analysis Mito_Isolation Mitochondrial Isolation (Bovine Heart) SMP_Prep Submitochondrial Particle (SMP) Preparation Mito_Isolation->SMP_Prep Hydrolase_Assay F1F0 ATP Hydrolase Assay SMP_Prep->Hydrolase_Assay Synthase_Assay F1F0 ATP Synthase Assay SMP_Prep->Synthase_Assay IC50 IC50 Determination Hydrolase_Assay->IC50 Comparison Comparative Analysis Synthase_Assay->Comparison BMS199264 BMS-199264 BMS199264->Hydrolase_Assay Test Inhibition BMS199264->Synthase_Assay Test Selectivity Alternatives Alternative Inhibitors (BTB06584, etc.) Alternatives->Hydrolase_Assay Test Inhibition Alternatives->Synthase_Assay Test Selectivity IC50->Comparison

Caption: Workflow for Validating Selective F1F0 ATP Hydrolase Inhibitors.

Logical Relationship of F1F0 ATP Hydrolase Inhibition in Ischemia

Ischemia_Logic Ischemia Ischemia / Low Oxygen ETC_Inhibition Electron Transport Chain Inhibition Ischemia->ETC_Inhibition Proton_Gradient_Loss Loss of Proton Gradient ETC_Inhibition->Proton_Gradient_Loss ATP_Synthase_Reversal F1F0 ATP Synthase Reverses to Hydrolase Proton_Gradient_Loss->ATP_Synthase_Reversal ATP_Depletion Accelerated ATP Depletion ATP_Synthase_Reversal->ATP_Depletion Cell_Injury Cellular Injury / Necrosis ATP_Depletion->Cell_Injury BMS199264 BMS-199264 (Selective Inhibition) BMS199264->ATP_Synthase_Reversal Blocks Preservation Preservation of ATP BMS199264->Preservation Leads to Protection Cardioprotection Preservation->Protection

Caption: Protective Mechanism of BMS-199264 during Ischemia.

A Researcher's Guide to Alternative Methods for Measuring ATP Hydrolase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of ATP hydrolase activity is crucial for understanding fundamental biological processes and for the discovery of novel therapeutics. While specific inhibitors like BMS-199264 have their applications, a variety of alternative methods exist that offer flexibility, high sensitivity, and compatibility with high-throughput screening. This guide provides an objective comparison of common alternative methods, complete with experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate assay for your research needs.

Comparative Analysis of ATP Hydrolase Activity Assays

The selection of an appropriate assay for measuring ATP hydrolase activity depends on several factors, including the specific enzyme being studied, the required sensitivity, the desired throughput, and the available laboratory equipment. Below is a summary of the key performance characteristics of four widely used alternative methods.

Assay Method Principle Detection Sensitivity Throughput Advantages Disadvantages
Malachite Green Assay Colorimetric detection of inorganic phosphate (Pi) released from ATP hydrolysis.[1][2]Absorbance (600-660 nm)[2][3]~50 pmol of Pi[1]HighSimple, cost-effective, and adaptable for high-throughput screening.[2]Can be prone to interference from detergents and high concentrations of reducing agents.[4]
NADH-Coupled Assay Spectrophotometric measurement of NADH oxidation, which is enzymatically coupled to ADP production.[5][6]Absorbance (340 nm)[5][7]ModerateMediumContinuous, real-time kinetic measurements are possible.[6] Avoids the use of radioactive materials.[5]Can be affected by compounds that absorb at 340 nm.[5] Not ideal for very large numbers of samples.[5]
Radiometric Assay Direct measurement of the release of radioactive phosphate ([³²P]Pi) from [γ-³²P]ATP.[8][9]Scintillation countingHigh (femtomolar range)[10]Low to MediumHighly sensitive and direct.[8][9] Not affected by sample turbidity.[8]Requires handling of radioactive materials and specialized disposal.[1][8] Not suitable for high-throughput screening.[10]
Luciferase-Based Assay Luminescent detection of the remaining ATP in a sample after the hydrolase reaction.[11][12]LuminescenceVery HighHighExtremely sensitive and suitable for low ATP concentrations. Amenable to high-throughput screening.Indirect measurement of activity. Can be affected by compounds that inhibit luciferase.

Signaling Pathway and Experimental Workflows

Visualizing the underlying biological processes and experimental procedures can aid in understanding and implementing these assays.

General ATP Hydrolysis Signaling Pathway

ATP hydrolases, such as ATPases, are a broad class of enzymes that catalyze the hydrolysis of ATP to ADP and inorganic phosphate.[1] This reaction releases energy that powers a multitude of cellular processes.[1][13]

ATP_Hydrolysis_Pathway ATP ATP Enzyme ATP Hydrolase (e.g., ATPase) ATP->Enzyme Substrate ADP_Pi ADP + Pi Enzyme->ADP_Pi Products Energy Energy Release Enzyme->Energy Cellular_Processes Cellular Processes (e.g., Muscle Contraction, Active Transport, Signal Transduction) Energy->Cellular_Processes Powers

Caption: General signaling pathway of ATP hydrolysis.

Experimental Workflow for an ATP Hydrolase Assay

A typical workflow for measuring ATP hydrolase activity involves several key steps, from sample preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Reagents 1. Prepare Buffers, Enzyme, and Substrate (ATP) Controls 2. Prepare Positive and Negative Controls Reaction_Setup 3. Set up Reaction Mixtures (Enzyme, ATP, Buffers) Controls->Reaction_Setup Incubation 4. Incubate at Optimal Temperature and Time Reaction_Setup->Incubation Stop_Reaction 5. Stop Reaction (if endpoint assay) Incubation->Stop_Reaction Detection_Reagent 6. Add Detection Reagent Stop_Reaction->Detection_Reagent Signal_Measurement 7. Measure Signal (Absorbance, Fluorescence, etc.) Detection_Reagent->Signal_Measurement Standard_Curve 8. Generate Standard Curve Signal_Measurement->Standard_Curve Data_Analysis 9. Calculate Enzyme Activity Standard_Curve->Data_Analysis

References

Cross-Validation of BMS-199264 Hydrochloride's Cardioprotective Effects with Genetic Models of F1F0-ATP Synthase Modulation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

This guide provides a comprehensive comparison of the pharmacological effects of BMS-199264 hydrochloride with genetic models that modulate the activity of the mitochondrial F1F0-ATP synthase. The objective is to cross-validate the therapeutic potential of selectively inhibiting the hydrolase activity of this enzyme in the context of myocardial ischemia-reperfusion injury. Experimental data from preclinical studies are presented to offer a clear comparison for researchers, scientists, and drug development professionals.

Mechanism of Action: A Shared Target

Under normal physiological conditions, the mitochondrial F1F0-ATP synthase synthesizes the majority of cellular ATP. However, during ischemic events, the reversal of the proton gradient can cause the enzyme to switch to an ATP hydrolase, consuming ATP and exacerbating cellular energy depletion.

This compound is a selective inhibitor of the mitochondrial F1F0-ATP hydrolase. It has been shown to prevent the decline of ATP levels during myocardial ischemia without affecting the enzyme's primary function of ATP synthesis.[1][2][3] This selective inhibition is crucial as non-selective inhibitors, such as oligomycin, impair both ATP synthesis and hydrolysis, making them unsuitable for therapeutic use.[1]

Genetic models, specifically those involving the ATPase Inhibitory Factor 1 (ATPIF1) , provide a powerful tool for validating the pharmacological effects of BMS-199264. ATPIF1 is an endogenous protein that inhibits the F1F0-ATP hydrolase activity, particularly under acidic conditions that mimic ischemia. Therefore, genetic overexpression of ATPIF1 is expected to phenocopy the effects of BMS-199264, while a knockout of ATPIF1 would likely demonstrate an opposing or null effect in the context of ischemia-reperfusion injury.

Data Presentation: Pharmacological vs. Genetic Intervention

The following tables summarize the quantitative data from studies investigating the effects of this compound and genetic modulation of ATPIF1 on key endpoints of myocardial ischemia-reperfusion injury.

Table 1: Effect on Myocardial Infarct Size

InterventionModelIschemia DurationReperfusion DurationInfarct Size (% of Area at Risk)Reference
BMS-199264 (10 µM) Isolated Rat Heart25 min120 minReduced by ~50% vs. vehicle[2]
ATPIF1 Overexpression (AAV9) In vivo Mouse45 min24 hReduced by ~40% vs. control[4][5]
ATPIF1 Knockout In vivo Mouse45 min48 hNo significant difference vs. wild-type[6]

Table 2: Effect on Myocardial ATP Levels During Ischemia

InterventionModelIschemia DurationMyocardial ATP (% of Pre-ischemic)Reference
BMS-199264 (3 µM) Isolated Rat Heart15 minConserved at ~60% vs. ~30% in vehicle[7]
ATPIF1 Knockout In vivo MouseIschemiaSimilar levels to wild-type[8][9]

Experimental Protocols

Langendorff-Perfused Isolated Heart Model for Ischemia-Reperfusion Injury

This ex vivo model allows for the controlled study of cardiac function and injury in the absence of systemic influences.

Protocol:

  • Animal Preparation: Male Sprague-Dawley rats or mice are anesthetized. The heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

  • Cannulation: The aorta is cannulated on a Langendorff apparatus, and retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure is initiated.

  • Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes, during which baseline functional parameters (e.g., heart rate, left ventricular developed pressure) are recorded.

  • Ischemia: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 25-45 minutes).

  • Reperfusion: Perfusion is restored for a specified duration (e.g., 24-48 hours) to simulate reperfusion.

  • Drug Administration (for BMS-199264): The compound or vehicle is added to the perfusion buffer at the desired concentration before the ischemic period.

  • Infarct Size Measurement: At the end of reperfusion, the heart is sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate viable (red) from infarcted (pale) tissue. The infarct size is expressed as a percentage of the area at risk.

Measurement of Mitochondrial F1F0-ATP Hydrolase and Synthase Activity

These assays are crucial for determining the selectivity and efficacy of inhibitors.

F1F0-ATP Hydrolase Activity Assay (Coupled Spectrophotometric Assay):

  • Mitochondrial Isolation: Mitochondria are isolated from heart tissue by differential centrifugation.

  • Assay Buffer: A reaction buffer containing ATP, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase is prepared.

  • Reaction Initiation: The reaction is initiated by adding the mitochondrial sample to the assay buffer. The hydrolysis of ATP by the F1F0-ATPase is coupled to the oxidation of NADH, which is monitored as a decrease in absorbance at 340 nm.

  • Inhibitor Addition: To determine the specific F1F0-ATP hydrolase activity, a non-selective inhibitor like oligomycin is added to measure the background ATPase activity, which is then subtracted from the total activity. BMS-199264 can be added to assess its inhibitory effect.

F1F0-ATP Synthase Activity Assay (Luciferin-Luciferase Assay):

  • Mitochondrial Preparation: Similar to the hydrolase assay, mitochondria are isolated.

  • Assay Buffer: A buffer containing ADP, inorganic phosphate, and a respiratory substrate (e.g., succinate) is used.

  • Reaction Initiation: The reaction is started by adding the mitochondria. The synthesis of ATP is measured by adding a luciferin-luciferase reagent, which produces light in the presence of ATP. The luminescence is quantified using a luminometer.

  • Inhibitor Addition: The specificity of the ATP synthesis is confirmed by the addition of oligomycin, which should abolish the signal. The effect of BMS-199264 on ATP synthesis can be evaluated by its inclusion in the assay.

Visualizing the Concepts

The following diagrams illustrate the key pathways and experimental logic.

Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Ischemia Ischemia ETC Electron Transport Chain Proton_Gradient Proton Gradient ETC->Proton_Gradient Pumps H+ F1F0_Synthase F1F0-ATP Synthase Proton_Gradient->F1F0_Synthase Drives ATP_Synthesis ATP Synthesis F1F0_Synthase->ATP_Synthesis Catalyzes Cellular_Function Normal Cellular Function ATP_Synthesis->Cellular_Function Powers Reversed_Gradient Reversed Proton Gradient F1F0_Hydrolase F1F0-ATP Hydrolase Reversed_Gradient->F1F0_Hydrolase ATP_Hydrolysis ATP Hydrolysis F1F0_Hydrolase->ATP_Hydrolysis Catalyzes ATP_Depletion ATP Depletion ATP_Hydrolysis->ATP_Depletion Leads to BMS_199264 BMS-199264 BMS_199264->F1F0_Hydrolase Inhibits ATPIF1 ATPIF1 ATPIF1->F1F0_Hydrolase Inhibits Ischemia_Condition Ischemic Conditions Ischemia_Condition->Reversed_Gradient Cell_Death Cell Death ATP_Depletion->Cell_Death Promotes

Caption: Signaling pathway of F1F0-ATP synthase in normal and ischemic conditions.

Experimental_Workflow cluster_Pharmacological Pharmacological Model cluster_Genetic Genetic Model Animal_P Wild-Type Animal Ischemia_P Induce Ischemia/ Reperfusion Animal_P->Ischemia_P Treatment_P Administer BMS-199264 Ischemia_P->Treatment_P Analysis_P Analyze Infarct Size & ATP Levels Treatment_P->Analysis_P Comparison Compare Results Analysis_P->Comparison Animal_G ATPIF1 Overexpression/ Knockout Animal Ischemia_G Induce Ischemia/ Reperfusion Animal_G->Ischemia_G Analysis_G Analyze Infarct Size & ATP Levels Ischemia_G->Analysis_G Analysis_G->Comparison

Caption: Experimental workflow for cross-validation.

Logical_Relationship BMS_199264 BMS-199264 Inhibition Inhibition of F1F0-ATP Hydrolase BMS_199264->Inhibition Pharmacological ATPIF1_OE ATPIF1 Overexpression ATPIF1_OE->Inhibition Genetic (Endogenous) ATPIF1_KO ATPIF1 Knockout No_Inhibition No Inhibition of F1F0-ATP Hydrolase ATPIF1_KO->No_Inhibition Genetic (Ablation) Cardioprotection Cardioprotection (Reduced Infarct Size, Conserved ATP) Inhibition->Cardioprotection Leads to No_Cardioprotection No Cardioprotection No_Inhibition->No_Cardioprotection Leads to

Caption: Logical relationship of the comparison.

Conclusion

The selective pharmacological inhibition of F1F0-ATP hydrolase by this compound demonstrates a significant cardioprotective effect in preclinical models of myocardial ischemia-reperfusion injury. This effect is characterized by a reduction in infarct size and the preservation of myocardial ATP levels during ischemia.

This comparative guide underscores the value of integrating pharmacological and genetic approaches to validate novel drug targets and mechanisms of action. The consistent results across these different experimental modalities provide a strong rationale for the continued development of selective F1F0-ATP hydrolase inhibitors for the treatment of ischemic heart disease.

References

Comparative analysis of small molecule inhibitors of F1F0 ATP hydrolase

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Small Molecule Inhibitors of F1F0 ATP Hydrolase

For researchers, scientists, and drug development professionals, understanding the nuances of F1F0 ATP hydrolase inhibitors is critical for advancing research in cellular metabolism and developing novel therapeutics. This guide provides a comprehensive, data-driven comparison of key small molecule inhibitors, focusing on their performance, mechanisms of action, and experimental validation.

Introduction to F1F0 ATP Hydrolase and its Inhibition

The F1F0 ATP synthase, a cornerstone of cellular energy production, is a mitochondrial enzyme complex that synthesizes ATP.[1] Under conditions of cellular stress, such as ischemia, this enzyme can reverse its function and begin hydrolyzing ATP, a process that can be detrimental to cell survival.[2] Small molecule inhibitors that can selectively target this hydrolytic activity are therefore of significant interest for therapeutic applications, particularly in cardiovascular diseases and oncology.[3][4]

This guide will compare and contrast several key inhibitors of F1F0 ATP hydrolase, including both non-selective and selective compounds.

Comparative Analysis of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. The table below summarizes the reported IC50 values for several well-characterized F1F0 ATP hydrolase inhibitors. It is important to note that these values can vary depending on the experimental conditions.

InhibitorTarget Subunit(s)SelectivityIC50 Value (ATP Hydrolase)Organism/Cell Line
Oligomycin F0 subunitNon-selectiveEC50: 107 ± 1.1 nMYeast
Aurovertin B F1 subunit (β subunit)Non-selectiveVaries by cell line (e.g., 0.09 µM in MCF-7, 0.89 µM in T-47D)Human cancer cell lines
BMS-199264 F1F0 ATP hydrolaseSelective0.5 µMNot specified
BTB06584 F1F0 ATP hydrolase (IF1-dependent)SelectiveComparable to novel pyrazolopyridine derivatives (IC50s: 81.7-144.8 µM)Isolated murine mitochondria
IF1 (Endogenous Protein) F1 catalytic domainSelectiveNot applicable (endogenous inhibitor)Mammalian

Mechanism of Action and Selectivity

The selectivity of an inhibitor for the hydrolase versus the synthase activity of F1F0 ATP synthase is a crucial determinant of its therapeutic potential.

Non-Selective Inhibitors:
  • Oligomycin : This macrolide antibiotic binds to the F0 subunit, blocking the proton channel and thereby inhibiting both ATP synthesis and hydrolysis.[5] Its non-selective nature limits its therapeutic use due to the essential role of ATP synthesis in healthy tissues.[3]

  • Aurovertin B : This compound targets the catalytic F1 subunit and is a mixed, noncompetitive inhibitor of both ATP synthesis and hydrolysis.[6] It has shown potent anti-proliferative effects in various cancer cell lines.[4]

Selective Inhibitors:
  • BMS-199264 : This compound is a selective inhibitor of the F1F0 ATP hydrolase activity with no significant effect on ATP synthesis.[7][8] This selectivity makes it a promising candidate for protecting against ischemia-induced cell death.[3]

  • BTB06584 : This small molecule selectively inhibits the hydrolase activity in an IF1-dependent manner.[4][9] Its efficacy has been demonstrated in models of ischemia and in enhancing the radiosensitivity of cancer cells.[10]

  • Inhibitory Factor 1 (IF1) : This endogenous mitochondrial protein is a natural, reversible, and pH-sensitive inhibitor of the F1F0 ATP hydrolase.[11] It binds to the F1 catalytic domain to prevent ATP wastage during periods of low oxygen.[11]

Off-Target Effects and Therapeutic Considerations

A critical aspect of drug development is understanding the potential for off-target effects.

  • Oligomycin : Beyond its primary target, oligomycin has been reported to have other cellular effects, which should be considered in experimental design.

  • Aurovertin B : While effective against cancer cells, its non-selective inhibition of ATP synthase raises concerns about its impact on healthy cells.[3]

  • BMS-199264 and BTB06584 : As selective inhibitors, these compounds are expected to have a more favorable safety profile. However, further studies are needed to fully characterize their off-target activities.

Experimental Protocols

Accurate and reproducible measurement of F1F0 ATP hydrolase activity is essential for the characterization of inhibitors. Below is a standardized protocol for a spectrophotometric ATP hydrolysis assay.

Spectrophotometric ATP Hydrolysis Assay

This assay measures the rate of ATP hydrolysis by coupling the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[12][13]

Materials:

  • Isolated mitochondria or submitochondrial particles (SMPs)

  • Assay Buffer: 250 mM mannitol, 10 mM KCl, 5 mM MgCl2, 1 mM EGTA, 1 mg/ml BSA, 50 mM Tris pH 8.25[12]

  • Reagent Mixture:

    • 0.4 mM NADH

    • 1 µM Antimycin A (to inhibit respiratory chain)

    • 1 mM Phosphoenolpyruvate (PEP)

    • 10 units/mL Lactate Dehydrogenase (LDH)

    • 25 units/mL Pyruvate Kinase (PK)

    • 0.01% w/w Dodecyl Maltoside (DDM)

    • 3 µM AP5A (adenylate kinase inhibitor)[12]

  • ATP solution (e.g., 100 mM)

  • Inhibitor stock solutions (dissolved in an appropriate solvent, e.g., DMSO)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the Reaction Mixture : In a cuvette, combine the assay buffer and the reagent mixture.

  • Add Mitochondria/SMPs : Add a specific amount of isolated mitochondria or SMPs (e.g., 20-40 µg of protein) to the reaction mixture.[12]

  • Equilibrate : Incubate the mixture for a few minutes at the desired temperature (e.g., 37°C) to allow the temperature to stabilize.

  • Initiate the Reaction : Start the reaction by adding ATP to the cuvette and immediately begin monitoring the decrease in absorbance at 340 nm.

  • Inhibitor Addition : For inhibitor studies, pre-incubate the mitochondria/SMPs with various concentrations of the inhibitor for a defined period before adding ATP.

  • Data Analysis : Calculate the rate of ATP hydrolysis from the linear portion of the absorbance curve. The specific activity is typically expressed as µmol of ATP hydrolyzed per minute per mg of protein. To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of F1F0 ATP synthase/hydrolase and the experimental workflow for inhibitor analysis.

F1F0_ATP_Synthase_Hydrolase cluster_synthase ATP Synthesis (Normal Conditions) cluster_hydrolase ATP Hydrolysis (Ischemic Conditions) ProtonGradient Proton Motive Force F0_s F0 Subunit (Proton Channel) ProtonGradient->F0_s Protons Flow In F1_s F1 Subunit (Catalytic Site) F0_s->F1_s Rotation ATP_s ATP F1_s->ATP_s ADP_Pi ADP + Pi ADP_Pi->F1_s ATP_h ATP F1_h F1 Subunit (Catalytic Site) ATP_h->F1_h F0_h F0 Subunit (Proton Channel) F1_h->F0_h Reverse Rotation ADP_Pi_h ADP + Pi F1_h->ADP_Pi_h Protons_out Protons Pumped Out F0_h->Protons_out Inhibitor Small Molecule Inhibitor Inhibitor->F1_h e.g., Aurovertin B (Non-selective) Inhibitor->F1_h e.g., BMS-199264 (Selective) Inhibitor->F0_h e.g., Oligomycin (Non-selective) ATP_Hydrolysis_Assay_Workflow start Start prep_reagents Prepare Assay Buffer and Reagent Mixture start->prep_reagents add_mito Add Isolated Mitochondria/SMPs prep_reagents->add_mito pre_incubate Pre-incubate with Inhibitor (for IC50 determination) add_mito->pre_incubate initiate_reaction Initiate with ATP add_mito->initiate_reaction Control (No Inhibitor) pre_incubate->initiate_reaction measure_abs Monitor Absorbance at 340 nm initiate_reaction->measure_abs analyze_data Calculate Hydrolysis Rate and Determine IC50 measure_abs->analyze_data end End analyze_data->end

References

A Head-to-Head Comparison of Cardioprotective Agents: BMS-199264 Hydrochloride vs. Mitochondrial Potassium Channel Openers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cardioprotective agent BMS-199264 hydrochloride with other notable cardioprotective alternatives, specifically the mitochondrial ATP-sensitive potassium (mitoKATP) channel openers diazoxide and nicorandil. This comparison is supported by experimental data from various preclinical studies, with a focus on their mechanisms of action, efficacy in reducing myocardial infarct size, and the underlying signaling pathways.

Introduction to Cardioprotective Strategies

Myocardial ischemia-reperfusion (I/R) injury is a significant contributor to the morbidity and mortality associated with coronary artery disease. Cardioprotective strategies aim to mitigate this damage by intervening in the molecular pathways that lead to cell death. Two prominent strategies involve the preservation of cellular energy and the activation of endogenous protective mechanisms. This compound represents a novel approach targeting cellular energy preservation by selectively inhibiting the mitochondrial F1F0 ATP hydrolase.[1][2] In contrast, agents like diazoxide and nicorandil belong to a well-established class of cardioprotective compounds that act by opening mitochondrial potassium channels.[3][4]

Mechanisms of Action

The cardioprotective effects of BMS-199264, diazoxide, and nicorandil are rooted in their distinct molecular targets within the mitochondria, a key organelle in cardiomyocyte survival and death.

This compound: A Selective F1F0 ATP Hydrolase Inhibitor

Under ischemic conditions, the mitochondrial F1F0 ATP synthase, which normally produces ATP, can reverse its function and hydrolyze ATP, further depleting the cell's energy reserves.[1][5] this compound is a selective inhibitor of this reverse, hydrolytic activity of the F1F0 ATPase.[1][2][6] By preventing this wasteful ATP hydrolysis, BMS-199264 helps to conserve cellular ATP levels during ischemia, thereby preserving myocardial energy homeostasis and reducing necrotic cell death upon reperfusion.[2] Importantly, it does not affect the forward, ATP-synthesizing function of the enzyme, which is crucial for cellular recovery.[1]

Diazoxide and Nicorandil: Mitochondrial KATP Channel Openers

Diazoxide and nicorandil exert their cardioprotective effects by activating mitochondrial ATP-sensitive potassium (mitoKATP) channels.[3][4] The opening of these channels leads to potassium ion influx into the mitochondrial matrix. This is believed to trigger a cascade of protective events, including:

  • Mitochondrial matrix swelling: This can lead to a modest uncoupling of the respiratory chain.

  • Generation of reactive oxygen species (ROS): A small, controlled burst of ROS can act as a signaling molecule to activate downstream protective pathways, such as those involving protein kinase C (PKC).

  • Preservation of mitochondrial integrity: By modulating mitochondrial function, these agents help to prevent the opening of the mitochondrial permeability transition pore (mPTP), a key event leading to apoptosis and necrosis.

Nicorandil has a dual mechanism of action, as it also possesses a nitrate moiety, which can induce vasodilation through the release of nitric oxide (NO).[4][7]

Signaling Pathways

The signaling pathways activated by these agents, while distinct in their initiation, converge on the preservation of mitochondrial function and the inhibition of cell death pathways.

Signaling_Pathways cluster_BMS This compound cluster_KATP Diazoxide / Nicorandil cluster_Nicorandil_NO Nicorandil (Nitrate Moiety) BMS BMS-199264 F1F0_hydrolase Mitochondrial F1F0 ATP Hydrolase (reverse activity) BMS->F1F0_hydrolase Inhibits ATP_conservation ATP Conservation F1F0_hydrolase->ATP_conservation Necrosis_inhibition Inhibition of Necrosis ATP_conservation->Necrosis_inhibition KATP_openers Diazoxide / Nicorandil mitoKATP Mitochondrial KATP Channel KATP_openers->mitoKATP Opens K_influx K+ Influx mitoKATP->K_influx Matrix_swelling Matrix Swelling K_influx->Matrix_swelling ROS_generation Controlled ROS Generation Matrix_swelling->ROS_generation PKC_activation PKC Activation ROS_generation->PKC_activation mPTP_inhibition mPTP Inhibition PKC_activation->mPTP_inhibition Apoptosis_inhibition Inhibition of Apoptosis mPTP_inhibition->Apoptosis_inhibition Nicorandil_NO Nicorandil NO_release Nitric Oxide (NO) Release Nicorandil_NO->NO_release Vasodilation Vasodilation NO_release->Vasodilation

Signaling pathways of BMS-199264, Diazoxide, and Nicorandil.

Head-to-Head Comparison of Cardioprotective Efficacy

Direct comparative studies of this compound against diazoxide and nicorandil under identical experimental conditions are limited. The following tables summarize data from various preclinical studies, primarily in rat models of myocardial ischemia-reperfusion injury. It is important to note that variations in experimental protocols (e.g., duration of ischemia/reperfusion, drug concentrations) can influence the outcomes.

Table 1: Cardioprotective Effects of this compound

Parameter MeasuredAnimal ModelIschemia/Reperfusion DurationBMS-199264 ConcentrationOutcome
Myocardial ATP LevelsIsolated Rat Heart25 min / 30 min1-10 µMConserved ATP during ischemia and enhanced recovery during reperfusion.[8]
LDH ReleaseIsolated Rat Heart25 min / 30 min1-10 µMReduced in a concentration-dependent manner.[8]
Infarct SizeNot explicitly quantified in available direct comparisons--Reduced cardiac necrosis.[2][5]
Contractile FunctionIsolated Rat Heart25 min / 30 min1-10 µMEnhanced recovery of contractile function.[2]

Table 2: Cardioprotective Effects of Diazoxide

Parameter MeasuredAnimal ModelIschemia/Reperfusion DurationDiazoxide ConcentrationOutcome
Infarct SizeIn vivo Pig60 min / 180 min7 mg/kg (pretreatment)Reduced infarct size from 47% to 22% of area at risk.[9][10][11]
Infarct SizeIn vivo Pig60 min / 180 min7 mg/kg (before reperfusion)No reduction in infarct size (44% of area at risk).[9][11]
Contractile FunctionIsolated Rat Heart25 min / 35 min50 µMBetter recovery of contractile function.
Myocardial MetabolismRat Heart-50 µMChanges in L-glutamic acid, L-threonine, citric acid, succinate, and nicotinic acid.[12]

Table 3: Cardioprotective Effects of Nicorandil

Parameter MeasuredAnimal ModelIschemia/Reperfusion DurationNicorandil Concentration/DoseOutcome
Infarct SizeIn vivo Pig45 min / 24 hIntracoronary infusionReduced infarct size from 76.9% to 49.3%.[7]
Infarct SizeIn vivo Rat30 min / 120 min50 µg/kg/minReduced infarct size from 50.6% to 20.2%.[4]
Regional Wall MotionHuman (AMI)-4 mg IV + 4 mg IC, then 4 mg/hSignificantly improved regional wall motion.[13]
Myocardial InjuryNeonatal Piglet (CPB)-Pre-treatmentAttenuated upregulation of TLR-4 signaling and augmented HIF-1α/PI3K pro-survival signaling.[14]

Experimental Protocols

The following are generalized protocols for key experiments cited in the evaluation of these cardioprotective agents. Specific parameters may vary between studies.

Isolated Langendorff-Perfused Heart Model (Ischemia-Reperfusion)

This ex vivo model allows for the assessment of cardiac function and injury in the absence of systemic influences.

Experimental_Workflow start Anesthetize Animal (e.g., Rat) heart_excision Excise Heart and Cannulate Aorta start->heart_excision langendorff_setup Mount on Langendorff Apparatus heart_excision->langendorff_setup stabilization Stabilization Period (e.g., 20 min) langendorff_setup->stabilization drug_administration Administer Cardioprotective Agent or Vehicle stabilization->drug_administration global_ischemia Induce Global Ischemia (e.g., 30 min) drug_administration->global_ischemia reperfusion Reperfusion Period (e.g., 120 min) global_ischemia->reperfusion data_collection Collect Perfusate (for LDH) and Monitor Hemodynamics reperfusion->data_collection tissue_harvest Harvest Heart Tissue reperfusion->tissue_harvest end Data Analysis data_collection->end infarct_staining Infarct Size Measurement (TTC Staining) tissue_harvest->infarct_staining atp_measurement ATP Content Measurement tissue_harvest->atp_measurement infarct_staining->end atp_measurement->end

Workflow for isolated heart ischemia-reperfusion experiments.

Methodology:

  • Animal Preparation: Male Sprague-Dawley rats (or other suitable animal models) are anesthetized.

  • Heart Excision and Perfusion: The heart is rapidly excised and the aorta is cannulated on a Langendorff apparatus for retrograde perfusion with Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2 and maintained at 37°C.

  • Stabilization: The heart is allowed to stabilize for a period (e.g., 20 minutes).

  • Drug Administration: The cardioprotective agent (e.g., BMS-199264, diazoxide, or nicorandil) or vehicle is infused for a defined period before ischemia.

  • Ischemia: Global ischemia is induced by stopping the perfusion for a specified duration (e.g., 30 minutes).

  • Reperfusion: Perfusion is restored for a set period (e.g., 120 minutes).

  • Functional Assessment: Hemodynamic parameters such as left ventricular developed pressure (LVDP) and heart rate are monitored throughout the experiment.

  • Biochemical Analysis: Perfusate samples are collected during reperfusion to measure lactate dehydrogenase (LDH) release as an indicator of myocyte necrosis.

  • Infarct Size Determination: At the end of reperfusion, the heart is frozen and sliced for triphenyltetrazolium chloride (TTC) staining to differentiate between viable (red) and infarcted (pale) tissue.

Myocardial Infarct Size Measurement (TTC Staining)
  • Heart Preparation: At the end of the reperfusion period, the heart is removed from the Langendorff apparatus, and the aorta is tied off.

  • Slicing: The ventricles are frozen and then cut into uniform transverse slices (e.g., 2 mm thick).

  • Staining: The slices are incubated in a 1% TTC solution in phosphate buffer at 37°C for 20-30 minutes.

  • Fixation: The stained slices are fixed in 10% formalin.

  • Imaging and Analysis: The slices are photographed, and the areas of the infarcted (pale) and non-infarcted (red) tissue are quantified using planimetry software. Infarct size is typically expressed as a percentage of the total ventricular area or the area at risk.

Lactate Dehydrogenase (LDH) Assay
  • Sample Collection: Coronary effluent (perfusate) is collected at various time points during the reperfusion period.

  • Assay Principle: LDH is a stable cytosolic enzyme that is released upon membrane damage. Its activity in the perfusate is measured spectrophotometrically by monitoring the rate of conversion of pyruvate to lactate, which is coupled to the oxidation of NADH to NAD+.

  • Procedure: A commercially available LDH assay kit is typically used according to the manufacturer's instructions. The change in absorbance at a specific wavelength (e.g., 340 nm) is proportional to the LDH activity.

Myocardial ATP Content Measurement
  • Tissue Preparation: At the end of the experiment, a portion of the ventricular tissue is rapidly freeze-clamped with tongs pre-cooled in liquid nitrogen to halt metabolic activity.

  • Extraction: The frozen tissue is pulverized and the ATP is extracted using a suitable method, such as perchloric acid extraction.

  • Quantification: ATP levels are determined using a luciferin-luciferase-based bioluminescence assay. The light emitted is proportional to the ATP concentration and is measured using a luminometer. Commercially available ATP assay kits provide a standardized method for this measurement.

Conclusion

This compound, diazoxide, and nicorandil represent promising cardioprotective agents that act through distinct but complementary mitochondrial mechanisms. BMS-199264 offers a targeted approach to preserving cellular energy by selectively inhibiting ATP hydrolysis, a key pathological event during ischemia. Diazoxide and nicorandil, as mitoKATP channel openers, activate a broader signaling cascade that enhances the heart's resilience to ischemic stress.

While direct comparative efficacy data is sparse, the available evidence suggests that all three agents can significantly reduce myocardial injury in preclinical models. The choice of agent for further development and clinical investigation may depend on the specific clinical context, the desired therapeutic window, and the potential for off-target effects. Further head-to-head studies are warranted to definitively establish the relative cardioprotective efficacy of these different mechanistic approaches.

References

Assessing the Specificity of BMS-199264 Hydrochloride in Complex Biological Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of BMS-199264 hydrochloride with other modulators of the mitochondrial F1F0 ATP synthase/hydrolase, offering insights into its specificity in complex biological systems. The information presented herein is intended to assist researchers in selecting the appropriate tools for their studies in areas such as myocardial ischemia and cellular bioenergetics.

Introduction to F1F0 ATPase Modulation

The mitochondrial F1F0 ATP synthase is a critical enzyme responsible for the majority of ATP production in the cell. Under normal physiological conditions, it utilizes the proton motive force to synthesize ATP. However, under ischemic conditions, this enzyme can reverse its function, hydrolyzing ATP and contributing to cellular energy depletion.[1] This dual functionality makes it a key target for therapeutic intervention, particularly in conditions characterized by ischemia-reperfusion injury.

This compound has emerged as a selective inhibitor of the F1F0 ATP hydrolase activity.[2] Its specificity is crucial for therapeutic applications, as non-selective inhibition of both ATP synthesis and hydrolysis can be detrimental. This guide compares the performance of this compound with non-selective inhibitors and other classes of selective inhibitors.

Comparative Analysis of F1F0 ATPase/Hydrolase Inhibitors

The specificity of this compound is best understood when compared with other compounds that target the F1F0 ATPase. The following tables summarize the available quantitative data on the inhibitory activity of BMS-199264 and its main comparators.

Compound Primary Target Selectivity IC50 / EC50 Organism/Cell Line
This compound Mitochondrial F1F0 ATP hydrolaseSelective for hydrolase activity; no significant inhibition of ATP synthase.[2]0.5 µM (hydrolase)Not specified
Oligomycin F0 subunit of F1F0 ATPaseNon-selective; inhibits both ATP synthesis and hydrolysis.[3]EC50: 107 ± 1.1 nM (hydrolase)Yeast[3]
Aurovertin B F1 subunit (β subunit) of F1F0 ATPaseNon-selective; inhibits ATP synthesis more strongly than hydrolysis.[4]Varies by cell line (e.g., 0.09 µM in MCF-7, 0.89 µM in T-47D)[3]Human cancer cell lines[3]
Benzodiazepine-based Inhibitors Mitochondrial F1F0 ATP hydrolaseReported to be selective for hydrolase over synthase activity.[5]Data for specific compounds not readily available.Not specified

Off-Target Activity Profile

A critical aspect of a compound's specificity is its lack of activity at other targets. BMS-199264 has been specifically evaluated for off-target effects at the ATP-sensitive potassium (KATP) channels due to its structural similarity to KATP channel openers.

Compound Off-Target Assessed Activity
This compound ATP-sensitive potassium (KATP) channelsNo significant activity.

Signaling Pathways and Inhibitor Actions

The following diagram illustrates the dual function of the F1F0 ATPase under normal and ischemic conditions and the points of intervention for selective and non-selective inhibitors.

F1F0_ATPase_Pathway cluster_normoxia Normoxic Conditions cluster_ischemia Ischemic Conditions cluster_inhibitors Inhibitor Actions ProtonGradient Proton Motive Force ATP_Synthase F1F0 ATP Synthase ProtonGradient->ATP_Synthase Drives ATP_N ATP ATP_Synthase->ATP_N Synthesizes ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase ATP_I ATP ATP_Hydrolase F1F0 ATP Hydrolase ATP_I->ATP_Hydrolase ADP_Pi_H ADP + Pi ATP_Hydrolase->ADP_Pi_H Hydrolyzes H_ions H+ ATP_Hydrolase->H_ions Pumps BMS199264 BMS-199264 BMS199264->ATP_Hydrolase Selectively Inhibits Oligo_Auro Oligomycin / Aurovertin Oligo_Auro->ATP_Synthase Inhibits Oligo_Auro->ATP_Hydrolase Inhibits

Caption: F1F0 ATPase function and inhibitor targets.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the specificity of F1F0 ATPase inhibitors.

F1F0 ATP Hydrolase/Synthase Activity Assay in Submitochondrial Particles

This assay measures the enzymatic activity of the F1F0 ATPase in both the forward (synthesis) and reverse (hydrolysis) directions.

ATP_Assay_Workflow cluster_prep Sample Preparation cluster_hydrolysis ATP Hydrolase Assay cluster_synthase ATP Synthase Assay IsolateMito Isolate Mitochondria from tissue PrepareSMPs Prepare Submitochondrial Particles (SMPs) via sonication/French press IsolateMito->PrepareSMPs DetermineProtein Determine Protein Concentration PrepareSMPs->DetermineProtein AddSMPsH Add SMPs and Inhibitor (e.g., BMS-199264) DetermineProtein->AddSMPsH AddSMPsS Add SMPs and Inhibitor DetermineProtein->AddSMPsS ReactionMixH Prepare reaction mix: Buffer, MgCl2, ATP, regenerating system ReactionMixH->AddSMPsH MeasureH Measure rate of ATP hydrolysis (e.g., phosphate release or coupled enzyme assay) AddSMPsH->MeasureH ReactionMixS Prepare reaction mix: Buffer, ADP, Pi, Substrate (e.g., succinate) ReactionMixS->AddSMPsS MeasureS Measure rate of ATP synthesis (e.g., luminescence or coupled enzyme assay) AddSMPsS->MeasureS

Caption: Workflow for F1F0 ATPase activity assays.

Protocol Details:

  • Preparation of Submitochondrial Particles (SMPs): Mitochondria are isolated from tissue homogenates by differential centrifugation. SMPs are then prepared by sonication or French press, which inverts the inner mitochondrial membrane, exposing the F1 catalytic site.

  • ATP Hydrolysis Assay: The assay is typically performed in a buffered solution containing MgCl2 and ATP. The rate of ATP hydrolysis is measured by quantifying the production of ADP or inorganic phosphate. A common method is a coupled enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.[6] To determine the F1F0-ATPase specific activity, the rate is measured in the presence and absence of a specific inhibitor like oligomycin.[3]

  • ATP Synthesis Assay: ATP synthesis is measured in a reaction mixture containing buffer, ADP, inorganic phosphate, and a respiratory substrate (e.g., succinate) to generate a proton motive force. The rate of ATP synthesis can be measured using a luciferase-based luminescence assay or a coupled enzyme assay.[7]

Isolated Perfused Heart (Langendorff) Model for Ischemia-Reperfusion Injury

This ex vivo model allows for the assessment of cardiac function in a controlled environment and is widely used to study the effects of pharmacological agents on myocardial ischemia-reperfusion injury.[8]

Langendorff_Workflow Start Anesthetize Animal & Expose Heart Cannulate Cannulate Aorta & Mount on Langendorff Apparatus Start->Cannulate Equilibrate Equilibrate with Krebs-Henseleit Buffer (Stabilization Period) Cannulate->Equilibrate Baseline Record Baseline Functional Parameters (LVDP, HR, etc.) Equilibrate->Baseline Ischemia Induce Global Ischemia (Stop Perfusion) Baseline->Ischemia Reperfusion Initiate Reperfusion (Restore Flow +/- Inhibitor) Ischemia->Reperfusion Monitor Monitor Functional Recovery Reperfusion->Monitor Analyze Collect Effluent (LDH, CK) & Tissue (Infarct Size, ATP) Monitor->Analyze

Caption: Langendorff isolated heart experimental workflow.

Protocol Details:

  • Heart Isolation and Perfusion: The heart is rapidly excised from an anesthetized animal and the aorta is cannulated on the Langendorff apparatus. The heart is then retrogradely perfused with an oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer) at a constant pressure or flow.[9][10]

  • Functional Measurements: A balloon is inserted into the left ventricle to measure isovolumetric contractile function, including left ventricular developed pressure (LVDP) and heart rate (HR).[8]

  • Ischemia-Reperfusion Protocol: After a stabilization period, baseline cardiac function is recorded. Global ischemia is then induced by stopping the perfusion for a defined period (e.g., 30 minutes). This is followed by a reperfusion period where the flow is restored.[8] The test compound (e.g., this compound) can be administered before ischemia or at the onset of reperfusion.

  • Assessment of Injury: Cardioprotection is assessed by measuring the recovery of cardiac function during reperfusion. Myocardial injury can be quantified by measuring the release of enzymes like lactate dehydrogenase (LDH) into the coronary effluent and by determining the infarct size using histological staining (e.g., triphenyltetrazolium chloride) at the end of the experiment.[8]

Conclusion

This compound demonstrates a high degree of specificity for the hydrolase function of the mitochondrial F1F0 ATPase. This selectivity, particularly its lack of effect on ATP synthesis and KATP channels, distinguishes it from non-selective inhibitors like oligomycin and aurovertin. This makes BMS-199264 a valuable pharmacological tool for investigating the role of ATP hydrolysis in pathological conditions such as myocardial ischemia. Researchers should consider the comparative data and experimental protocols presented in this guide to make informed decisions for their specific research needs. Further investigation into newer classes of selective inhibitors, such as the benzodiazepine-based compounds, may provide additional tools for modulating this critical enzymatic activity.

References

Safety Operating Guide

Proper Disposal of BMS-199264 Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate implementation, all personnel handling BMS-199264 hydrochloride must adhere to the following disposal procedures. This guide provides essential safety and logistical information to ensure the safe and compliant disposal of this research chemical.

Researchers, scientists, and drug development professionals are advised that in the absence of a specific Safety Data Sheet (SDS) for this compound, this compound must be treated as a hazardous chemical. The following procedures are based on general best practices for the disposal of laboratory chemicals and specific guidance for imidazole-containing compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific regulations and to obtain the supplier's SDS if available.

Personal Protective Equipment (PPE) and Handling

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

PPE CategorySpecific Requirements
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A laboratory coat.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Disposal Protocol

The primary method for the disposal of this compound and its containers is through your institution's hazardous waste management program.

Step 1: Waste Collection

  • Solid Waste: Collect un-used or waste this compound in its original container if possible, or in a clearly labeled, sealable, and chemically compatible container.

  • Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, weighing boats, or absorbent paper, should be collected in a designated, sealed waste container.

  • Empty Containers: Empty containers that held this compound should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from the first rinse must be collected as hazardous waste.[1][2][3] Subsequent rinses may be permissible for drain disposal depending on local regulations; consult your EHS department.

Step 2: Labeling

All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1][3] Include the approximate quantity and date of accumulation.

Step 3: Storage

  • Store waste containers in a designated satellite accumulation area.

  • Ensure containers are tightly sealed to prevent leaks or spills.[1][2][4]

  • Segregate the waste from incompatible materials. Based on the imidazole structure, this includes strong oxidizers, acids, acid anhydrides, and acid chlorides.[5]

Step 4: Disposal Request

Contact your institution's EHS or hazardous waste management department to schedule a pickup for the waste. Do not attempt to dispose of this compound down the drain or in regular trash.[1][2]

Spill Management

In the event of a spill, immediately alert personnel in the area. For a small spill, if you are trained and have the appropriate spill kit, you may clean it up. Absorb the spill with an inert material, collect it in a sealed container, and label it as hazardous waste. For large spills, evacuate the area and contact your institution's emergency response team.

Waste Minimization

To reduce the generation of hazardous waste, consider the following:

  • Purchase only the quantity of this compound required for your experiments.

  • Maintain an accurate inventory to avoid expired or unnecessary chemicals.

  • Where possible, consider modifying experimental protocols to use smaller quantities of the compound.

Below is a diagram outlining the decision-making process for the proper disposal of this compound.

G start Disposal of this compound waste_type Identify Waste Type start->waste_type solid_waste Solid this compound waste_type->solid_waste Unused/Waste Compound contaminated_materials Contaminated Labware (gloves, tips, etc.) waste_type->contaminated_materials Contaminated Items empty_container Empty Original Container waste_type->empty_container Empty Container collect_solid Collect in a Labeled, Sealed, Compatible Container solid_waste->collect_solid collect_contaminated Collect in a Designated, Sealed Waste Bag/Container contaminated_materials->collect_contaminated rinse_decision Triple Rinse Container? empty_container->rinse_decision store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_contaminated->store_waste rinse_decision->collect_solid No collect_rinsate Collect First Rinsate as Hazardous Waste rinse_decision->collect_rinsate Yes dispose_rinsed_container Dispose of Rinsed Container (consult EHS for specifics) collect_rinsate->dispose_rinsed_container segregate_waste Segregate from Incompatible Materials store_waste->segregate_waste request_pickup Contact EHS for Hazardous Waste Pickup segregate_waste->request_pickup

Disposal Decision Workflow for this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling BMS-199264 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like BMS-199264 hydrochloride. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment and build unwavering trust in laboratory safety protocols.

This compound is a potent and selective inhibitor of mitochondrial F1F0 ATP hydrolase.[1] As with any biologically active research chemical, meticulous handling procedures are necessary to minimize exposure and ensure the integrity of experimental data. While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines best practices for its handling and disposal based on general principles for potent pharmaceutical compounds.

Immediate Safety and Handling Precautions

All personnel must be thoroughly trained on the potential hazards and safe handling procedures before working with this compound. The following personal protective equipment (PPE) is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE CategoryRequired Equipment
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended when handling the solid compound or concentrated solutions.
Eye Protection ANSI-rated safety glasses with side shields or chemical splash goggles.
Body Protection A fully buttoned lab coat. A disposable gown is recommended when handling larger quantities.
Respiratory A NIOSH-approved respirator with a particulate filter (e.g., N95) is required when handling the solid powder.

Engineering Controls: All manipulations of solid this compound, including weighing and initial solubilization, must be performed in a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.

Experimental Protocol: Weighing and Solubilizing this compound

This protocol details the steps for safely preparing a stock solution of this compound.

Materials:

  • This compound (solid powder)

  • Appropriate solvent (e.g., DMSO)

  • Calibrated analytical balance

  • Weighing paper or boat

  • Spatula

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

  • Personal Protective Equipment (as specified in the table above)

Procedure:

  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.

  • Tare the Balance: Place a clean weigh boat on the analytical balance and tare the weight.

  • Weighing: Carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula. Avoid creating dust.

  • Transfer: Gently transfer the weighed powder into a sterile microcentrifuge tube.

  • Solubilization: In the fume hood, add the appropriate volume of solvent to the tube. Close the cap tightly.

  • Mixing: Vortex the solution until the compound is fully dissolved. Gentle warming may be required for some solvents, but this should be done with caution and appropriate safety measures.

  • Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date, and your initials.

  • Storage: Store the stock solution at the recommended temperature, typically -20°C or -80°C for long-term stability.[1][2]

  • Decontamination: Wipe down the balance, spatula, and work area within the fume hood with an appropriate cleaning agent (e.g., 70% ethanol). Dispose of all contaminated disposable materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Wash hands thoroughly with soap and water.

Disposal Plan

All waste contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Solid Waste: Contaminated gloves, weigh boats, paper towels, and other disposable materials should be collected in a designated, labeled hazardous waste bag within the fume hood.

  • Liquid Waste: Unused or waste solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container.

  • Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal cluster_cleanup Cleanup prep1 Don Personal Protective Equipment (PPE) prep2 Verify Fume Hood Functionality prep1->prep2 weigh Weigh Solid Compound prep2->weigh dissolve Dissolve in Solvent weigh->dissolve solid_waste Collect Solid Waste weigh->solid_waste store Store Stock Solution dissolve->store liquid_waste Collect Liquid Waste dissolve->liquid_waste decontaminate Decontaminate Work Area store->decontaminate solid_waste->decontaminate liquid_waste->decontaminate doff Doff PPE decontaminate->doff wash Wash Hands doff->wash

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BMS-199264 hydrochloride
Reactant of Route 2
BMS-199264 hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.